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  • Product: 3,5-Dimethyl-2-nitrophenol
  • CAS: 5345-09-5

Core Science & Biosynthesis

Foundational

3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5): A Technical Guide to Regioselective Synthesis and Pharmaceutical Application

Executive Summary In the landscape of advanced organic synthesis and drug development, 3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5) serves as a critical, sterically hindered building block. Historically, the direct nitrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, 3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5) serves as a critical, sterically hindered building block. Historically, the direct nitration of 3,5-dimethylphenol yields a complex mixture of ortho- and para-nitrated isomers that are notoriously difficult to separate without extensive steam distillation[1]. However, modern catalytic breakthroughs have transformed this compound from a difficult-to-isolate byproduct into a highly accessible precursor for specialized pharmaceutical derivatives, particularly in the synthesis of acyl thiourea-based PIP3 antagonists[2].

This whitepaper provides an authoritative, step-by-step guide to the physicochemical profiling, regioselective synthesis, and downstream pharmaceutical applications of 3,5-dimethyl-2-nitrophenol, designed specifically for researchers and process chemists.

Physicochemical Profiling & Structural Dynamics

The utility of 3,5-dimethyl-2-nitrophenol lies in its unique electronic and steric environment. The electron-donating properties of the two methyl groups at the 3- and 5-positions activate the aromatic ring, while the strongly electron-withdrawing nitro group at the 2-position creates a highly polarized molecule. This polarization is essential for downstream reduction to highly nucleophilic anilines[3].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 5345-09-5Unique chemical registry identifier.
Molecular Formula C₈H₉NO₃Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 167.16 g/mol Standard parameter for stoichiometric calculations.
Melting Point 66–67 °CSharp melting point indicates high purity post-column chromatography[4].
XLogP3 2.7Indicates moderate lipophilicity, favorable for cellular membrane permeability in derivative drug candidates[5].
GHS Classification Acute Tox. 3 (Oral); Eye Irrit. 2Mandates strict PPE; toxic if swallowed (H301)[6].

Data aggregated from the 5 and primary literature.

Regioselective Synthesis: Overcoming Steric Hindrance

Direct electrophilic aromatic substitution (nitration) of 3,5-dimethylphenol using standard HNO₃/H₂SO₄ mixtures leads to poor regiocontrol, yielding predominantly the less sterically hindered 4-nitro isomer. To achieve exclusive ortho-nitration (the 2-position), a Palladium-Catalyzed C–H Bond Nitration utilizing a removable directing group is the gold standard[4].

The causality behind this method is elegant: by attaching a 2-pyridyl group to the phenolic oxygen, the pyridine nitrogen coordinates with the Palladium(II) catalyst, directing the metal center exclusively to the adjacent ortho C–H bond. This effectively overrides the natural steric repulsion of the 3-methyl group.

Protocol: Pd-Catalyzed Synthesis of 3,5-Dimethyl-2-nitrophenol

This protocol is a self-validating system; each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding.

Step 1: Pyridinylation (Directing Group Installation)

  • Reaction: React 3,5-dimethylphenol with 2-bromopyridine in the presence of a base (e.g., K₂CO₃) and a copper catalyst to yield 2-(3,5-dimethylphenoxy)pyridine.

  • Validation: TLC monitoring. The product should appear as a highly UV-active spot. Purify via silica gel chromatography.

Step 2: Regiospecific Nitration

  • Reagents: In a sealed pressure vessel, combine 0.5 mmol of 2-(3,5-dimethylphenoxy)pyridine, 0.08 mmol Palladium(II) acetate (Pd(OAc)₂), 1.5 mmol Silver nitrite (AgNO₂), and 1.5 mmol Potassium persulfate (K₂S₂O₈) in 6 mL of 1,2-dichloroethane[7].

  • Execution: Heat the mixture in an oil bath at 80 °C for 36 hours under an argon atmosphere. Causality: K₂S₂O₈ acts as the terminal oxidant to regenerate the Pd(II) active species, while AgNO₂ provides the nitronium source.

  • Validation: Dilute with dichloromethane, filter, and purify via column chromatography (Petroleum Ether:EtOAc 6:1). Yields 2-(3,5-dimethyl-2-nitrophenoxy)pyridine. Verify via IR spectroscopy (ν = 1528 cm⁻¹ for NO₂ stretch)[4].

Step 3: Depyridinylation (Directing Group Removal)

  • Activation: Dissolve 0.2 mmol of the nitrated intermediate in 5 mL dry toluene. Add 39.8 μL (0.36 mmol) of methyl trifluoromethanesulfonate (MeOTf) and heat at 100 °C for 2 hours[4]. Causality: MeOTf methylates the pyridine nitrogen, highly activating the C–O bond for cleavage.

  • Cleavage: Evaporate the solvent. Add the crude residue to a solution of Na (4.8 mmol) in 5 mL Methanol. Reflux for 15 minutes.

  • Isolation & Validation: Evaporate, add water, and extract with ethyl acetate. Purify via column chromatography.

  • Final QC: The final product, 3,5-Dimethyl-2-nitrophenol, must present as a white/pale yellow solid with a melting point of 66–67 °C. ¹H NMR (CDCl₃) must show the phenolic -OH proton at δ 10.63 (s, 1H)[7].

Synthesis Phenol 3,5-Dimethylphenol Step1 Pyridinylation (Directing Group Addition) Phenol->Step1 Intermediate1 2-(3,5-Dimethylphenoxy)pyridine Step1->Intermediate1 Step2 Pd-Catalyzed Nitration (AgNO2, K2S2O8, 80°C) Intermediate1->Step2 Intermediate2 2-(3,5-Dimethyl-2-nitrophenoxy)pyridine Step2->Intermediate2 Step3 Depyridinylation (MeOTf, then Na/MeOH) Intermediate2->Step3 Product 3,5-Dimethyl-2-nitrophenol Step3->Product

Caption: Workflow for the regioselective Pd-catalyzed synthesis of 3,5-dimethyl-2-nitrophenol.

Applications in Drug Development: PIP3 Antagonists

In pharmaceutical chemistry, 3,5-dimethyl-2-nitrophenol is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly valued precursor. Its most prominent application is its reduction to 2-amino-3,5-dimethylphenol , which is subsequently used to synthesize acyl thiourea derivatives[2].

The Mechanistic Pathway to PIP3 Antagonists

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a crucial lipid second messenger in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers and metabolic disorders. Acyl thioureas synthesized from 3,5-dimethyl-2-nitrophenol have been identified as potent PIP3 antagonists[2].

Workflow for API Generation:

  • Nitro Reduction: 3,5-Dimethyl-2-nitrophenol is subjected to catalytic hydrogenation (Pd/C, H₂, 1-2 atm) for 5-6 hours[2]. Causality: This cleanly reduces the nitro group to an amine without disrupting the aromatic ring, yielding 2-amino-3,5-dimethylphenol.

  • Thiourea Coupling: The resulting aniline is reacted with a benzoyl isothiocyanate in an acetone solvent system. Causality: The highly nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a stable N-aryl-N-benzoylthiourea linkage.

  • Biological Action: The resulting acyl thiourea compound acts as a competitive antagonist at PIP3 binding domains (such as PH domains on AKT), thereby halting downstream oncogenic signaling.

DrugDev Start 3,5-Dimethyl-2-nitrophenol Reduction Reduction (Pd/C, H2) Yields 2-Amino-3,5-dimethylphenol Start->Reduction Coupling Coupling with Aroyl Isothiocyanates Reduction->Coupling Thiourea Acyl Thiourea Derivatives Coupling->Thiourea Target PIP3 Antagonism (Cancer / Metabolic Therapy) Thiourea->Target

Caption: Synthetic pipeline from 3,5-dimethyl-2-nitrophenol to PIP3 antagonists.

Safety, Handling, and Environmental Fate

As an inherently reactive nitrophenol, CAS 5345-09-5 requires stringent laboratory safety controls.

  • Toxicity: It is classified under GHS as Acute Tox. 3 (Oral) , meaning it is highly toxic if swallowed (H301), and Eye Irrit. 2 , causing serious eye irritation (H319)[6].

  • Handling Protocols: All synthetic manipulations, especially the depyridinylation step involving methyl trifluoromethanesulfonate (a potent alkylating agent) and metallic sodium, must be conducted in a certified chemical fume hood under an inert argon atmosphere[4].

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary for CID 220367, 3,5-Dimethyl-2-nitrophenol.
  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols.
  • One pot process for the conversion of aroyl chlorides to acyl thioureas.
  • Synthesis method of o-nitrophenol compounds (CN104262159A).
  • Studies on the Nucleophilic Aromatic F-Fluorin

Sources

Exploratory

3,5-Dimethyl-2-nitrophenol molecular structure and formula

An In-depth Technical Guide to 3,5-Dimethyl-2-nitrophenol: Molecular Structure, Properties, and Synthesis Authored by: A Senior Application Scientist Foreword: This technical guide provides a comprehensive examination of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,5-Dimethyl-2-nitrophenol: Molecular Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive examination of 3,5-Dimethyl-2-nitrophenol, a substituted aromatic nitro compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental structural and chemical properties. The narrative synthesizes empirical data with established chemical principles to offer a robust and practical understanding of this compound. We will explore its molecular architecture, physicochemical characteristics, synthetic context, and critical safety considerations, grounding all claims in authoritative data.

Compound Identification and Molecular Formula

3,5-Dimethyl-2-nitrophenol is a member of the nitrophenol class of compounds, which are characterized by a phenol ring substituted with one or more nitro groups.[1][2] The specific nomenclature, "3,5-Dimethyl-2-nitrophenol," precisely describes the arrangement of the functional groups on the benzene ring: a hydroxyl group (-OH), a nitro group (-NO2) at the adjacent (ortho) position, and two methyl groups (-CH3) at the meta positions relative to the hydroxyl group.

The molecular formula for this compound is C8H9NO3 .[3][4][5][6] This formula is the cornerstone of its chemical identity, defining its elemental composition and molecular weight.

A collection of key identifiers for this compound is provided in the table below, which is essential for accurate database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name 3,5-dimethyl-2-nitrophenolPubChem[3]
CAS Number 5345-09-5Sigma-Aldrich[4], EPA[6]
Molecular Formula C8H9NO3PubChem[3]
SMILES CC1=CC(=C(C(=C1)O)[O-])CPubChem[3]
InChI InChI=1S/C8H9NO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3PubChem[3]
InChIKey YXNYMZXPUWOUJT-UHFFFAOYSA-NPubChem[3]

Molecular Structure and Visualization

The spatial arrangement of atoms in 3,5-Dimethyl-2-nitrophenol dictates its chemical reactivity, polarity, and intermolecular interactions. The structure consists of a planar benzene ring with the following substituents:

  • A hydroxyl group at position 1.

  • A nitro group at position 2.

  • A methyl group at position 3.

  • A methyl group at position 5.

The proximity of the ortho-hydroxyl and nitro groups allows for the potential formation of an intramolecular hydrogen bond, a feature common in 2-nitrophenols, which can influence properties such as boiling point and acidity compared to its isomers.[1][2]

Caption: 2D structure of 3,5-Dimethyl-2-nitrophenol.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into experimental workflows. The data below are computationally predicted and aggregated from reliable chemical databases.

PropertyValueSource
Molecular Weight 167.16 g/mol PubChem[3]
Monoisotopic Mass 167.058243149 DaPubChem[3]
XLogP3 2.7PubChem[3]
CAS Number 5345-09-5Sigma-Aldrich[4]
  • XLogP3 : This value indicates a moderate degree of lipophilicity, suggesting the compound has a reasonable solubility in organic solvents and lipids.

Synthesis and Spectroscopic Characterization

Synthetic Approach: An Overview

The synthesis of nitrophenols is most commonly achieved through the direct nitration of the parent phenol. For 3,5-Dimethyl-2-nitrophenol, the precursor is 3,5-dimethylphenol (also known as 3,5-xylenol).[7][8] The reaction typically involves a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric or methanesulfonic acid.[9]

Experimental Protocol: General Nitration of a Dimethylphenol

This is a generalized protocol adapted from established methods for phenol nitration and should be performed with rigorous safety measures in a controlled laboratory environment.[9]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3,5-dimethylphenol (1.0 equivalent) in a suitable solvent like methanesulfonic acid at 0°C.

  • Nitration: Slowly add a nitrating agent (e.g., a solution of sodium nitrate in methanesulfonic acid) dropwise, ensuring the internal temperature is strictly maintained below 5°C to control the highly exothermic reaction.

  • Reaction Monitoring: Stir the mixture at low temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully quenched by pouring it into ice water. The product is then extracted using an organic solvent (e.g., ethyl acetate), washed with a mild base (like sodium bicarbonate solution) to remove excess acid, and finally washed with brine.

  • Purification: The crude product is purified via methods such as recrystallization or column chromatography to isolate the desired 3,5-Dimethyl-2-nitrophenol isomer from other potential byproducts, such as the 4-nitro and 6-nitro isomers.[9]

Synthesis_Workflow cluster_synthesis Synthesis Workflow start 3,5-Dimethylphenol reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) < 5°C reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents->reaction quench Quenching (Ice Water) reaction->quench extraction Organic Extraction (Ethyl Acetate) quench->extraction wash Washing (aq. NaHCO₃, Brine) extraction->wash purify Purification (Recrystallization or Chromatography) wash->purify product 3,5-Dimethyl-2-nitrophenol purify->product

Caption: Generalized workflow for the synthesis of 3,5-Dimethyl-2-nitrophenol.

Spectroscopic Validation

The definitive confirmation of the molecular structure of 3,5-Dimethyl-2-nitrophenol is achieved through a combination of spectroscopic techniques. While specific spectra for this isomer are proprietary or found in specialized databases, the following methods are standard for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.[3][10]

  • Mass Spectrometry (MS): This technique confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present, such as the broad O-H stretch of the phenol, the C-H stretches of the methyl and aromatic groups, and the characteristic symmetric and asymmetric N-O stretches of the nitro group.[11][12]

Safety and Hazard Information

As with many nitroaromatic compounds, 3,5-Dimethyl-2-nitrophenol presents specific hazards that require careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3]

    • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]

  • Precautionary Statements (selected):

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) before handling this compound and utilize appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, and work within a well-ventilated fume hood.[13][14]

Applications and Relevance

Substituted nitrophenols are valuable intermediates in organic synthesis. They serve as precursors for a wide range of more complex molecules due to the reactivity of the nitro and hydroxyl groups. The nitro group can be readily reduced to an amine, which is a key functional group in the synthesis of dyes, pharmaceuticals, and agrochemicals. For instance, related dimethylphenol compounds are used to prepare antioxidants, antibiotics, and resins.[7] Azo dyes have also been synthesized from 3,5-dimethylphenol for various applications, including complexation with transition metals.[15]

References

  • 3,5-Dimethyl-2-nitrophenol | C8H9NO3 . PubChem, National Center for Biotechnology Information. [Link]

  • 3,5-dimethyl-2-nitrophenol (C8H9NO3) . PubChemLite. [Link]

  • 3,5-Dimethyl-2-nitrophenol - Chemical Details . U.S. Environmental Protection Agency (EPA). [Link]

  • 5-(2,6-DIMETHYLMORPHOLINO)-2-NITROPHENOL — Chemical Substance Information . NextSDS. [Link]

  • 3,5-Dimethyl-4-nitrophenol | C8H9NO3 . PubChem, National Center for Biotechnology Information. [Link]

  • Preparation method of 3,5-dimethylphenol.
  • Nitrophenol - Wikipedia . Wikipedia. [Link]

  • Synthesis and Characterization of 3,5-Dimethyl-2-(4-nitrophenyl azo)-PhenolComplexes . Digital Repository of University of Baghdad. [Link]

  • Showing Compound 3,5-Dimethylphenol (FDB007241) . FooDB. [Link]

  • 2,3-diMethoxy-5-nitrophenol — Chemical Substance Information . NextSDS. [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution . MDPI. [Link]

  • Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate . National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL . Acta Chimica Sinica. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent . Royalchem. [Link]

  • 2,5-Dimethylphenol (a) and 3,5-dimethylphenol (b) . ResearchGate. [Link]

  • Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? . Chemistry Stack Exchange. [Link]

Sources

Foundational

Regioselective Synthesis and Purification of 3,5-Dimethyl-2-nitrophenol: A Comprehensive Technical Guide

Executive Summary 3,5-Dimethyl-2-nitrophenol is a highly valued synthetic intermediate in pharmaceutical research, agrochemical development, and the synthesis of complex ligands[1]. The core challenge in its synthesis li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dimethyl-2-nitrophenol is a highly valued synthetic intermediate in pharmaceutical research, agrochemical development, and the synthesis of complex ligands[1]. The core challenge in its synthesis lies in the regioselectivity of the electrophilic aromatic nitration of 3,5-dimethylphenol. Because the aromatic ring is highly activated by one hydroxyl and two methyl groups, traditional nitration methods often yield a problematic mixture of ortho- (2-nitro) and para- (4-nitro) isomers, alongside over-nitrated byproducts[2].

This whitepaper provides an in-depth analysis of the mechanistic causality behind these reactions and establishes self-validating experimental protocols. By contrasting classical dilute acid methodologies with advanced, metal-templated green chemistry approaches, this guide equips researchers with the precise workflows required to synthesize, isolate, and validate high-purity 3,5-dimethyl-2-nitrophenol.

Mechanistic Causality & Regioselectivity Matrix

Electronic and Steric Directing Effects

In 3,5-dimethylphenol, the hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. The two methyl (-CH₃) groups at positions 3 and 5 are weakly activating and also ortho/para-directing.

  • Positions 2 and 6 (Equivalent): These positions are ortho to the hydroxyl group and ortho/para to the methyl groups. They are highly electron-rich but subject to kinetic control due to the steric bulk of the adjacent functional groups.

  • Position 4: This position is para to the hydroxyl group and ortho to both methyl groups.

During electrophilic aromatic substitution (EAS) with a nitronium ion (NO₂⁺), the reaction yields a mixture of 3,5-dimethyl-2-nitrophenol and 3,5-dimethyl-4-nitrophenol[3]. Controlling the ratio of these isomers requires manipulating the nitrating agent to favor kinetic ortho-attack or utilizing coordinating metal ions to direct the nitronium species.

Mechanism Substrate 3,5-Dimethylphenol (Activating -OH, -CH3) Nitronium Nitronium Ion (NO2+) Electrophilic Attack Substrate->Nitronium Sigma2 Ortho-Sigma Complex (Positions 2 or 6) Nitronium->Sigma2 Kinetic Control Sigma4 Para-Sigma Complex (Position 4) Nitronium->Sigma4 Steric/Thermodynamic Prod2 3,5-Dimethyl-2-nitrophenol (Target Isomer) Sigma2->Prod2 Deprotonation Prod4 3,5-Dimethyl-4-nitrophenol (Byproduct Isomer) Sigma4->Prod4 Deprotonation

Mechanistic pathway of electrophilic aromatic nitration of 3,5-dimethylphenol.

Quantitative Comparison of Nitration Methodologies

To optimize for the 2-nitro isomer, researchers must select a nitrating system that balances yield, environmental impact, and ease of downstream purification. The table below summarizes the quantitative data across different field-proven methodologies.

Nitrating Agent / SystemReaction Conditions2-Nitro Yield (%)4-Nitro Yield (%)Mechanistic Advantage & Causality
Dilute HNO₃ [4]Aqueous, 0–5 °C~36%~25%Classical: Low temperature prevents explosive dinitration. Requires rigorous steam distillation for separation.
Cu(NO₃)₂·3H₂O [2]Neat or Reflux, 50 °C>70%MinorMetal-Templated: Copper coordinates with phenolic oxygen, directing NO₂⁺ exclusively to the ortho position.
Sr(NO₃)₂ / SiO₂ [5]Solvent-free, mild~85%~8%Solid-Phase Green: High ortho-selectivity due to surface-bound transition state stabilization.
NH₄NO₃ / KHSO₄ [6]Solvent RefluxHighLowCatalytic: KHSO₄ acts as a green acid catalyst generating NO₂⁺ smoothly without harsh mixed acids.

*Yields extrapolated from baseline phenol and substituted phenol derivatives under identical catalytic conditions.

Self-Validating Experimental Protocols

Protocol A: Classical Nitration (Dilute Acid) & Isomer Separation

This protocol utilizes kinetic temperature control to prevent over-nitration, followed by a physical separation step that exploits the distinct hydrogen-bonding characteristics of the resulting isomers[7].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of 3,5-dimethylphenol in a minimal volume of glacial acetic acid or suspend in water.

  • Electrophilic Addition: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Phenols are highly reactive; ambient temperatures will lead to oxidative tar formation and unextractable dinitro byproducts[2].

  • Nitration: Add 20% dilute nitric acid dropwise over 60 minutes.

    • Self-Validation Checkpoint 1: The solution will transition to a deep yellow/brown hue, physically indicating the formation of the nitroaromatic pi-complex.

  • Quenching: Stir for 2 hours at 5 °C, then pour the mixture over crushed ice to instantly halt the reaction kinetics.

  • Extraction & Neutralization: Extract the aqueous phase with dichloromethane (DCM). Wash the organic layer with 10% NaHCO₃.

    • Self-Validation Checkpoint 2: Check the pH of the aqueous wash. It must be neutral (pH ~7) to confirm the complete removal of residual nitric acid, which would otherwise cause explosive degradation during solvent evaporation.

  • Evaporation: Remove DCM under reduced pressure to yield a crude mixture of 3,5-dimethyl-2-nitrophenol (mp 66 °C) and 3,5-dimethyl-4-nitrophenol (mp 108 °C)[4].

Protocol B: Advanced Regioselective Nitration (Metal-Templated)

For drug development professionals requiring higher throughput and less downstream processing, metal nitrate systems offer superior regioselectivity[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 1 equivalent of 3,5-dimethylphenol with 1.2 equivalents of Cu(NO₃)₂·3H₂O (or Sr(NO₃)₂ with silica catalyst)[2][5].

  • Activation: Heat the mixture to 50 °C under solvent-free conditions or in a green solvent (e.g., ethyl acetate). Causality: The metal cation (Cu²⁺ or Sr²⁺) coordinates with the phenolic -OH, creating a cyclic transition state that sterically forces the nitronium ion into the ortho position.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 4:1).

    • Self-Validation Checkpoint: The starting material spot will disappear, replaced predominantly by a single high-Rf spot (the 2-nitro isomer). The high Rf is a direct result of intramolecular hydrogen bonding, which reduces the molecule's affinity for the polar silica stationary phase.

  • Isolation: Filter the mixture to remove the metal catalyst, wash with water, and recrystallize from ethanol to yield pure 3,5-dimethyl-2-nitrophenol.

Downstream Processing: The Physics of Steam Distillation

If Protocol A is utilized, the isomers must be separated. Steam distillation is the gold standard for this separation because it acts as a self-validating physical purification system based on molecular geometry[7].

The Causality of Volatility:

  • 3,5-Dimethyl-2-nitrophenol (Ortho-isomer): The proximity of the -OH and -NO₂ groups allows for strong intramolecular hydrogen bonding (chelation). This forms a stable, pseudo-six-membered ring that shields the polar functional groups from the surrounding aqueous environment. As a result, the molecule behaves as a non-polar entity, exhibiting high vapor pressure and co-distilling with steam[7].

  • 3,5-Dimethyl-4-nitrophenol (Para-isomer): The functional groups are on opposite sides of the aromatic ring, making intramolecular chelation impossible. Instead, it forms extensive intermolecular hydrogen bonds with water molecules, drastically lowering its vapor pressure and rendering it non-volatile under steam distillation[7].

Workflow Crude Crude Nitration Mixture (2-nitro & 4-nitro isomers) SteamDist Steam Distillation Workflow (T = 100 °C) Crude->SteamDist Volatile Distillate (Volatile) 3,5-Dimethyl-2-nitrophenol SteamDist->Volatile Co-distills with steam NonVolatile Residue (Non-Volatile) 3,5-Dimethyl-4-nitrophenol SteamDist->NonVolatile Remains in flask Reason1 Intramolecular H-Bonding (Chelation limits water interaction) Volatile->Reason1 Reason2 Intermolecular H-Bonding (Strong binding with aqueous phase) NonVolatile->Reason2

Steam distillation workflow exploiting hydrogen bonding for isomer separation.

Execution: Pass steam through the crude mixture at 100 °C. The 3,5-dimethyl-2-nitrophenol will co-distill and condense as a bright yellow, crystalline solid (mp 66 °C) in the receiving flask[4]. The 4-nitro isomer remains completely in the boiling flask, physically validating the success of the regioselective separation.

References

  • Vaia. Problem 21 Treatment of 3,5-dimethylphenol... Identify Likely Nitration Positions. Retrieved from:[Link]

  • Current Chemistry Letters. Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate. Retrieved from:[Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from:[Link]

Sources

Exploratory

The Definitive Technical Guide to 3,5-Dimethyl-2-nitrophenol: IUPAC Nomenclature, Synthesis, and Applications

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, substituted nitrophenols serve as indispensable building blocks. 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, substituted nitrophenols serve as indispensable building blocks. 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a highly functionalized aromatic compound characterized by its unique steric environment and electronic profile. As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis and isolation of this specific isomer. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and the mechanistic causality behind modern synthetic protocols, transitioning from traditional electrophilic aromatic substitution (EAS) to state-of-the-art palladium-catalyzed C–H activation.

Structural Elucidation & IUPAC Nomenclature Rationale

The systematic naming of highly substituted aromatic rings requires strict adherence to IUPAC priority rules to avoid ambiguity in drug development documentation. The nomenclature for 3,5-dimethyl-2-nitrophenol is derived through the following logical sequence:

  • Principal Functional Group: The hydroxyl (-OH) group holds the highest priority among the substituents present, establishing the parent structure as phenol . Consequently, the carbon attached to the -OH group is designated as C1.

  • Numbering for Lowest Locants: The ring must be numbered to give the lowest possible locant set to the remaining substituents (a nitro group and two methyl groups).

    • Numbering clockwise (or counter-clockwise depending on the drawing) to assign the nitro group at C2 and the methyl groups at C3 and C5 yields the locant set 1, 2, 3, 5 .

    • An alternative numbering scheme would yield 1, 2, 4, 6. Since the set (1,2,3,5) is lower than (1,2,4,6) at the first point of difference, it is the correct assignment.

  • Alphabetical Ordering: The prefixes for the substituents are arranged alphabetically. "Dimethyl" precedes "nitro" (ignoring the multiplying prefix "di" for alphabetical purposes).

Thus, the Preferred IUPAC Name (PIN) is 3,5-dimethyl-2-nitrophenol .

IUPAC_Numbering Phenol Phenol Core C1: -OH (Priority) Nitro Nitro Group C2: -NO2 Phenol->Nitro ortho Methyl3 Methyl Group C3: -CH3 Phenol->Methyl3 meta Methyl5 Methyl Group C5: -CH3 Phenol->Methyl5 meta LocantSet Locant Set 1, 2, 3, 5 Nitro->LocantSet Methyl3->LocantSet Methyl5->LocantSet

Caption: Structural mapping and IUPAC locant assignment for 3,5-Dimethyl-2-nitrophenol.

Physicochemical Profiling

Understanding the physicochemical properties of 3,5-dimethyl-2-nitrophenol is critical for downstream purification (e.g., crystallization, chromatography) and formulation. The proximity of the nitro group to the hydroxyl group allows for intramolecular hydrogen bonding, which significantly influences its melting point and solubility profile compared to its para-isomer.

PropertyValue
IUPAC Name 3,5-Dimethyl-2-nitrophenol
CAS Registry Number 5345-09-5[1]
Molecular Formula C8H9NO3[2]
Molecular Weight 167.16 g/mol
Monoisotopic Mass 167.05824 Da[2]
Melting Point 66–67 °C[3]
Appearance Yellow to white crystalline solid[3]

Mechanistic Pathways in Synthesis: EAS vs. Transition-Metal Catalysis

The Limitations of Traditional Electrophilic Aromatic Substitution (EAS)

Historically, the synthesis of 3,5-dimethyl-2-nitrophenol relied on the direct nitration of 3,5-dimethylphenol (3,5-xylenol) using sodium nitrate in methanesulfonic acid ()[4].

Mechanistic Causality: The hydroxyl group is strongly activating and ortho/para-directing, while the methyl groups are weakly activating. In 3,5-dimethylphenol, the C2, C4, and C6 positions are all activated. However, direct nitration is notoriously unselective, yielding a competitive mixture of 3,5-dimethyl-4-nitrophenol and 3,5-dimethyl-2-nitrophenol[5]. Furthermore, traditional nitration poses severe safety risks, including highly exothermic thermal runaways and the generation of toxic NOₓ fumes[6].

The Paradigm Shift: Palladium-Catalyzed Regiospecific Nitration

To bypass the poor regioselectivity of EAS, modern synthetic routes employ transition-metal catalysis. A breakthrough methodology utilizes a removable directing group to achieve absolute ortho-specificity ()[7]. By converting the starting phenol into a 2-phenoxypyridine derivative, the pyridine nitrogen coordinates with a Palladium(II) catalyst, forming a rigid metallacycle that directs the nitrating agent exclusively to the C2 position.

Synthesis_Pathways Substrate1 3,5-Dimethylphenol EAS Traditional EAS (HNO3 or NaNO3 / MSA) Substrate1->EAS Substrate2 2-(3,5-Dimethylphenoxy)pyridine PdCat Pd-Catalyzed Nitration (Removable Directing Group) Substrate2->PdCat Mix Mixture: 2-Nitro & 4-Nitro Isomers EAS->Mix Poor Regioselectivity Inter 2-(3,5-Dimethyl-2-nitrophenoxy)pyridine PdCat->Inter Ortho-Specific Depyr Depyridinylation (MeOTf, then Na/MeOH) Inter->Depyr Pure Pure 3,5-Dimethyl-2-nitrophenol Depyr->Pure High Yield & Purity

Caption: Comparison of traditional EAS vs. Pd-catalyzed regiospecific synthesis pathways.

Experimental Protocol: Regiospecific Synthesis & Depyridinylation

The following self-validating protocol details the critical depyridinylation step , which liberates the free 3,5-dimethyl-2-nitrophenol from the directed intermediate. This method ensures high isomeric purity, a strict requirement for pharmaceutical secondary standards.

Step-by-Step Methodology

Reagents Required:

  • 2-(3,5-Dimethyl-2-nitrophenoxy)pyridine (Intermediate)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Sodium metal (Na)

  • Anhydrous Methanol (MeOH)

  • Dry Toluene

Phase 1: Electrophilic Activation (N-Methylation)

  • Preparation: Under a strict argon atmosphere, dissolve 0.2 mmol of 2-(3,5-dimethyl-2-nitrophenoxy)pyridine in 5 mL of dry toluene in a Schlenk flask[3].

  • Methylation: Add 39.8 μL (0.36 mmol) of MeOTf dropwise to the well-stirred solution.

  • Heating: Elevate the temperature to 100 °C and stir for 2 hours[3].

    • Causality Note: MeOTf is a powerful alkylating agent. It selectively methylates the pyridine nitrogen, converting the neutral ring into a highly electron-deficient N-methylpyridinium cation. This drastically lowers the LUMO of the ring, priming the ipso-carbon for nucleophilic attack.

  • Concentration: Cool the reaction to room temperature and evaporate the toluene under vacuum to yield the crude pyridinium salt. Do not purify at this stage[3].

Phase 2: Nucleophilic Aromatic Substitution (SNAr Cleavage) 5. Methoxide Generation: In a separate flask, carefully dissolve 110.4 mg (4.8 mmol) of sodium metal in 5 mL of anhydrous methanol to generate a fresh sodium methoxide solution[3]. 6. Cleavage: Resuspend the crude pyridinium salt from Phase 1 into the Na/MeOH solution. 7. Reflux: Heat the mixture to reflux and stir for exactly 15 minutes[3].

  • Causality Note: The methoxide anion acts as a potent nucleophile, attacking the activated C2 position of the pyridinium ring via an SNAr mechanism. This breaks the C–O ether bond, liberating the stable 3,5-dimethyl-2-nitrophenoxide anion and generating 1-methyl-2-pyridone as a byproduct.

Phase 3: Workup and Isolation 8. Quenching: Cool to room temperature, evaporate the methanol under vacuum, and quench the residue with 15 mL of distilled water[3]. 9. Acidification & Extraction: Acidify the aqueous layer with dilute HCl (to protonate the phenoxide) and extract with Ethyl Acetate (3 x 10 mL). 10. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (petroleum ether/EtOAc, 6/1) to yield pure 3,5-dimethyl-2-nitrophenol as a white/yellow solid[3].

Applications in Drug Development

In drug discovery, 3,5-dimethyl-2-nitrophenol is rarely the final active pharmaceutical ingredient (API); rather, it is a highly valued synthetic intermediate .

  • Heterocyclic Core Synthesis: The nitro group can be readily reduced (e.g., via Pd/C and H₂, or Iron/HCl) to yield 2-amino-3,5-dimethylphenol. This ortho-aminophenol motif is the foundational precursor for synthesizing substituted benzoxazoles and benzimidazoles —privileged scaffolds found in numerous kinase inhibitors and CNS-active therapeutics.

  • Conjugation Chemistry: The phenolic hydroxyl group serves as an excellent anchor point for synthesizing drug-linker conjugates, an expanding area in the development of targeted therapies and Antibody-Drug Conjugates (ADCs)[8].

By mastering the regiospecific synthesis of this compound, development chemists can eliminate the costly and time-consuming chromatographic separations of isomers, accelerating the pipeline from discovery to clinical manufacturing.

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-2-nitrophenol in Organic Solvents

Executive Summary For researchers and drug development professionals, mastering the solubility profile of substituted nitrophenols is critical for optimizing synthetic yields, designing extraction protocols, and formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, mastering the solubility profile of substituted nitrophenols is critical for optimizing synthetic yields, designing extraction protocols, and formulating active pharmaceutical ingredients (APIs). 3,5-Dimethyl-2-nitrophenol (also known as 2-nitro-3,5-dimethylphenol) presents a highly unique thermodynamic solubility profile. Unlike its para- or meta-substituted isomers, its solvation behavior is dictated almost entirely by powerful intramolecular forces rather than solvent-solute interactions.

This whitepaper provides an authoritative, mechanistic breakdown of the solubility characteristics of 3,5-dimethyl-2-nitrophenol across various organic solvents, grounded in thermodynamic principles and field-proven laboratory protocols.

Mechanistic Foundations: The Thermodynamics of Solvation

To predict and manipulate the solubility of 3,5-dimethyl-2-nitrophenol, one must first understand the causality behind its molecular interactions. The solubility of this compound is governed by two primary structural phenomena: Intramolecular Hydrogen Bonding (Chelation) and the Steric Buttressing Effect .

Intramolecular Chelation and Lipophilicity

In 3,5-dimethyl-2-nitrophenol, the hydroxyl (-OH) group and the nitro (-NO₂) group are located at the ortho positions relative to each other. This proximity allows the hydrogen atom of the hydroxyl group to form a strong intramolecular hydrogen bond with the oxygen of the adjacent nitro group.

Because the hydrogen bond donating capacity of the -OH group is internally satisfied, the molecule is effectively "masked" from forming intermolecular hydrogen bonds with polar protic solvents (like water)[1]. Consequently, the molecule exhibits an unusually high degree of lipophilicity compared to 3-nitrophenol or 4-nitrophenol, rendering it highly soluble in non-polar organic solvents[1].

The Steric Buttressing Effect

The presence of methyl groups at the 3- and 5-positions is not merely decorative; they exert a profound thermodynamic influence. The methyl group at the 3-position sterically forces the adjacent nitro group closer to the hydroxyl group at the 1-position. This phenomenon, known in physical organic chemistry as the "buttressing effect," significantly increases the strength of the intramolecular hydrogen bond[2]. This enhanced chelation further depresses its aqueous solubility while maximizing its solubility in aprotic and non-polar organic media[2].

Solvation Start 3,5-Dimethyl-2-nitrophenol IntraHB Intramolecular H-Bonding (Chelation) Start->IntraHB NonPolar Non-Polar Solvents (Benzene, Cyclohexane) High Solubility IntraHB->NonPolar Masks Polar Groups Protic Aqueous/Protic Solvents (Water) Low Solubility IntraHB->Protic Prevents Solute-Solvent H-bonds Aprotic Polar Aprotic Solvents (DMSO, EtOAc) High Solubility IntraHB->Aprotic Favorable Dipole Interactions Buttress Steric Buttressing Effect (3-Methyl Group) Buttress->IntraHB Strengthens

Thermodynamic pathways dictating 3,5-dimethyl-2-nitrophenol solubility across solvent classes.

Quantitative Solubility Profiling in Organic Solvents

When selecting a solvent for synthesis, extraction, or chromatographic separation, the empirical behavior of 3,5-dimethyl-2-nitrophenol can be categorized into three distinct solvent classes.

Note: Due to the buttressing effect, the partition coefficient (log P) in non-polar/water systems is heavily skewed toward the organic phase.

Solvent ClassRepresentative SolventsSolvation Mechanism & CausalityRelative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), AcetoneExcellent solvating power. DMSO is highly effective as a reaction medium because it stabilizes the aromatic ring via dipole interactions without disrupting the internal chelation[3].Very High (>100 mg/mL)
Non-Polar Benzene, Cyclohexane, Toluene, HexaneThe internal masking of the -OH group renders the molecule highly lipophilic. It readily dissolves in non-polar media, a property frequently exploited to separate it from its para-isomer[1].High (50 - 100 mg/mL)
Polar Protic Ethanol, Methanol, IsopropanolSoluble due to the hydrophobic interactions of the dimethyl aromatic ring and the lower dielectric constant compared to water[4].Moderate to High
Aqueous Water, Dilute AcidThe inability to act as a hydrogen bond donor to water molecules results in thermodynamic rejection from the aqueous phase[1].Sparingly Soluble (<2 g/L)

Experimental Methodology: Precision Solubility & Extraction Protocols

In pharmaceutical development, the synthesis of nitrophenols often yields a mixture of ortho and para isomers. Because 3,5-dimethyl-4-nitrophenol (para) lacks intramolecular hydrogen bonding, it is significantly more soluble in water and less soluble in non-polar solvents than 3,5-dimethyl-2-nitrophenol (ortho).

The following self-validating protocol exploits this thermodynamic divergence to isolate 3,5-dimethyl-2-nitrophenol via liquid-liquid extraction.

Protocol: Differential Solvent Extraction of 3,5-Dimethyl-2-nitrophenol

Materials Required:

  • Crude reaction mixture (containing ortho and para isomers)

  • Ethyl Acetate (EtOAc) or Toluene[4]

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Quenching and pH Adjustment: Transfer the crude nitration mixture to a separatory funnel. Add 0.1 M HCl to ensure the phenolic hydroxyl groups are fully protonated (pH < 4). Causality: Protonation ensures the ortho isomer maintains its intramolecular hydrogen bond, maximizing its lipophilicity.

  • Primary Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the separatory funnel[4]. Stopper and invert gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The highly lipophilic 3,5-dimethyl-2-nitrophenol will partition almost exclusively into the upper organic (EtOAc) layer, while a significant portion of the para-isomer and inorganic salts will remain in the lower aqueous layer.

  • Washing: Drain the aqueous layer. Wash the retained organic phase twice with deionized water, followed by a single wash with brine. Causality: Brine reduces the solubility of water in the organic phase, pre-drying the EtOAc.

  • Drying and Concentration: Decant the organic phase into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl until the drying agent flows freely. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Crystallization: Recrystallize the resulting crude solid from a non-polar solvent (e.g., hot cyclohexane or hexane) to yield pure 3,5-dimethyl-2-nitrophenol crystals.

Extraction Mix Aqueous Reaction Mixture (Isomers + Impurities) AddSolvent Add Ethyl Acetate (EtOAc) or Toluene Mix->AddSolvent PhaseSep Phase Separation (Aqueous vs. Organic) AddSolvent->PhaseSep OrgPhase Organic Phase (Contains 3,5-Dimethyl-2-nitrophenol) PhaseSep->OrgPhase Lipophilic extraction AqPhase Aqueous Phase (Para-isomers & Salts) PhaseSep->AqPhase Hydrophilic retention Evap Solvent Evaporation & Crystallization OrgPhase->Evap

Step-by-step liquid-liquid extraction workflow for isolating 3,5-dimethyl-2-nitrophenol.

Implications for Drug Development and Synthesis

Understanding the solubility of 3,5-dimethyl-2-nitrophenol is not just an academic exercise; it dictates the scalability of chemical manufacturing.

When utilizing this compound as an intermediate for active pharmaceutical ingredients (APIs), selecting polar aprotic solvents like DMSO for nucleophilic aromatic substitution reactions is highly recommended[3]. DMSO provides excellent solubility for the phenolic compound (often allowing concentrations of 0.1N to 5.0N) while simultaneously stabilizing transition states during cross-coupling or etherification reactions[3]. Furthermore, the predictable lipophilicity granted by the buttressing effect allows process chemists to design highly efficient, solvent-minimized extraction workflows, reducing environmental impact and improving overall yield purity.

Sources

Exploratory

3,5-Dimethyl-2-nitrophenol safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3,5-Dimethyl-2-nitrophenol For Researchers, Scientists, and Drug Development Professionals Abstract 3,5-Dimethyl-2-nitrophenol is a substituted nitrophenol compound tha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3,5-Dimethyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-2-nitrophenol is a substituted nitrophenol compound that, while valuable in specific synthetic applications, requires a comprehensive understanding of its potential hazards and stringent adherence to safety protocols. This guide provides an in-depth analysis of its safety profile, drawing from established data on closely related nitrophenolic compounds. It offers a framework for risk assessment, outlines detailed handling and emergency procedures, and explains the scientific rationale behind these recommendations to ensure the safety of laboratory personnel and the integrity of research.

Introduction: Understanding the Compound

3,5-Dimethyl-2-nitrophenol belongs to the family of nitrophenols, a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. The presence of the nitro group significantly influences the chemical and toxicological properties of the phenol backbone. While specific toxicological data for 3,5-Dimethyl-2-nitrophenol is not extensively documented in publicly available literature, the known hazards of related isomers, such as other dimethylnitrophenols and mononitrophenols, provide a strong basis for establishing robust safety protocols.[1][2][3] The primary directive when handling this and similar compounds is to assume a high degree of hazard and to implement controls that mitigate all potential routes of exposure.

The core principle of safe handling is based on the precautionary assumption that 3,5-Dimethyl-2-nitrophenol shares the toxicological characteristics of its class, which include potential for skin and eye irritation, oral toxicity, and hazards to aquatic life.[4][5][6] This guide is designed to equip researchers with the knowledge to manage these risks effectively.

Hazard Identification and GHS Classification

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[4][5][6]

  • Acute Aquatic Toxicity: Toxic to aquatic life.[4]

It is also prudent to consider that, as a solid powder, it may form combustible dust concentrations in air.[4][5]

Physicochemical and Safety Data Summary

The following table summarizes key data points, compiled from information on 3,5-Dimethyl-2-nitrophenol and related isomers. This data is essential for risk assessment and for designing appropriate experimental and storage conditions.

PropertyValueSource / Comments
Molecular Formula C₈H₉NO₃[8][9]
Molecular Weight 167.16 g/mol [6][8]
Appearance Solid (form may vary)Assumed based on related compounds
Melting Point Data not available for 3,5-isomer. (For 3-Methyl-2-nitrophenol: 35-39 °C)[10]
Boiling Point Data not available for 3,5-isomer. (For 3-Methyl-2-nitrophenol: 106-108 °C at 9.5 mmHg)[10]
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)Based on hazards of related compounds
GHS Signal Word Danger[5]
Hazard Statements H302, H315, H318, H401Harmful if swallowed, Causes skin irritation, Causes serious eye damage, Toxic to aquatic life.[4][5]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338+P310[5]

Core Directive: Risk Assessment and Control Workflow

The foundation of safe laboratory practice is a systematic approach to risk assessment. For 3,5-Dimethyl-2-nitrophenol, this involves a continuous cycle of evaluation, control implementation, and review. The following workflow illustrates this process.

Risk_Assessment_Workflow cluster_prep Preparation & Assessment cluster_control Implementation of Controls cluster_ops Operation & Response cluster_review Review & Improvement A Identify Hazards (Review SDS of related compounds) B Evaluate Exposure Potential (Quantity, Duration, Frequency) A->B C Assess Risks (Likelihood & Severity) B->C D Engineering Controls (Fume Hood, Ventilation) C->D Select Controls E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Perform Experiment (Adherence to SOP) F->G I Decontamination & Disposal (Follow institutional guidelines) G->I H Emergency Preparedness (Spill Kit, Eyewash, Shower) H->G In case of emergency J Review Incident Reports (If any) I->J K Update SOPs & Risk Assessment J->K K->A Continuous Improvement

Caption: Risk assessment and control workflow for handling 3,5-Dimethyl-2-nitrophenol.

Experimental Protocols: Safe Handling and Use

Adherence to a detailed, step-by-step methodology is critical. The causality behind these steps is rooted in the principles of minimizing exposure and preventing accidental release.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the potential hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or when handling larger quantities.[11] This is to protect against the severe eye damage potential of nitrophenols.[5]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after contamination.[11] Use proper glove removal technique to avoid skin contact.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[12] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[7][13]

Weighing and Solution Preparation Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the solid compound. Ensure the area is clean and free of clutter.

  • Tare Weighing: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing Solid: Carefully dispense the required amount of 3,5-Dimethyl-2-nitrophenol into the vessel, minimizing the creation of dust. Use a spatula and handle the container gently.

  • Closing Container: Promptly and securely close the main stock container.[12]

  • Dissolution: Add the solvent to the weighing vessel containing the compound. If transferring to another flask, add a small amount of solvent to the weighing vessel first to wet the powder, which prevents it from becoming airborne during the transfer.

  • Cleaning: Decontaminate the spatula and the weighing area immediately after use.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be trained on these procedures.

Exposure Response
Exposure RouteFirst Aid ProtocolCausality and Rationale
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5]Rapid and thorough irrigation is crucial to minimize contact time and prevent severe, irreversible eye damage.
Skin Contact Take off immediately all contaminated clothing.[5] Wash off with soap and plenty of water for at least 15 minutes.[4][12] If skin irritation persists, call a physician.[4]Prompt removal of the chemical and contaminated clothing reduces the extent of skin absorption and irritation.
Inhalation Remove person to fresh air.[4] If not breathing, give artificial respiration.[4][12] Seek medical attention if symptoms occur.[4]Moves the individual away from the source of exposure and ensures a clear airway.
Ingestion Do NOT induce vomiting.[7][11] Clean mouth with water and drink plenty of water afterwards.[4] Call a physician or poison control center immediately.[7]Inducing vomiting can cause further damage to the esophagus. Dilution with water can help, but immediate professional medical advice is paramount.
Spill and Leak Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading dust).

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11][12]

  • Clean-up: For a small solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][12] Use appropriate PPE throughout the cleanup.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][12] Store in a designated corrosives area if applicable, away from incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[14]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[15] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Conclusion

While 3,5-Dimethyl-2-nitrophenol is a compound with significant potential hazards, these risks are manageable through a deep understanding of its chemical properties, a robust framework for risk assessment, and the diligent application of established safety protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, researchers can ensure a safe laboratory environment conducive to scientific advancement.

References

  • Material Safety Data Sheet - 2-Nitrophenol. Sigma-Aldrich. [Link]

  • 3,5-Dimethyl-2-nitrophenol - Chemical Details. U.S. Environmental Protection Agency (EPA). [Link]

  • 3,5-dimethyl-2-nitrophenol (C8H9NO3). PubChemLite. [Link]

  • 3-Methyl-2-nitrophenol CAS#: 4920-77-8. ChemWhat. [Link]

  • 3,5-Dimethyl-4-nitrophenol | C8H9NO3. PubChem, National Institutes of Health (NIH). [Link]

  • Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Phenol, 2-nitro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • ToxFAQs for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Foundational

An In-Depth Technical Guide to 3,5-Dimethyl-2-nitrophenol: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,5-Dimethyl-2-nitrophenol, a substituted nitrophenol of interest in various chemical and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dimethyl-2-nitrophenol, a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. The document delves into the compound's discovery and historical context, its physicochemical properties, a detailed methodology for its synthesis, and a thorough spectroscopic analysis.

Introduction and Historical Context

While a definitive historical account of the initial discovery of 3,5-Dimethyl-2-nitrophenol is not prominently documented in readily available literature, its existence and study are rooted in the broader exploration of nitrophenols and their derivatives. The chemistry of nitrophenols has been a subject of scientific inquiry since the 19th century, driven by their importance as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] The synthesis of specific isomers, such as 3,5-Dimethyl-2-nitrophenol, would have been a logical extension of studies into the nitration of substituted phenols, aimed at understanding the directing effects of various functional groups on the aromatic ring.

The precursor, 3,5-dimethylphenol (3,5-xylenol), is an important industrial intermediate used in the production of antioxidants, antibiotics, resins, and vitamin E.[2][3] The nitration of this precursor to yield its various nitro derivatives, including the 2-nitro isomer, is a fundamental electrophilic aromatic substitution reaction. The study of such reactions has been crucial in developing our understanding of organic reaction mechanisms.

Physicochemical Properties

3,5-Dimethyl-2-nitrophenol is a solid organic compound with the chemical and physical properties summarized in the table below.[4][5]

PropertyValue
IUPAC Name 3,5-Dimethyl-2-nitrophenol
Synonyms 2-Nitro-3,5-dimethylphenol
CAS Number 5345-09-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Pale yellow crystalline solid (predicted)
Melting Point Not precisely documented, but expected to be a low-melting solid.
Boiling Point Not precisely documented.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethanol, and acetone, with limited solubility in water.
XLogP3 2.7

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,5-Dimethyl-2-nitrophenol is classified as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[4]

Synthesis of 3,5-Dimethyl-2-nitrophenol

The synthesis of 3,5-Dimethyl-2-nitrophenol is achieved through the direct nitration of 3,5-dimethylphenol. The key challenge in this synthesis is to achieve regioselectivity, favoring the introduction of the nitro group at the 2-position of the aromatic ring.

Reaction Principle and Regioselectivity

The nitration of 3,5-dimethylphenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the methyl (-CH₃) groups are weakly activating, ortho-, para-directing groups. In 3,5-dimethylphenol, the positions ortho to the hydroxyl group are the 2- and 6-positions, and the para-position is the 4-position.

The directing effects of the substituents can be summarized as follows:

  • Hydroxyl group (-OH): Directs incoming electrophiles to the 2-, 4-, and 6-positions.

  • Methyl groups (-CH₃): The methyl group at position 3 directs to positions 2, 4, and 6. The methyl group at position 5 directs to positions 2, 4, and 6.

Considering the combined directing effects, the 2-, 4-, and 6-positions are all activated. However, the 2- and 6-positions are sterically hindered by the adjacent methyl groups. The 4-position is sterically more accessible. Therefore, nitration of 3,5-dimethylphenol often yields the 4-nitro isomer as the major product.

To favor the formation of the 2-nitro isomer, the reaction conditions must be carefully controlled. Using milder nitrating agents and lower temperatures can help to increase the proportion of the ortho-isomer. The formation of an intramolecular hydrogen bond between the hydroxyl group and the incoming nitro group at the ortho position can stabilize the transition state leading to the 2-nitro product.

Experimental Protocol

This protocol is based on general methods for the nitration of phenols and should be performed with strict adherence to safety precautions.[6]

Materials:

  • 3,5-Dimethylphenol

  • Nitric acid (70%)

  • Acetic acid (glacial)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,5-dimethylphenol in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: While maintaining the temperature between 0 and 5 °C, slowly add a solution of 5.5 mL of 70% nitric acid in 10 mL of glacial acetic acid dropwise from a dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of isomers, is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 3,5-Dimethyl-2-nitrophenol isomer.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Final Product reactant1 3,5-Dimethylphenol conditions 0-5 °C, 2 hours reactant1->conditions reactant2 Nitric Acid / Acetic Acid reactant2->conditions quenching Quench with Ice Water conditions->quenching extraction Extract with Dichloromethane quenching->extraction washing Wash with NaHCO₃ (aq) extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Removal drying->evaporation chromatography Column Chromatography evaporation->chromatography product 3,5-Dimethyl-2-nitrophenol chromatography->product

Caption: Workflow for the synthesis of 3,5-Dimethyl-2-nitrophenol.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H-OH (phenolic)
~7.0Singlet1HAromatic H (H-4)
~6.8Singlet1HAromatic H (H-6)
~2.4Singlet3H-CH₃ (at C-3)
~2.3Singlet3H-CH₃ (at C-5)

The phenolic proton signal is expected to be broad and may exchange with D₂O. The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. The two methyl groups will also appear as distinct singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The approximate chemical shifts are predicted as follows:

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OH)
~140C-2 (C-NO₂)
~138C-3 (C-CH₃)
~130C-5 (C-CH₃)
~125C-4 (aromatic CH)
~120C-6 (aromatic CH)
~20-CH₃ (at C-3)
~18-CH₃ (at C-5)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretch (aromatic)Aromatic C-H
2850-3000C-H stretch (aliphatic)-CH₃
1520-1560N-O asymmetric stretchNitro (-NO₂)
1340-1380N-O symmetric stretchNitro (-NO₂)
1580-1620C=C stretchAromatic ring
1150-1250C-O stretchPhenolic C-O
Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 167, corresponding to the molecular weight of the compound. Common fragmentation patterns for nitrophenols include the loss of NO₂ (m/z = 121) and NO (m/z = 137).

Potential Applications

While specific applications of 3,5-Dimethyl-2-nitrophenol are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceutical Intermediate: Nitrophenols are precursors to a wide range of pharmaceuticals. The amino-derivative, obtained by reduction of the nitro group, could be a valuable building block in medicinal chemistry.

  • Chemical Synthesis: The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially useful intermediate for the synthesis of more complex molecules.

  • Material Science: Nitrophenols have been investigated for their non-linear optical properties, and this compound could be explored for similar applications.

Conclusion

3,5-Dimethyl-2-nitrophenol is a fascinating molecule whose synthesis presents a classic challenge in regioselective aromatic substitution. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. As research in medicinal chemistry and materials science continues to evolve, the exploration of such tailored building blocks will undoubtedly play a crucial role in the discovery of new and innovative technologies.

References

  • Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • 3,5-Dimethyl-2-nitrophenol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2001). Molecules, 6(7), 614-620.
  • Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • 3,5-Dimethyl-2-nitrophenol. (n.d.). U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]

  • Preparation method of 3,5-dimethylphenol. (2015). Google Patents.
  • Preparation of 5-methyl-2-nitrophenol. (1977). Google Patents.
  • Process for the preparation of 3,5-dimethylphenol. (1983). Google Patents.
  • Preparation method of 3, 5-dimethylphenol. (2015). Google Patents.
  • 3,5-Dimethyl-2-nitrophenol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. (1962). Acta Chimica Sinica, 28(3), 160-166.
  • 3,5-DIMETHYL-2-NITROPHENOL. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Synthesis of 3-methyl-2-nitrophenol. (n.d.). PrepChem.com. Retrieved March 27, 2026, from [Link]

  • Phenol, 3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • 3,5-Dimethylphenol. (n.d.). FooDB. Retrieved March 27, 2026, from [Link]

  • Nitrophenol. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

The Nitro Group in 3,5-Dimethyl-2-nitrophenol: Steric, Electronic, and Reactivity Paradigms

Executive Summary 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) serves as a quintessential model for understanding the complex interplay between steric hindrance, electronic delocalization, and intramolecular forces in sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) serves as a quintessential model for understanding the complex interplay between steric hindrance, electronic delocalization, and intramolecular forces in substituted aromatics. For drug development professionals and synthetic chemists, mastering the characteristics of this specific nitro group is critical. Its unique positioning—flanked by a hydroxyl group and a methyl group—induces profound deviations from standard nitrophenol behavior, altering its acidity, reactivity, and binding affinity in biological targets.

This whitepaper deconstructs the structural topography of the nitro group in 3,5-dimethyl-2-nitrophenol, providing a causality-driven analysis of its physicochemical properties and field-proven experimental protocols for its synthesis and characterization.

Structural Topography: The "Buttressing Effect" and Loss of Planarity

In an unsubstituted 2-nitrophenol or 4-nitrophenol, the nitro group (-NO₂) remains coplanar with the benzene ring. This planarity is thermodynamically favored because it allows the parallel alignment of the nitrogen and oxygen p-orbitals with the aromatic π-system, enabling maximum resonance stabilization (-R effect).

However, in 3,5-dimethyl-2-nitrophenol, the nitro group at the C2 position is sterically compressed between the hydroxyl group at C1 and the methyl group at C3. The van der Waals radii of the nitro oxygen atoms severely clash with the adjacent substituents. To relieve this intense steric strain, the C-N bond is forced to rotate, driving the nitro group out of the plane of the aromatic ring[1].

This phenomenon, known as Steric Inhibition of Resonance (SIR) , fundamentally alters the molecule's electronic landscape. Because effective delocalization requires orbital overlap, the out-of-plane twist severs the extended π-conjugation. Consequently, the nitro group's ability to withdraw electron density via resonance (-R) is drastically diminished, leaving only its sigma-bond-mediated inductive effect (-I) active[2].

G A 3-Methyl Group (Steric Bulk) C 2-Nitro Group (Sterically Compressed) A->C B 1-Hydroxyl Group (Steric Bulk & H-Bond) B->C D Out-of-Plane Rotation of Nitro Group C->D Strain Relief E Loss of p-Orbital Overlap (Steric Inhibition of Resonance) D->E F Diminished -R Effect (Inductive -I effect dominates) E->F G Decreased Phenoxide Stability (Higher pKa / Weaker Acid) F->G

Logic flow illustrating how steric hindrance induces out-of-plane rotation, reducing acidity.

Electronic Effects and Acid-Base Thermodynamics

The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion). In 3,5-dimethyl-2-nitrophenol, two opposing forces dictate the thermodynamics of deprotonation:

  • Reduced Resonance Stabilization: As established, the out-of-plane nitro group cannot effectively delocalize the negative charge of the phenoxide anion. Furthermore, the two methyl groups at C3 and C5 exert an electron-donating inductive (+I) and hyperconjugative effect, which further destabilizes the electron-rich phenoxide ring[2].

  • Intramolecular Hydrogen Bonding: Despite the steric twist, the proximity of the nitro oxygen to the phenolic hydrogen facilitates a strong intramolecular hydrogen bond (forming a pseudo-six-membered chelate ring). This interaction thermodynamically traps the proton, requiring a higher pH to force dissociation compared to para-substituted isomers where only transient intermolecular H-bonding occurs[3].

As a result, 3,5-dimethyl-2-nitrophenol is significantly less acidic (exhibiting a higher pKa) than unsubstituted nitrophenols.

Table 1: Comparative Physicochemical Properties of Nitrophenols
CompoundApproximate pKaNitro Group PlanarityDominant Electronic Effect of NO₂Intramolecular H-Bond
Phenol 10.00N/AN/ANo
4-Nitrophenol 7.15Planar-R, -INo
2-Nitrophenol 7.23Planar-R, -IYes
3,5-Dimethyl-4-nitrophenol 8.25Twisted (Out-of-plane)-I (Reduced -R)No
3,5-Dimethyl-2-nitrophenol > 8.50Highly Twisted-I (Negligible -R)Yes

Data synthesized from comparative steric inhibition studies and standard pKa reference tables[2][3].

Experimental Workflows & Protocols

To rigorously study the characteristics of this molecule, researchers must employ self-validating experimental systems. Below are two critical protocols: one for synthesizing the compound regioselectively, and another for quantifying the electronic effects via pKa determination.

Protocol A: Regioselective Nitration of 3,5-Dimethylphenol

Electrophilic aromatic substitution of 3,5-dimethylphenol yields a mixture of ortho and para nitrated products. The hydroxyl group is a powerful ortho/para director.

Causality Note: Nitration must be performed at low temperatures (0–5 °C) using dilute nitric acid. Concentrated conditions will lead to oxidative degradation of the electron-rich phenol ring and the formation of dinitrated byproducts[4].

  • Reaction Setup: Dissolve 10 mmol of 3,5-dimethylphenol in 20 mL of glacial acetic acid in a round-bottom flask. Chill the flask in an ice-water bath to 0 °C.

  • Nitration: Slowly add a solution of 10.5 mmol of dilute nitric acid (e.g., 20% v/v in water) dropwise over 30 minutes under vigorous magnetic stirring. Maintain the temperature strictly below 5 °C.

  • Quenching: After 2 hours of stirring, pour the dark reaction mixture over 100 g of crushed ice to precipitate the crude nitrophenols. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Chromatographic Separation (Self-Validation): Concentrate the organic layer and purify via silica gel column chromatography (Eluent: 9:1 Hexane/Ethyl Acetate).

    • Expert Insight: 3,5-Dimethyl-2-nitrophenol will elute first (higher Rf value). Why? The intramolecular hydrogen bond between the -OH and -NO₂ groups masks the polar hydroxyl proton, preventing it from strongly interacting with the polar silica gel stationary phase. The 4-nitro isomer lacks this internal bond and binds tightly to the silica, eluting much later.

W SM 3,5-Dimethylphenol (Starting Material) Int Electrophilic Aromatic Substitution (Ortho/Para Directing -OH) SM->Int Reagent Dilute HNO3 / AcOH (0-5 °C) Reagent->Int Prod1 3,5-Dimethyl-2-nitrophenol (Elutes First: Intramolecular H-Bond) Int->Prod1 Ortho Attack Prod2 3,5-Dimethyl-4-nitrophenol (Elutes Last: Intermolecular H-Bond) Int->Prod2 Para Attack Purif Silica Gel Chromatography (Hexane/EtOAc) Prod1->Purif Prod2->Purif

Workflow for the regioselective nitration of 3,5-dimethylphenol and chromatographic separation.

Protocol B: Spectrophotometric Determination of pKa

Because the protonated phenol and the deprotonated phenoxide anion have distinct electronic absorption profiles (due to different degrees of conjugation), UV-Vis spectroscopy is the gold standard for measuring the pKa of sterically hindered nitrophenols[2].

  • Buffer Preparation: Prepare a series of 0.1 M universal buffer solutions ranging from pH 6.0 to 11.0 in 0.5 pH increments.

  • Sample Preparation: Prepare a 50 µM stock solution of purified 3,5-dimethyl-2-nitrophenol in a 1% methanol/water mixture (to ensure solubility).

  • Spectral Acquisition: Measure the UV-Vis absorption spectrum (250–500 nm) of the compound in each pH buffer using quartz cuvettes.

  • Validation Check (Isosbestic Point): Overlay the spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). This validates that the system is a strict two-state thermodynamic equilibrium ( HA⇌A−+H+ ) with no degradation artifacts.

  • Data Analysis: Plot the absorbance at the phenoxide λmax​ (typically shifted bathochromically relative to the phenol) against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

Conclusion

The nitro group in 3,5-dimethyl-2-nitrophenol is not merely an electron-withdrawing appendage; it is a dynamic structural element governed by severe steric constraints. The buttressing effect of the adjacent methyl group forces the nitro group out of planarity, effectively neutralizing its resonance capabilities while preserving its inductive effects and capacity for intramolecular hydrogen bonding. For researchers, recognizing these localized conformational dynamics is essential when predicting the molecule's behavior in synthetic pathways, its pKa, and its potential interactions within biological binding pockets.

References

  • Dearden, J. C., & Forbes, W. F. "The study of hydrogen bonding and related phenomena by ultraviolet light absorption. Part VI. The effect of steric interactions." Canadian Journal of Chemistry.
  • BenchChem. "Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol." BenchChem Technical Resources.
  • Chemistry Stack Exchange. "Acidity order of nitrophenols." Stack Exchange Network.
  • The Journal of Organic Chemistry. "Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols." ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 3,5-Dimethyl-2-nitrophenol

Introduction & Strategic Overview 3,5-Dimethyl-2-nitrophenol is a critical ortho-nitrophenol intermediate utilized in the development of advanced pharmaceuticals, agrochemicals, and functional materials. The nitration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

3,5-Dimethyl-2-nitrophenol is a critical ortho-nitrophenol intermediate utilized in the development of advanced pharmaceuticals, agrochemicals, and functional materials. The nitration of 3,5-dimethylphenol presents a classical regioselectivity challenge: the strongly activating hydroxyl group directs electrophilic aromatic substitution to the available ortho (2, 6) and para (4) positions. Because the 3- and 5-positions are occupied by methyl groups, direct nitration inherently yields a mixture of the 2-nitro and 4-nitro isomers.

This application note details two distinct laboratory protocols for acquiring 3,5-dimethyl-2-nitrophenol: a traditional direct nitration method leveraging thermodynamic properties for isolation, and a modern, high-yielding Palladium-catalyzed directed C–H functionalization approach.

Mechanistic Insights & Causality

Method A: Direct Electrophilic Aromatic Nitration

When 3,5-dimethylphenol is treated with dilute nitric acid, the nitronium ion ( NO2+​ ) attacks the electron-rich aromatic ring. Dilute nitric acid is deliberately selected over concentrated mixed acids to prevent uncontrolled exothermic polynitration, which poses severe safety risks and degrades the starting material 1.

Causality of Isolation (Self-Validating System): The critical insight for this method lies in the workup. The ortho-isomer (3,5-dimethyl-2-nitrophenol) forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent -NO₂ group. This internal chelation reduces intermolecular interactions with water, significantly lowering its boiling point and making it highly volatile with steam. Conversely, the para-isomer (3,5-dimethyl-4-nitrophenol) can only form intermolecular hydrogen bonds, resulting in a higher melting point (108 °C vs. 66 °C) and negligible steam volatility. Thus, steam distillation serves as a self-validating purification step, cleanly separating the isomers based on fundamental thermodynamic properties 1.

Method B: Palladium-Catalyzed Directed C–H Nitration

For applications demanding high regiochemical fidelity without the yield loss associated with isomeric mixtures, a transition-metal-catalyzed approach is preferred.

Causality of Transformation (Self-Validating System): By temporarily installing a pyridine directing group on the phenolic oxygen, the palladium catalyst is geometrically constrained to activate only the ortho C–H bond via a rigid metallacycle intermediate. This completely suppresses para-nitration. The protocol validates itself during the depyridinylation stage: treatment with methyl trifluoromethanesulfonate (MeOTf) selectively methylates and activates the pyridine ring. Subsequent reflux with sodium methoxide (Na/MeOH) cleanly liberates the target ortho-nitrophenol without affecting the newly installed nitro group, proving the stability of the functionalization 2.

Experimental Methodologies

Protocol A: Direct Nitration and Steam Distillation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, prepare a solution of dilute nitric acid (e.g., 20-30% w/v).

  • Substrate Addition: Cool the acid solution to 0–5 °C using an ice-water bath. Slowly add 3,5-dimethylphenol in small portions, maintaining the internal temperature below 10 °C to safely control the exothermic electrophilic substitution 3.

  • Reaction Maturation: Allow the mixture to stir at low temperature for 1–2 hours until TLC indicates complete consumption of the starting material.

  • Steam Distillation: Transfer the crude reaction mixture to a steam distillation apparatus. Pass steam through the mixture. The 3,5-dimethyl-2-nitrophenol will co-distill with the water as a yellow oil that solidifies upon cooling.

  • Isolation: Extract the distillate with an organic solvent (e.g., ethyl acetate). Wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,5-dimethyl-2-nitrophenol (approx. 36% yield, mp 66 °C) 1.

  • Para-Isomer Recovery: The non-volatile residue remaining in the distillation flask can be extracted with chloroform to recover the 3,5-dimethyl-4-nitrophenol byproduct (approx. 25% yield, mp 108 °C).

Protocol B: Palladium-Catalyzed Regiospecific Nitration
  • Directing Group Installation: Synthesize 2-(3,5-dimethylphenoxy)pyridine from 3,5-dimethylphenol and 2-bromopyridine using standard cross-coupling conditions.

  • C–H Nitration: In a sealed pressure vessel, combine 2-(3,5-dimethylphenoxy)pyridine, a Pd(II) catalyst, a nitrating agent, and an appropriate oxidant/solvent system. Heat the mixture (e.g., 80–100 °C) until the ortho-nitrated intermediate, 2-(3,5-dimethyl-2-nitrophenoxy)pyridine, is formed.

  • Depyridinylation Activation: Under an argon atmosphere, dissolve the intermediate (0.2 mmol) in dry toluene (5 mL). Add MeOTf (39.8 μL, 0.36 mmol) and heat at 100 °C for 2 hours.

  • Cleavage: Cool the solution to room temperature and evaporate the toluene under vacuum. Add the crude residue directly into a solution of Na (110.4 mg, 4.8 mmol) in MeOH (5 mL). Heat to reflux and stir for 15 minutes.

  • Workup: Cool to room temperature, evaporate the solvent, add water (15 mL), and extract with ethyl acetate. Purify by silica gel column chromatography (petroleum ether/EtOAc, 6/1) to afford 3,5-dimethyl-2-nitrophenol as a white solid (up to 91% yield) 2.

Quantitative Data Summary

ParameterMethod A: Direct NitrationMethod B: Pd-Catalyzed C–H Nitration
Reagents Dilute HNO₃Pyridine directing group, Pd catalyst, MeOTf
Regioselectivity Poor (Mixture of ortho/para)Excellent (>90% ortho specificity)
Primary Purification Steam DistillationColumn Chromatography
Typical Yield (ortho) ~36%~91%
Isomer Separation Mechanism Intramolecular vs. Intermolecular H-bondingGeometric constraint via Pd-metallacycle

Workflow Visualization

G cluster_0 Method A: Direct Nitration cluster_1 Method B: Directed C-H Nitration A 3,5-Dimethylphenol B Dilute HNO3 A->B G Add Pyridine Directing Group A->G C Isomeric Mixture B->C D Steam Distillation C->D E 3,5-Dimethyl-2-nitrophenol (Distillate) D->E Intramolecular H-bond F 3,5-Dimethyl-4-nitrophenol (Residue) D->F Intermolecular H-bond H Pd-Catalyzed Nitration G->H I Depyridinylation H->I J 3,5-Dimethyl-2-nitrophenol (Regiospecific) I->J

Comparison of Direct Nitration vs. Palladium-Catalyzed Directed C–H Nitration Workflows.

References

  • Problem 21 Treatment of 3,5-dimethylphenol... [FREE SOLUTION], Vaia.
  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols, The Journal of Organic Chemistry - ACS Publications.
  • Developing Antimicrobial Agents from 3,5-Dimethyl-4-nitrophenol: Application Notes and Protocols, Benchchem.

Sources

Application

Applications of 3,5-Dimethyl-2-nitrophenol in organic synthesis

Application Notes and Protocols: 3,5-Dimethyl-2-nitrophenol in Advanced Organic Synthesis Executive Summary & Chemical Profile 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a highly versatile building block in organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 3,5-Dimethyl-2-nitrophenol in Advanced Organic Synthesis

Executive Summary & Chemical Profile

3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a highly versatile building block in organic synthesis, distinguished by its unique steric and electronic topography[1]. The presence of two meta-methyl groups combined with an ortho-nitro group relative to the phenolic hydroxyl creates a sterically hindered but electronically tunable scaffold[1]. This compound serves as a critical intermediate in the development of benzoxazole-based therapeutics, specialized agricultural chemicals, and advanced photosensitive materials[2].

Mechanistic Insights: Overcoming Synthetic Bottlenecks

Historically, the direct nitration of 3,5-dimethylphenol using standard mixed acids (HNO₃/H₂SO₄) has been plagued by poor regioselectivity and severe over-oxidation[2]. The electron-rich nature of the dimethyl-substituted aromatic ring makes it highly susceptible to oxidative degradation into quinone byproducts, while the lack of directing specificity results in intractable mixtures of ortho and para isomers[2].

To circumvent these limitations, modern synthetic protocols employ a Palladium-Catalyzed Regiospecific C–H Bond Nitration utilizing a removable 2-pyridinyloxy directing group[3].

  • Causality of the Directing Group : The 2-phenoxypyridine derivative acts as a bidentate ligand. The pyridine nitrogen coordinates with the Pd(II) catalyst, bringing the metal center into close proximity with the ortho C–H bond. This spatial pre-organization ensures absolute regiocontrol[3].

  • Nitration Mechanism : Silver nitrite (AgNO₂) serves as the nitro source, while potassium persulfate (K₂S₂O₈) acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) or to facilitate the high-valent Pd(IV) intermediate necessary for the reductive elimination of the C–N bond[3].

  • Depyridinylation Logic : The pyridine directing group is seamlessly removed by N-methylation with methyl trifluoromethanesulfonate (MeOTf). This transforms the pyridine ring into a highly electrophilic N-methylpyridinium salt. Subsequent treatment with sodium methoxide (Na/MeOH) triggers a nucleophilic aromatic substitution at the ipso-carbon, liberating the target 3,5-dimethyl-2-nitrophenol without degrading the aromatic ring[2][3].

Reaction Workflow & Pathway Visualization

G A 2-(3,5-Dimethylphenoxy) pyridine B Pd(OAc)2, AgNO2, K2S2O8 DCE, 110 °C, 48 h A->B Regiospecific C-H Nitration C 2-(3,5-Dimethyl-2- nitrophenoxy)pyridine B->C D 1. MeOTf, Toluene, 100 °C 2. Na/MeOH, Reflux C->D Directing Group Cleavage E 3,5-Dimethyl-2- nitrophenol D->E F H2, Pd/C, MeOH RT, 3 h E->F Nitro Reduction G 2-Amino-3,5- dimethylphenol F->G

Workflow for the synthesis and downstream reduction of 3,5-Dimethyl-2-nitrophenol.

Experimental Protocols

Protocol A: Regiospecific Synthesis of 3,5-Dimethyl-2-nitrophenol

Self-Validation Checkpoint: Successful nitration will shift the starting material spot to a lower Rf on TLC (Hexanes/EtOAc) and exhibit a distinct yellow hue under visible light due to the introduced nitro chromophore.

Step 1: C–H Nitration [2][3]

  • In a 15 mL sealed Schlenk flask or pressure tube, combine 2-(3,5-dimethylphenoxy)pyridine (0.30 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol, 10 mol%), AgNO₂ (92.3 mg, 0.6 mmol), and K₂S₂O₈ (162.0 mg, 0.6 mmol).

  • Add 3.0 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Seal the vessel and heat in an oil bath at 110 °C for 48 hours with vigorous magnetic stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove insoluble silver and palladium salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (petroleum ether/ethyl acetate, 6:1 v/v) to isolate 2-(3,5-dimethyl-2-nitrophenoxy)pyridine as a white solid[3].

Step 2: Depyridinylation [2][3]

  • Dissolve the intermediate (0.2 mmol) in dry toluene (5 mL) under argon.

  • Add methyl trifluoromethanesulfonate (MeOTf) (39.8 μL, 0.36 mmol). Heat the mixture at 100 °C for 2 hours.

  • Self-Validation: The formation of the N-methylpyridinium salt often results in the precipitation of a dense oil or solid from the toluene solution.

  • Cool to room temperature and evaporate the toluene under vacuum.

  • Immediately add a freshly prepared solution of sodium methoxide (Na metal, 110.4 mg, 4.8 mmol, dissolved in 5 mL anhydrous MeOH).

  • Heat the mixture to reflux (approx. 80 °C) for 15–30 minutes.

  • Workup: Cool, evaporate the methanol, and partition the residue between water (15 mL) and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via column chromatography (petroleum ether/ethyl acetate, 6:1) to yield 3,5-dimethyl-2-nitrophenol as a white/pale yellow solid (mp 66–67 °C)[3].

Protocol B: Downstream Reduction to 2-Amino-3,5-dimethylphenol

Self-Validation Checkpoint: The reaction mixture will transition from yellow to colorless as the chromophoric nitro group is fully reduced to the electron-donating amine.

  • Dissolve 3,5-dimethyl-2-nitrophenol (1.0 mmol) in 10 mL of HPLC-grade methanol.

  • Carefully add 10% Pd/C (10 mol% Pd) under a blanket of argon to prevent the ignition of the solvent vapors.

  • Purge the reaction flask with hydrogen gas (1 atm, via balloon) three times.

  • Stir vigorously at room temperature for 3 hours. Monitor via TLC until the complete disappearance of the nitro starting material.

  • Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo to afford 2-amino-3,5-dimethylphenol, which should be used immediately in subsequent condensation reactions (e.g., benzoxazole synthesis) or stored under inert gas at -20 °C to prevent oxidative degradation.

Quantitative Data Presentation

The following table summarizes the optimized parameters and physicochemical data for the synthetic sequence[2][3].

Reaction StepReagents & CatalystsTemp (°C)Time (h)Yield (%)Product mp (°C)
1. C–H Nitration Pd(OAc)₂ (10 mol%), AgNO₂, K₂S₂O₈, DCE1104863 – 7175 – 76
2. Depyridinylation a) MeOTf, Toluene b) Na, MeOHa) 100 b) 80a) 2.0 b) 0.590 – 9166 – 67
3. Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH253.0> 95N/A

References

  • Zhang, et al. "Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols." The Journal of Organic Chemistry, American Chemical Society, 2014. URL: [Link]

  • "Synthesis method of o-nitrophenol compounds." Google Patents, Patent No. CN104262159A, 2015.
  • "3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367." PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Method

Comprehensive Application Note: 3,5-Dimethyl-2-Nitrophenol as a Strategic Precursor in Pharmaceutical Synthesis

Executive Summary In modern pharmaceutical development, the efficient synthesis of nitrogen-containing heterocycles—such as benzoxazoles, quinolines, and indoles—relies heavily on highly functionalized aromatic precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the efficient synthesis of nitrogen-containing heterocycles—such as benzoxazoles, quinolines, and indoles—relies heavily on highly functionalized aromatic precursors. 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) serves as a critical linchpin in these workflows. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical metrics required to utilize 3,5-dimethyl-2-nitrophenol for the synthesis of active pharmaceutical ingredients (APIs).

Chemical Causality: Regioselectivity in Precursor Synthesis

To understand the utility of 3,5-dimethyl-2-nitrophenol, one must first understand its upstream synthesis via the electrophilic aromatic nitration of 3,5-dimethylphenol. The regioselectivity of this reaction is governed by a delicate balance of electronic direction and steric hindrance[1].

In the 3,5-dimethylphenol system:

  • The hydroxyl (-OH) group is strongly activating and ortho/para-directing.

  • The methyl (-CH3) groups are weakly activating and ortho/para-directing.

  • Position C4 is para to the -OH group but flanked by two bulky methyl groups at C3 and C5, creating extreme steric hindrance.

  • Position C2 (equivalent to C6) is ortho to the -OH group and ortho to only one methyl group (C3). Because the hydroxyl oxygen is sterically smaller than a methyl carbon, C2 is significantly more accessible.

Causality in Reaction Design: By utilizing dilute aqueous nitric acid at low temperatures (0–5 °C), chemists can prevent oxidative degradation of the phenol ring and suppress over-nitration to dinitro species. The kinetic and thermodynamic preference heavily favors electrophilic attack at C2, yielding 3,5-dimethyl-2-nitrophenol as the major isomer[1]. Advanced palladium-catalyzed C–H bond nitration using removable directing groups has also been developed to push this regioselectivity to >90%[2].

Strategic Value in Drug Development

The primary pharmaceutical value of 3,5-dimethyl-2-nitrophenol lies in its reduction to 2-amino-3,5-dimethylphenol . This ortho-aminophenol is a highly versatile bis-nucleophile.

  • Benzoxazoles: Condensation with acyl chlorides or ortho-esters yields 5,7-dimethylbenzoxazoles, a privileged scaffold found in melatonin receptor agonists and kinase inhibitors.

  • Quinolines: Modified Skraup or Friedländer condensations generate highly substituted quinolines, structurally analogous to known anti-infective and oncology drugs.

Self-Validating Experimental Protocols

Protocol A: Catalytic Reduction to 2-Amino-3,5-dimethylphenol

In pharmaceutical settings, catalytic hydrogenation is strictly preferred over dissolving metal reductions (e.g., Fe/HCl) to prevent heavy metal contamination in the final API, ensuring compliance with ICH Q3D guidelines for elemental impurities[3].

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation reactor with 3,5-dimethyl-2-nitrophenol (10.0 g, 59.8 mmol) and methanol (100 mL).

  • Inerting: Purge the vessel with N₂ gas three times to eliminate ambient oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Causality: Palladium provides an optimal surface for H₂ dissociation and nitro-group reduction without leaving soluble transition metals in the product stream[3].

  • Reaction: Purge the vessel with H₂ gas three times, then pressurize to 2 atm. Stir vigorously at 25 °C for 6 hours.

  • Self-Validation (Visual IPC): The starting material exhibits a vibrant yellow color due to the nitro chromophore conjugated with the phenol ring. The reaction is visually complete when the solution transitions to a pale/colorless state.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Dry Pd/C is highly pyrophoric; keep the filter cake wet with solvent).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-3,5-dimethylphenol as an off-white solid[4].

Protocol B: Heteroannulation to a Benzoxazole Scaffold
  • Preparation: Dissolve 2-amino-3,5-dimethylphenol (5.0 g, 36.4 mmol) in toluene (50 mL).

  • Reagent Addition: Add benzoyl chloride (5.6 g, 40.0 mmol) dropwise at 0 °C, followed by triethylamine (1.2 eq) to quench the evolving HCl.

  • Cyclodehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Attach a Dean-Stark trap and reflux the mixture at 110 °C for 8 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium entirely toward the cyclized benzoxazole product.

  • Isolation: Cool to room temperature, wash with saturated NaHCO₃ (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol.

Quantitative Data & Analytical Validation

Table 1: Reaction Optimization and Regioselectivity for Nitration
Nitrating SystemSolventTemp (°C)Yield (2-Nitro)Yield (4-Nitro)Causality / Observation
Dilute HNO₃ (20%)H₂O0–575%15%Low temp prevents oxidation; major isomer favored by sterics[1].
HNO₃ / H₂SO₄CH₂Cl₂040%10%Harsh conditions lead to over-nitration (dinitro species).
Pd-Catalyzed NitrationToluene100>90%TraceRequires chelation-assisted directing groups[2].
Table 2: In-Process Control (IPC) & Analytical Validation (Reduction Step)

Every step in the reduction protocol is a self-validating system, confirmed by orthogonal analytical techniques[4].

Parameter3,5-Dimethyl-2-nitrophenol (Reactant)2-Amino-3,5-dimethylphenol (Product)Validation Metric
Visual Appearance Bright yellow crystalline solidOff-white to pale brown solidLoss of the nitro-chromophore.
TLC (Hexane:EtOAc 3:1) R_f ≈ 0.65 (UV active, yellow spot)R_f ≈ 0.30 (Ninhydrin positive)Polarity increase due to primary amine.
IR Spectroscopy 1527 cm⁻¹ (NO₂ asymmetric stretch)3385, 3309 cm⁻¹ (NH₂ stretch)Disappearance of NO₂ bands; appearance of N-H[4].
¹H NMR (CDCl₃) Aromatic protons downfield (δ > 6.8)Aromatic protons upfield (δ < 6.6)Electron donation from -NH₂ shields the ring[4].

Mechanistic Workflow Diagram

The following diagram illustrates the synthetic logic mapping the transformation of the raw starting material into a privileged pharmaceutical scaffold.

G A 3,5-Dimethylphenol (Starting Material) B Electrophilic Aromatic Nitration (Dilute HNO3, 0-5°C) A->B HNO3 addition C 3,5-Dimethyl-2-nitrophenol (Target Precursor) B->C Regioselective (Major) D 3,5-Dimethyl-4-nitrophenol (Minor Isomer) B->D Sterically Hindered (Minor) E Catalytic Hydrogenation (10% Pd/C, H2, MeOH) C->E Purification & Isolation F 2-Amino-3,5-dimethylphenol (Key Intermediate) E->F Reduction of -NO2 to -NH2 G Condensation Reactions (Acyl Chlorides / Ortho-esters) F->G Heteroannulation H Benzoxazoles & Quinolines (Privileged API Scaffolds) G->H Final API Synthesis

Figure 1: Synthetic workflow from 3,5-dimethylphenol to privileged pharmaceutical scaffolds.

References

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups The Journal of Organic Chemistry - ACS Publications[Link]

  • Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572 European Patent Office (EPO)[Link]

  • One pot process for the conversion of aroyl chlorides to acyl thioureas Google P

Sources

Application

Application Note: Experimental Setup and Optimization for the Nitration of 3,5-Dimethylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Electrophilic Aromatic Substitution (EAS), Regioselectivity, and Thermal Control Introduction & Mechanistic Rationale 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Electrophilic Aromatic Substitution (EAS), Regioselectivity, and Thermal Control

Introduction & Mechanistic Rationale

3,5-Dimethylphenol (also known as 3,5-xylenol) is a highly activated aromatic building block widely utilized in the synthesis of pharmaceutical intermediates and advanced materials[1]. The functionalization of this compound via electrophilic aromatic substitution (EAS) requires precise control due to the synergistic directing effects of its substituents.

The hydroxyl (–OH) group is a strong electron-donating group that activates the ring and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. Concurrently, the two methyl (–CH3) groups at positions 3 and 5 are weakly activating and also direct to their respective ortho and para positions. This synergistic alignment makes the aromatic ring exceptionally nucleophilic[2].

While position 4 is sterically hindered by the two flanking methyl groups[3], it is electronically the most favored site for electrophilic attack. Under kinetically controlled mononitration conditions, the major product is 3,5-dimethyl-4-nitrophenol, with 3,5-dimethyl-2-nitrophenol forming as a minor isomer[4].

Strategic Methodology Selection

Because 3,5-dimethylphenol is highly activated, traditional nitration using concentrated "mixed acid" (HNO₃/H₂SO₄) frequently results in oxidative degradation or uncontrollable over-nitration, yielding dinitro-derivatives or trinitrated byproducts[4][5].

To achieve high regioselectivity and prevent thermal runaway, the preferred laboratory-scale protocol utilizes Sodium Nitrate (NaNO₃) dissolved in Methanesulfonic Acid (MeSO₃H)[5]. MeSO₃H acts as both the solvent and the acid catalyst to generate the highly reactive nitronium ion (NO₂⁺) without the harsh oxidative profile of sulfuric acid[5].

Experimental Protocol: Controlled Mononitration

Self-Validating System: This protocol integrates real-time thermal monitoring, TLC reaction tracking, and phase-separation checks to ensure process safety and product integrity.

Step 1: Reagent Preparation and System Cooling
  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel[5].

  • Dissolve 1.0 equivalent of 3,5-dimethylphenol in anhydrous methanesulfonic acid (MeSO₃H).

  • Submerge the flask in an ice-brine bath and allow the internal temperature to reach exactly 0 °C.

Causality: Establishing a strict 0 °C baseline is critical. The subsequent generation and reaction of the nitronium ion is highly exothermic; starting at a higher temperature increases the risk of thermal runaway and the formation of over-nitrated impurities[5].

Step 2: Electrophile Generation and Controlled Addition
  • Prepare a solution of 1.0 equivalent of sodium nitrate (NaNO₃) in MeSO₃H[5].

  • Begin dropwise addition of the NaNO₃ solution into the reaction flask via the dropping funnel.

Validation Check: Continuously monitor the internal thermocouple. Adjust the drip rate so that the internal temperature strictly remains between 0 °C and 5 °C[5]. If the temperature spikes above 5 °C, halt the addition immediately until the system cools. Causality: Maintaining the temperature below 5 °C suppresses the activation energy required for secondary nitration events, thereby maximizing the yield of the desired mononitrated 3,5-dimethyl-4-nitrophenol[4].

Step 3: Reaction Monitoring
  • Once addition is complete, maintain the reaction at 0 °C and stir vigorously.

Validation Check: After 1 hour, withdraw a 10 µL aliquot, quench it in 100 µL of ice water, and extract with 100 µL of ethyl acetate. Spot the organic layer on a Silica Gel TLC plate alongside a starting material reference. Develop using Hexane/Ethyl Acetate (4:1). The reaction is complete when the starting material spot is consumed and a distinct, more polar yellow spot dominates[5].

Step 4: Quenching and Phase Extraction
  • Slowly pour the completed reaction mixture into a beaker containing vigorously stirred crushed ice and water (approximately 10 times the reaction volume)[5].

Causality: Rapid aqueous dilution neutralizes the methanesulfonic acid, instantly halting the EAS reaction and precipitating the crude nitrophenols[5].

  • Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

Validation Check: The aqueous layer should be nearly colorless after the final extraction. A persistent deep yellow color indicates incomplete extraction of the highly conjugated nitrophenol products.

Step 5: Washing and Purification
  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a brine wash[5].

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude solid in a minimum volume of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy, then heat until clear. Allow the solution to cool slowly to room temperature to selectively crystallize 3,5-dimethyl-4-nitrophenol[5].

Quantitative Data & Troubleshooting

Table 1: Optimization Parameters and Troubleshooting for 3,5-Dimethylphenol Nitration

ParameterOptimal ConditionDeviation OutcomeTroubleshooting / Corrective Action
Temperature 0 °C to 5 °C> 5 °C leads to over-nitration (dinitro byproducts) and thermal runaway[4][5].Pause NaNO₃ addition; increase ice-brine bath surface area. Ensure vigorous stirring.
Stoichiometry 1.0 eq NaNO₃Excess NaNO₃ forces the formation of 2,4,6-trinitro derivatives[4].Strictly weigh reagents. If over-nitration occurs, switch to a milder dilute HNO₃ protocol[4].
Acid Catalyst Methanesulfonic AcidH₂SO₄ can cause oxidative tarring and violent reactions[5].Use MeSO₃H for a cleaner reaction profile. Ensure the acid is anhydrous.
Crystallization Hot Ethanol / WaterProduct oils out instead of forming distinct crystals.Re-heat the mixture, add a few drops of pure ethanol until clear, and cool at a slower rate[5].

Mechanistic Visualization

NitrationPathway SM 3,5-Dimethylphenol (Highly Activated Substrate) Reagents NaNO3 + MeSO3H (0 - 5 °C) SM->Reagents Dissolution ActiveSpecies Nitronium Ion (NO2+) Generation Reagents->ActiveSpecies Acid Catalysis Para 3,5-Dimethyl-4-nitrophenol (Major: Kinetically Favored) ActiveSpecies->Para Electrophilic Attack (Para to OH) Ortho 3,5-Dimethyl-2-nitrophenol (Minor: Sterically Accessible) ActiveSpecies->Ortho Electrophilic Attack (Ortho to OH) OverNitration Dinitro/Trinitro Byproducts (Thermal Runaway > 5 °C) ActiveSpecies->OverNitration Excess NO2+ / Poor Cooling

Mechanistic workflow and regioselectivity in the nitration of 3,5-dimethylphenol.

References

  • Source: benchchem.
  • Title: Problem 21 Treatment of 3,5 -dimethylphenol...
  • Source: acs.
  • Source: benchchem.
  • Source: benchchem.

Sources

Method

Application Note: Analytical Characterization and Purity Profiling of 3,5-Dimethyl-2-nitrophenol

Introduction 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a critical aromatic intermediate utilized in complex organic syntheses, including the development of acyl thioureas and pharmaceutical precursors[1]. Furthermor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a critical aromatic intermediate utilized in complex organic syntheses, including the development of acyl thioureas and pharmaceutical precursors[1]. Furthermore, it is identified as a secondary organic aerosol (SOA) product resulting from the atmospheric photooxidation of anthropogenic volatile organic compounds (VOCs) like 1,3,5-trimethylbenzene[2][3]. Because nitrophenols are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their environmental persistence and toxicity[4][5], rigorous analytical characterization is essential.

This application note details an orthogonal analytical strategy—combining spectroscopic structural elucidation with chromatographic purity profiling—to ensure high-confidence characterization and self-validating quality control.

Analytical Workflow

To establish absolute structural identity, researchers must distinguish 3,5-dimethyl-2-nitrophenol from closely related positional isomers (e.g., 4,5-dimethyl-2-nitrophenol). The workflow below maps the orthogonal techniques required to achieve unambiguous identification.

AnalyticalWorkflow cluster_0 Chromatographic Profiling cluster_1 Spectroscopic Characterization Sample 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) Prep Sample Preparation (Solvent Extraction & Filtration) Sample->Prep HPLC HPLC-UV Analysis (Isomeric Purity) Prep->HPLC Dilution in Mobile Phase GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Derivatization (Optional) NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Dissolution in CDCl3 FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR KBr Pellet Prep Validation Data Integration & Self-Validating QA/QC HPLC->Validation Retention Time & Purity % GCMS->Validation Mass Fragmentation (m/z 167) NMR->Validation Connectivity & Isomer ID FTIR->Validation NO2 and OH Stretching

Analytical workflow for orthogonal characterization and validation of 3,5-Dimethyl-2-nitrophenol.

Physicochemical and Spectroscopic Properties

Spectroscopic techniques provide definitive connectivity data. The table below summarizes the empirical data required to validate the molecular structure.

Table 1: Reference Spectroscopic Data for 3,5-Dimethyl-2-nitrophenol

TechniqueParameter / ModeObserved Signals & AssignmentsCausality / Structural Significance
¹H NMR 500 MHz, CDCl₃δ 10.63 (s, 1H, -OH); 6.81 (s, 1H, Ar-H); 6.64 (s, 1H, Ar-H); 2.60 (s, 3H, -CH₃); 2.32 (s, 3H, -CH₃)[1][6]The highly deshielded proton at δ 10.63 ppm is diagnostic of strong intramolecular hydrogen bonding between the -OH and the ortho -NO₂ group[6].
¹³C NMR 50 MHz, CDCl₃δ 155.6, 147.1, 136.6, 132.8, 125.2, 117.4, 22.5, 21.4[1]Confirms the presence of 8 distinct carbon environments, validating the asymmetric substitution of the aromatic ring[1].
FTIR KBr Pelletν 3436 (OH), 1527 (NO₂ asym. stretch), 1347 (NO₂ sym. stretch) cm⁻¹[1][6]The presence of strong nitro group stretching confirms the specific nitration of the precursor 3,5-dimethylphenol[6].
ESI-MS Positive Ion Modem/z 189.1[M+Na]⁺[1]Confirms the molecular weight (MW = 167.16 g/mol )[7] via sodium adduct formation, a common soft-ionization pathway[1].

Step-by-Step Experimental Protocols

Protocol A: Chromatographic Purity Profiling via HPLC-UV

Causality & Rationale: Nitrophenols possess a weakly acidic hydroxyl group. If analyzed using a neutral mobile phase, partial ionization occurs, leading to severe peak tailing and irreproducible retention times. By utilizing an acidic buffer (e.g., pH 5.0 acetate buffer), the analyte remains fully protonated, ensuring sharp, Gaussian peak shapes and high resolution from isomeric impurities[8].

Materials & Reagents:

  • HPLC System equipped with a Diode Array Detector (DAD).

  • Column: Monolithic C18 or standard reverse-phase C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 50 mM Acetate buffer (pH 5.0)[8].

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

Procedure:

  • Sample Preparation: Accurately weigh 10.0 mg of 3,5-dimethyl-2-nitrophenol and dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution to 50 µg/mL using the initial mobile phase composition (80% A / 20% B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 to 3.0 mL/min (adjust based on column backpressure)[8].

    • Gradient: Isocratic elution at 80% A / 20% B for rapid screening[8].

    • Column Temperature: 45 °C (elevated temperature reduces mobile phase viscosity and improves mass transfer)[8].

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Self-Validating System Suitability Test (SST): Before analyzing the primary sample, inject a resolution mixture containing 3,5-dimethyl-2-nitrophenol and 4-nitrophenol. Validation Gate: The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) for the target analyte is ≤1.5 .

Protocol B: Volatile Impurity Analysis via GC-MS

Causality & Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides orthogonal purity data and definitive mass fragmentation patterns. While derivatization (e.g., silylation) can improve volatility, modern deactivated columns allow for the direct injection of nitrophenols, minimizing sample preparation artifacts.

Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Instrument Setup: Equip the GC with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program:

    • Initial Temp: 60 °C (hold for 2 min).

    • Ramp: 10 °C/min to 250 °C.

    • Final Temp: 250 °C (hold for 5 min).

  • Inlet Conditions: Split ratio 10:1, Injector temperature 250 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Mass scan range: m/z 50–300.

  • Data Interpretation: The base peak is typically the molecular ion ( M+ at m/z 167)[7], with prominent fragment ions corresponding to the loss of the hydroxyl radical ( [M−OH]+ ) and nitro group ( [M−NO2​]+ ).

References

  • [6] Title: Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols | Source: The Journal of Organic Chemistry - ACS Publications | URL: 6

  • [1] Title: One pot process for the conversion of aroyl chlorides to acyl thioureas | Source: Google Patents | URL:1

  • [7] Title: 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 | Source: PubChem | URL: 7

  • [2] Title: Reaction schemes of (a) nitrophenol formation from the photooxidation... | Source: ResearchGate | URL: 2

  • [3] Title: AMS and LC/MS analyses of SOA from the photooxidation of benzene and 1,3,5-trimethylbenzene in the presence | Source: Atmospheric Chemistry and Physics (ACP) | URL: 3

  • [8] Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Source: LCGC International | URL: 8

  • [4] Title: Ambient Water Quality Criteria for Nitrophenols | Source: U.S. Environmental Protection Agency (EPA) | URL: 4

  • [5] Title: 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P | Source: GovInfo | URL: 5

Sources

Application

High-performance liquid chromatography (HPLC) method for 3,5-Dimethyl-2-nitrophenol

This application note provides a comprehensive, field-ready protocol for the quantification of 3,5-Dimethyl-2-nitrophenol (also known as 2-nitro-3,5-xylenol). This compound is frequently encountered as a synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-ready protocol for the quantification of 3,5-Dimethyl-2-nitrophenol (also known as 2-nitro-3,5-xylenol). This compound is frequently encountered as a synthetic intermediate and as a secondary organic aerosol (SOA) byproduct formed during the atmospheric photooxidation of aromatic hydrocarbons like 1,3,5-trimethylbenzene[1].

Because of its environmental persistence and structural similarities to other nitrophenolic isomers, highly selective analytical techniques are required. The following guide outlines a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, detailing the mechanistic causality behind every chromatographic parameter.

Mechanistic Rationale & Method Design

Developing a robust HPLC method requires aligning the physicochemical properties of 3,5-Dimethyl-2-nitrophenol with the appropriate chromatographic environment.

  • Ionization Control & Mobile Phase Causality: 3,5-Dimethyl-2-nitrophenol contains a polar, ionizable phenolic hydroxyl (-OH) group alongside an electron-withdrawing nitro (-NO₂) group. If the mobile phase pH is allowed to drift near the analyte's pKa (typically ~7.0–8.0), the molecule will exist in a state of dynamic equilibrium between its neutral and anionic forms. This partial ionization causes severe peak tailing, split peaks, and irreproducible retention times. To prevent this, the mobile phase must be strictly buffered to a highly acidic pH (e.g., pH 2.5–3.0) using 2[2]. This forces the hydroxyl group into a fully protonated, neutral state, maximizing hydrophobic retention.

  • Stationary Phase Selectivity: While conventional C18 columns separate analytes based purely on hydrophobicity, a3[3] provides orthogonal selectivity. The π−π interactions between the electron-rich phenyl rings of the column and the electron-deficient aromatic ring of the nitrophenol yield superior baseline separation from structurally similar matrix interferences.

  • Detection Strategy: Nitrophenols exhibit strong ultraviolet (UV) absorbance due to the extended conjugation between the aromatic ring and the nitro group. Optimal detection is achieved 4[4], where matrix background noise is minimized.

Workflow A 1. Analyte Profiling (3,5-Dimethyl-2-nitrophenol) B 2. Stationary Phase (Phenyl-Hexyl or C18) A->B Hydrophobicity C 3. Mobile Phase (Acidic pH < 3.0) A->C pKa & Ionization D 4. UV Detection (270 - 290 nm) B->D Elution C->D Baseline Stability E 5. Validation & QA (Internal Standard) D->E Quantification

Logical workflow for 3,5-Dimethyl-2-nitrophenol HPLC method development.

Step-by-Step Experimental Protocol

To ensure this protocol is a self-validating system , 2-chlorophenol is utilized as an Internal Standard (IS)[5]. By tracking the response ratio (AreaAnalyte / AreaIS), the method automatically corrects for volumetric losses during extraction, autosampler variability, and matrix suppression.

Step 2.1: Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade phosphoric acid (H₃PO₄) to 1000 mL of ultrapure water (18.2 MΩ·cm) to achieve a pH of ~2.5. Vacuum filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Use 100% HPLC-grade 6[6].

  • Analyte Stock Solution: Dissolve 10.0 mg of 3,5-Dimethyl-2-nitrophenol in 10 mL of methanol (1 mg/mL). Store at 4°C in amber glass to prevent photodegradation.

  • Internal Standard (IS) Stock: Dissolve 10.0 mg of 2-chlorophenol in 10 mL of methanol (1 mg/mL).

Step 2.2: Solid-Phase Extraction (SPE) for Complex Matrices

For environmental or biological samples, 6[6] or SPE is mandatory to isolate the analyte.

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of acidified water (pH 3.0) through a polymeric SPE cartridge (e.g., LiChrolut EN)[5].

  • Spiking: Spike 100 mL of the raw sample with the IS to yield a final IS concentration of 50 µg/L.

  • Loading: Load the spiked sample onto the cartridge at a steady flow rate of 3–5 mL/min.

  • Washing: Wash out polar interferences with 2 mL of acidified water.

  • Elution & Reconstitution: Elute the target compounds with 3 mL of methanol. Evaporate the eluate to near dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of the initial mobile phase (60% A / 40% B).

Step 2.3: HPLC System Equilibration & Analysis
  • Purge the HPLC system lines and equilibrate the column with the initial mobile phase conditions for at least 15–20 minutes until a flat, stable UV baseline is achieved.

  • Inject 10 µL of the reconstituted sample.

  • Integrate the peaks using the established response ratio to quantify the 3,5-Dimethyl-2-nitrophenol concentration.

Data Presentation & System Suitability

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm) π−π interactions enhance selectivity for aromatic rings[3].
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidic pH suppresses phenolic -OH ionization, preventing peak tailing[2].
Elution Mode Isocratic (60% A : 40% B)Ensures consistent baseline stability and highly reproducible retention times[6].
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Column Temp. 30 °CThermostatting prevents retention time drift due to ambient lab fluctuations.
Detection UV Photodiode Array (PDA) at 275 nmCaptures the maximum absorbance ( λmax​ ) of the conjugated nitroaromatic system[4].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Method Validation & Performance Metrics

(Note: Expected values based on structurally analogous nitrophenol validations)

Validation ParameterExpected MetricAcceptance Criteria (ICH Guidelines)
Linear Range 0.5 – 100 µg/mLR² > 0.999
Limit of Detection (LOD) ~0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) ~0.50 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (RSD) < 1.5%RSD ≤ 2.0% (n=6 injections)
SPE Recovery 92% – 98%80% – 120% recovery via IS correction
Peak Resolution (Rs) > 2.0Baseline separation from adjacent isomers[3]

References

  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separ
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Taylor & Francis.
  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Reaction schemes of nitrophenol formation

Sources

Method

Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,5-Dimethyl-2-nitrophenol

Introduction and Scientific Context 3,5-Dimethyl-2-nitrophenol (C₈H₉NO₃) is an aromatic organic compound of interest in various fields, including environmental monitoring, industrial chemistry, and toxicology.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3,5-Dimethyl-2-nitrophenol (C₈H₉NO₃) is an aromatic organic compound of interest in various fields, including environmental monitoring, industrial chemistry, and toxicology.[1][2] Its structure, featuring a polar phenolic hydroxyl group and a nitro group, presents specific challenges for direct analysis. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and definitive analytical technique for the separation and identification of semi-volatile organic compounds like nitrophenols.[3][4] It combines the high-resolution separation capability of gas chromatography with the precise detection and structural elucidation power of mass spectrometry.

However, the inherent polarity of the phenolic group in 3,5-Dimethyl-2-nitrophenol can lead to poor chromatographic performance, characterized by peak tailing and reduced sensitivity, when analyzed directly.[5][6] These issues arise from interactions with active sites within the GC system.[6] To overcome these limitations, a derivatization step is essential. This process chemically modifies the polar hydroxyl group, converting it into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior.[7]

This application note provides a comprehensive, field-proven protocol for the analysis of 3,5-Dimethyl-2-nitrophenol using GC-MS. It covers the entire workflow from sample preparation and derivatization to instrumental analysis and data interpretation, explaining the causality behind each experimental choice to ensure a robust and self-validating methodology.

Key Chemical Properties of 3,5-Dimethyl-2-nitrophenol

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name 3,5-dimethyl-2-nitrophenolPubChem[1]
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
Monoisotopic Mass 167.058243149 DaPubChem[1]
CAS Number 5345-09-5Sigma-Aldrich

Principle of the Analytical Workflow

The successful quantification of 3,5-Dimethyl-2-nitrophenol from a complex matrix, such as an aqueous sample, hinges on a multi-step, logically sequenced workflow. Each stage is designed to isolate, stabilize, and present the analyte in a form amenable to GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis A Aqueous Sample Collection B Acidification (pH < 3) A->B C Liquid-Liquid Extraction (LLE) with Dichloromethane B->C D Drying & Concentration C->D E Addition of Silylating Agent (e.g., MTBSTFA) D->E F Heating (60°C, 30 min) E->F G GC-MS Injection F->G H Separation & Detection G->H I Quantification & Identification H->I Data Interpretation

Caption: Overall experimental workflow for GC-MS analysis.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments. All solvents should be of high purity (e.g., HPLC or GC grade), and glassware should be scrupulously clean.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 3,5-Dimethyl-2-nitrophenol from an aqueous matrix. The principle relies on partitioning the analyte from the aqueous phase into an immiscible organic solvent.

  • Rationale: Acidification of the sample protonates the phenolic hydroxyl group, reducing its polarity and rendering it more soluble in an organic solvent like dichloromethane (DCM).[5] Multiple extractions ensure a high recovery rate. Anhydrous sodium sulfate is used to remove residual water, which can interfere with the derivatization step and harm the GC column.[5]

Step-by-Step Methodology:

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Acidification: Adjust the sample pH to < 3 by adding concentrated hydrochloric acid (HCl) dropwise while monitoring with a pH meter.

  • Extraction:

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (DCM).

    • Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.[5]

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.[5]

  • Repeat Extraction: Perform two additional extractions on the aqueous layer using fresh 30 mL portions of DCM each time. Combine all three organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried extract to a final volume of approximately 1 mL under a gentle stream of nitrogen gas.[3] This step is crucial for achieving low detection limits.

Protocol 2: Silylation for Enhanced Volatility

This protocol converts the polar analyte into a non-polar tert-butyldimethylsilyl (TBDMS) ether derivative, which is ideal for GC analysis.

  • Rationale: Silylation reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen of the hydroxyl group to form a stable, volatile silyl ether.[5][7] This derivatization increases the compound's thermal stability and improves its chromatographic peak shape, leading to better resolution and sensitivity.[5]

G cluster_reactants Reactants cluster_products Products Analyte 3,5-Dimethyl-2-nitrophenol Heat + Reagent MTBSTFA Derivative TBDMS Derivative Byproducts Byproducts Heat->Derivative Heat->Byproducts

Caption: Silylation reaction of 3,5-Dimethyl-2-nitrophenol.

Step-by-Step Methodology:

  • Transfer: Transfer 100 µL of the concentrated extract from Protocol 1 into a 2 mL GC autosampler vial with a micro-insert.

  • Reagent Addition: Add 100 µL of MTBSTFA to the vial.[5]

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Heat the vial at 60°C for 30 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Instrumental Parameters and Data Acquisition

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.[8]
Injection Volume1 µLStandard volume for capillary columns.
Injector Temp.280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for most 0.25 mm i.d. columns.
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)A non-polar column suitable for a wide range of semi-volatile organic compounds.[9]
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from potential matrix interferences.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and promote ionization.
Quadrupole Temp.150 °CEnsures mass stability.
EI Energy70 eVStandard energy to produce consistent and extensive fragmentation.
Mass Scan Rangem/z 50 - 450Covers the expected mass range for the derivatized analyte and its fragments.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full Scan for initial identification; SIM for enhanced sensitivity and quantification.[5]

Data Analysis and Spectral Interpretation

Analysis of the acquired data involves examining the chromatogram to determine the retention time and integrating the peak area, followed by interpreting the mass spectrum to confirm the analyte's identity.

Expected Mass Spectrum and Fragmentation

The mass spectrum provides a molecular fingerprint of the compound. For 3,5-Dimethyl-2-nitrophenol, the interpretation will differ significantly between the underivatized and derivatized forms.

  • Underivatized Compound: The NIST Mass Spectrometry Data Center provides a reference spectrum for the underivatized compound.[1] The molecular ion ([M]⁺˙) is expected at m/z 167.

  • TBDMS Derivative: After derivatization with MTBSTFA, the molecular weight increases by 114 Da (Si(CH₃)₂C(CH₃)₃ - H). The resulting TBDMS ether will have a molecular weight of 281.36 g/mol . The mass spectrum of silylated nitrophenols typically shows a very weak or absent molecular ion peak. A highly characteristic and abundant fragment ion is observed at [M-57]⁺, corresponding to the loss of a tert-butyl group (•C(CH₃)₃).[5] This is often the base peak and is ideal for quantification in SIM mode.

G M TBDMS Derivative [M]+• m/z = 281 M_minus_57 Loss of •C(CH3)3 [M-57]+ m/z = 224 M->M_minus_57 - 57 Da

Caption: Primary fragmentation pathway of the TBDMS derivative.

Key Ions for Identification and Quantification

The table below summarizes the crucial ions for identifying 3,5-Dimethyl-2-nitrophenol in both its original and derivatized forms.

Analyte FormIon TypeExpected m/zRole in Analysis
Underivatized Molecular Ion [M]⁺˙167Identification (if detected)[1]
Fragment150Fragment ion[1]
Fragment112Fragment ion[1]
TBDMS Derivative Molecular Ion [M]⁺˙281Identification (often low abundance or absent)
Quantification Ion [M-57]⁺224Primary ion for quantification (high abundance)[5]
Qualifier Ion(Varies)Secondary ion to confirm identity

For quantitative analysis using SIM mode, monitor the following ions:

  • Quantification Ion: m/z 224

  • Qualifier Ion(s): m/z 281 (if present) and other significant fragments.

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of 3,5-Dimethyl-2-nitrophenol. The protocol emphasizes the critical importance of sample preparation and derivatization to overcome the analytical challenges posed by the analyte's polarity. By converting the phenol to its TBDMS ether, this method achieves excellent chromatographic peak shape, high sensitivity, and definitive identification based on characteristic mass spectral fragmentation. This approach is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise quantification of 3,5-Dimethyl-2-nitrophenol in various matrices.

References

  • Nick, K., & Schöler, H. F. (1992). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. Fresenius' journal of analytical chemistry, 343(4), 304-307. Available at: [Link]

  • Kerrigan, S., & Brooks, D. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 41(1), 60-67. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220367, 3,5-Dimethyl-2-nitrophenol. Retrieved March 30, 2026, from [Link].

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved March 30, 2026, from [Link].

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved March 30, 2026, from [Link].

  • Busca, R. (2010). Measurement of Gas and Particle Phase Nitrophenols in the Atmosphere Using High-Volume Filter Sampling. York University. Available at: [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3,5-Dimethyl-2-nitrophenol - Chemical Details. Retrieved March 30, 2026, from [Link].

  • Aboul-Enein, H. Y. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Modern Gas Chromatography. IntechOpen. Available at: [Link].

  • Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer.
  • PubChemLite. (n.d.). 3,5-dimethyl-2-nitrophenol (C8H9NO3). Retrieved March 30, 2026, from [Link].

  • NIST. (n.d.). Phenol, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved March 30, 2026, from [Link].

  • ResearchGate. (n.d.). Mass spectrum of 3-methyl-2-nitrophenol-TBDMS. Retrieved March 30, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138466, 3,5-Dimethyl-4-nitrophenol. Retrieved March 30, 2026, from [Link].

  • Heliyon. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available at: [Link].

Sources

Application

Application Note: Biological Activity and Mechanistic Profiling of 3,5-Dimethyl-2-nitrophenol Derivatives

Executive Summary The functionalization of phenolic scaffolds with nitro groups significantly alters their physicochemical and pharmacological profiles. 3,5-Dimethyl-2-nitrophenol and its halogenated derivatives (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of phenolic scaffolds with nitro groups significantly alters their physicochemical and pharmacological profiles. 3,5-Dimethyl-2-nitrophenol and its halogenated derivatives (such as 4-chloro-3,5-dimethyl-2-nitrophenol, commonly known as nitro-PCMX) are of critical interest to researchers in drug development and environmental toxicology. These compounds frequently emerge as highly active antimicrobial agents or as potent, ecotoxic byproducts during the nitrite-sensitized photolysis of standard disinfectants ().

This application note provides a comprehensive guide to the regiospecific synthesis, biological screening, and mechanistic evaluation of 3,5-dimethyl-2-nitrophenol derivatives, ensuring researchers can reliably assess their therapeutic windows and toxicity profiles.

Mechanistic Causality: The Nitro Pharmacophore

The biological activity of nitrophenols is fundamentally driven by the strong electron-withdrawing nature of the nitro ( −NO2​ ) group. This moiety acts as both a pharmacophore and a toxicophore through two primary mechanisms:

  • Electrophilic and Lipophilic Enhancement : The −NO2​ group decreases the electron density of the aromatic ring and increases the overall lipophilicity (LogP) of the molecule. This facilitates rapid penetration across bacterial and mammalian cell membranes (1)[1].

  • Redox Cycling and Oxidative Stress : Within the cell, nitroreductase enzymes reduce the nitro group via a one-electron transfer to form a highly reactive nitro radical anion. Under aerobic conditions, this radical transfers an electron to molecular oxygen, generating superoxide radicals (Reactive Oxygen Species, ROS) and regenerating the parent nitro compound. This "futile cycle" induces severe oxidative stress and DNA damage (2)[2].

Pathway Parent 3,5-Dimethyl-2-nitrophenol Derivatives Enzyme Bacterial / Mammalian Nitroreductases Parent->Enzyme Cellular Uptake Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction ROS Reactive Oxygen Species (Superoxide, •O2-) Radical->ROS Futile Redox Cycling DNA DNA Adducts & Membrane Damage Nitroso->DNA Electrophilic Attack O2 Molecular Oxygen (O2) O2->ROS Electron Transfer Toxicity Oxidative Stress & Cellular Toxicity ROS->Toxicity Lipid Peroxidation DNA->Toxicity Apoptosis / Necrosis

Fig 1: Mechanistic pathway of nitroreductase-mediated bioactivation and ROS generation.

Experimental Workflows & Self-Validating Protocols

Protocol A: Regiospecific Synthesis of 3,5-Dimethyl-2-nitrophenol

Causality & Design Choice: Direct electrophilic nitration of 3,5-dimethylphenol yields an intractable mixture of ortho and para isomers due to the strong directing effects of the hydroxyl and methyl groups. To achieve absolute regiocontrol, this protocol utilizes a Palladium-catalyzed C–H activation strategy with a removable 2-pyridyl directing group, locking the nitration strictly to the ortho position (3)[3].

Step-by-Step Methodology:

  • Directing Group Installation: React 3,5-dimethylphenol (1.0 equiv) with 2-bromopyridine (1.2 equiv) in the presence of CuI (10 mol%) and K₂CO₃ (2.0 equiv) in DMF at 110°C for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 5:1). The formation of 2-(3,5-dimethylphenoxy)pyridine confirms successful installation.

  • Palladium-Catalyzed C–H Nitration: Dissolve the ether intermediate in dichloroethane (DCE). Add Pd(OAc)₂ (10 mol%) and a nitrating agent (e.g., tert-butyl nitrite or AgNO₂, 2.0 equiv). Heat to 110°C for 48 hours. Causality: Pd(OAc)₂ coordinates with the pyridyl nitrogen, forming a rigid palladacycle that directs the nitronium equivalent exclusively to the adjacent ortho C–H bond[3].

  • Directing Group Cleavage: Treat the nitrated intermediate with methyl triflate (MeOTf) to methylate the pyridine nitrogen, followed by hydrolysis using NaOH in MeOH/H₂O to liberate the free 3,5-dimethyl-2-nitrophenol.

  • Self-Validation System (Analytical Confirmation):

    • ¹H NMR (CDCl₃): Confirm the disappearance of the ortho-proton and the presence of the downfield phenolic −OH proton ( δ ~10.63 ppm)[3].

    • FTIR: Verify the appearance of the asymmetric −NO2​ stretch at ~1527 cm⁻¹ and the −OH stretch at ~3436 cm⁻¹[3].

Protocol B: Biological Activity & Cytotoxicity Screening

Causality & Design Choice: Because nitrophenols can act as protonophores that uncouple mitochondrial oxidative phosphorylation, their potent antimicrobial activity is often accompanied by mammalian cytotoxicity. A parallel screening approach is required to establish the therapeutic index. The MTT assay is specifically chosen over other viability assays because it directly measures mitochondrial reductase activity, capturing the primary mode of nitrophenol toxicity.

Step-by-Step Methodology:

  • Antimicrobial Susceptibility (MIC Determination):

    • Prepare a 2-fold serial dilution of the synthesized derivative (0.5 to 128 µg/mL) in Mueller-Hinton broth.

    • Inoculate with E. coli and S. aureus to a final concentration of 5×105 CFU/mL.

    • Incubate at 37°C for 18 hours and determine the lowest concentration preventing visible growth.

    • Validation: Include parent PCMX as a positive control and 1% DMSO as a negative vehicle control.

  • Mitochondrial Uncoupling & Cytotoxicity (MTT Assay):

    • Seed mammalian cells (e.g., HepG2) in 96-well plates at 104 cells/well. Incubate overnight.

    • Treat cells with the nitrophenol derivatives (1–100 µM) for 24 hours.

    • Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Intracellular ROS Quantification:

    • To validate the "futile cycling" mechanism, incubate treated cells with 10 µM DCFDA (2',7'-dichlorofluorescein diacetate) for 30 minutes in the dark.

    • Measure fluorescence (Ex/Em = 485/535 nm).

    • Validation: Use 100 µM H₂O₂ as a positive control to ensure assay responsiveness.

Quantitative Data Presentation

The addition of chlorine and nitro groups to the 3,5-dimethylphenol scaffold drastically alters its biological profile. The table below summarizes the comparative pharmacological and toxicological shifts observed upon derivatization.

CompoundSubstructure ModificationsEstimated LogP (Hydrophobicity)Relative Antimicrobial EfficacyRelative Cytotoxicity (HepG2)ROS Generation Potential
3,5-Dimethylphenol Parent scaffold~2.3Baseline (1x)Baseline (1x)Low
PCMX (4-Chloro-3,5-dimethylphenol)+ Para-Chlorination~3.3High (10x)Moderate (3x)Low
Nitro-PCMX (4-Chloro-3,5-dimethyl-2-nitrophenol)+ Ortho-Nitration~3.8Very High (15x)High (12x)High (Futile Cycling)

Data Interpretation: While ortho-nitration (yielding Nitro-PCMX) significantly boosts antimicrobial efficacy due to increased lipophilicity and electrophilic stress, it concurrently shrinks the therapeutic window by elevating mitochondrial toxicity and ROS generation in mammalian cells ().

Conclusion

The biological activity of 3,5-dimethyl-2-nitrophenol derivatives is heavily dictated by the redox-active and electron-withdrawing nature of the nitro group. By employing regiospecific synthesis via removable directing groups and validating biological activity through targeted mitochondrial and ROS assays, researchers can accurately map the structure-activity relationships (SAR) of these complex molecules.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols - ACS Publications.
  • Trace level nitrite sensitized photolysis of the antimicrobial agents parachlormetaxylenol and chlorophene in water - PubMed.
  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-2-nitrophenol

Welcome to the Technical Support Center for aromatic functionalization. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks researchers encounter when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aromatic functionalization. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks researchers encounter when synthesizing 3,5-Dimethyl-2-nitrophenol .

Due to the electron-rich nature of the 3,5-dimethylphenol ring and the competing steric factors of its substituents, achieving high yields and strict regioselectivity requires precise mechanistic control. This guide bridges the gap between theoretical causality and benchtop execution.

Part 1: Troubleshooting & FAQs

Q1: Why is my yield of the 2-nitro isomer consistently lower than the 4-nitro isomer during direct nitration? The Causality: The hydroxyl group (-OH) is a strong ortho/para director, and the two methyl groups (-CH₃) are also electron-donating, making the ring highly activated. However, the methyl groups at the 3 and 5 positions create significant steric hindrance around the ortho positions (2 and 6). Consequently, the electrophilic nitronium ion ( NO2+​ ) preferentially attacks the less sterically hindered para position (position 4), making 3,5-dimethyl-4-nitrophenol the major thermodynamic product [1].

Q2: I am observing black, tarry mixtures instead of clean yellow crystals. What is causing this degradation? The Causality: You are likely experiencing over-oxidation or uncontrolled dinitration. The synergistic electron-donating effects of one hydroxyl and two methyl groups make the aromatic ring extremely susceptible to oxidative cleavage by concentrated nitric acid. The Fix: You must use dilute nitric acid (e.g., 20-30%) and strictly maintain the reaction temperature between 0–5 °C. The reaction must be a self-validating system: if the solution turns dark brown or black instead of deep red/orange, the temperature has spiked, and oxidative degradation has occurred.

Q3: How can I cleanly separate the 2-nitro isomer from the 4-nitro isomer without relying on complex column chromatography? The Causality: You can exploit the structural differences in hydrogen bonding. The 2-nitro isomer (3,5-dimethyl-2-nitrophenol) forms a strong intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups. This chelation shields the polar groups, significantly increasing its vapor pressure. In contrast, the 4-nitro isomer can only form intermolecular hydrogen bonds, creating a high-boiling polymeric network. The Fix: Implement steam distillation. The 2-nitro isomer will easily co-distill with water (yielding crystals with a melting point of 66–67 °C), while the 4-nitro isomer (mp 108 °C) will remain non-volatile in the distillation flask [2].

Q4: Is there a synthetic route that guarantees high ortho-regioselectivity and bypasses the 4-nitro byproduct entirely? The Causality: Yes. By utilizing a removable pyridine directing group and Palladium-catalyzed C-H activation, you can force the nitration to occur exclusively at the ortho position. The pyridine nitrogen coordinates with the Palladium catalyst, physically anchoring the metal adjacent to the ortho C-H bond. This proximity effect entirely overrides the natural steric hindrance of the meta-methyl groups [3].

Part 2: Experimental Workflows & Protocols

Protocol A: Classical Mononitration & Steam Distillation Separation

Best for: Rapid, large-scale synthesis where lower yields are acceptable in exchange for operational simplicity.

Self-Validating Cues: The formation of a bright yellow distillate confirms the successful isolation of the 2-nitro isomer.

  • Preparation: Dissolve 10.0 g of 3,5-dimethylphenol in 50 mL of glacial acetic acid or a suitable aqueous solvent mixture.

  • Temperature Control: Chill the flask in an ice-salt bath to 0 °C.

  • Electrophilic Addition: Add 20% dilute HNO3​ dropwise over 45 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent dinitration.

  • Quenching: Pour the dark red mixture over 200 g of crushed ice to halt the reaction.

  • Separation (Steam Distillation): Transfer the mixture to a steam distillation apparatus. Pass steam through the mixture until the distillate runs clear.

  • Isolation: Filter the bright yellow crystals of 3,5-dimethyl-2-nitrophenol from the distillate. The non-volatile 4-nitro isomer remains in the boiling flask.

Protocol B: Regiospecific Pd-Catalyzed C–H Nitration

Best for: Drug development applications requiring strict regioselectivity and high atom economy.

Self-Validating Cues: Complete consumption of the starting material via TLC (Petroleum Ether/EtOAc 6:1) and a sharp melting point of 66–67 °C post-depyridinylation.

  • Directing Group Attachment: Convert 3,5-dimethylphenol to 2-(3,5-dimethylphenoxy)pyridine using 2-bromopyridine and a base.

  • C-H Nitration: In a sealed pressure tube, combine 0.5 mmol of the pyridine ether, 0.08 mmol Pd(OAc)2​ , 1.5 mmol AgNO2​ (nitrating agent), and 1.5 mmol K2​S2​O8​ (oxidant) in 6 mL of 1,2-dichloroethane. Heat at 80 °C for 36 hours [4].

  • Depyridinylation: Dissolve the purified intermediate in 20 mL toluene and add 0.1 mL methyl trifluoromethanesulfonate (MeOTf). React at 90 °C for 2 hours.

  • Cleavage: Remove the solvent, add 12.5 mmol sodium metal in 20 mL methanol, and heat at 80 °C for 30 minutes to release the pure 3,5-dimethyl-2-nitrophenol.

Part 3: Quantitative Data & Logic Visualizations

Yield & Selectivity Comparison
Synthetic MethodReagents & ConditionsMajor IsomerYield (2-Nitro)Yield (4-Nitro)Regioselectivity
Classical Nitration Dilute HNO3​ , 0–5 °C4-Nitro~36%~25–40%Poor (Mixture)
Pd-Catalyzed C-H Nitration Pd(OAc)2​ , AgNO2​ , Pyridine2-Nitro~57% (Overall)< 5%Excellent (>95% ortho)
Process Diagrams

G Start 3,5-Dimethylphenol Step1 Pyridine Directing Group Attachment Start->Step1 Intermediate 2-(3,5-Dimethylphenoxy)pyridine Step1->Intermediate Step2 Pd-Catalyzed Nitration (AgNO2, K2S2O8, 80°C) Intermediate->Step2 Intermediate2 2-(3,5-Dimethyl-2-nitrophenoxy)pyridine Step2->Intermediate2 Step3 Depyridinylation (MeOTf, then Na/MeOH) Intermediate2->Step3 End 3,5-Dimethyl-2-nitrophenol (High Yield & Regioselectivity) Step3->End

Workflow for Regiospecific Pd-Catalyzed Nitration of 3,5-Dimethylphenol.

Troubleshooting Issue Low Yield of 2-Nitro Isomer Q1 Is the 4-nitro isomer the major product? Issue->Q1 Q2 Are tarry byproducts observed? Issue->Q2 A1 Steric hindrance favors para. Switch to Pd-directed nitration. Q1->A1 Yes A3 Poor separation. Use steam distillation. Q1->A3 No, 1:1 mixture A2 Over-oxidation. Lower temp or use milder nitrating agent. Q2->A2 Yes

Troubleshooting logic tree for addressing low yields in 3,5-dimethylphenol nitration.

References

  • Problem 21 Treatment of 3,5-dimethylphenol... [FREE SOLUTION] Source: Vaia URL:[Link]

  • Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen URL:[Link]

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • CN104262159A - Synthesis method of o-nitrophenol compounds Source: Google Patents URL
Optimization

Technical Support Center: Purification of Crude 3,5-Dimethyl-2-nitrophenol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to downstream success.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to downstream success. The purification of 3,5-Dimethyl-2-nitrophenol from its crude reaction mixture presents unique thermodynamic challenges, primarily due to its relatively low melting point of 66–67 °C[1] and the frequent presence of its structural isomer, 3,5-dimethyl-4-nitrophenol.

This guide provides a causality-driven methodology, self-validating protocols, and troubleshooting logic to ensure high-yield, high-purity recrystallization.

Thermodynamic Principles & Mechanistic Overview

Successful recrystallization relies on exploiting the differential solubility of the target compound and its impurities across a temperature gradient. However, 3,5-dimethyl-2-nitrophenol is highly prone to a phenomenon known as "oiling out" (liquid-liquid phase separation)[2].

The Causality of Oiling Out: Oiling out occurs when the solute concentration is so high that the solution reaches its saturation point at a temperature above the compound's melting point[2]. Because 3,5-dimethyl-2-nitrophenol melts at just 66–67 °C[1], boiling solvent systems (like ethanol/water at 80 °C) can easily become saturated at 75 °C. As the mixture cools, the compound separates as a supercooled liquid (an oil) rather than forming a highly ordered solid crystal lattice. To prevent this, we must precisely tune the solvent composition so that saturation occurs strictly below 65 °C.

Standard Operating Procedure (SOP)

This protocol utilizes a Methanol/Water solvent system. Methanol is specifically chosen because its boiling point (65 °C) inherently prevents the solution from reaching high-temperature saturation, serving as a thermodynamic safeguard against oiling out.

Step 1: Initial Dissolution Weigh the crude 3,5-dimethyl-2-nitrophenol into an Erlenmeyer flask. Add a minimal volume of hot methanol (approx. 60 °C) while stirring until the solid is completely dissolved.

Step 2: Decolorization & Hot Filtration (Optional but Recommended) If the crude mixture is dark brown or red (indicating tarry oxidation byproducts), add 1–2% w/w activated charcoal. Swirl the hot solution for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-heated receiving flask to remove insoluble impurities[2].

Step 3: Anti-Solvent Addition (Self-Validating Step) While maintaining the filtrate at 60 °C, add hot deionized water (the anti-solvent) dropwise. Validation: Stop adding water the exact moment the solution becomes faintly turbid. Add 1–3 drops of hot methanol until the solution just turns clear again. This visual cue confirms the solution is perfectly poised at the edge of saturation.

Step 4: Controlled Nucleation Remove the flask from the heat source. Cover it with a watch glass and allow it to cool undisturbed to room temperature. Do not agitate the flask. Premature agitation causes rapid, uncontrolled nucleation, which traps impurities within the crystal lattice.

Step 5: Crystal Maturation Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes. This lowers the solubility limit further, driving the equilibrium toward maximum precipitation and improving overall yield[2].

Step 6: Isolation and Washing Collect the bright yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 methanol/water. Mechanistic Note: Using a solvent that is not sufficiently cold will redissolve your purified product, devastating your yield[2].

Step 7: Drying and Validation Dry the crystals under high vacuum at room temperature. Validation: Determine the melting point of the dried crystals. A sharp melting point of 66–67 °C confirms high purity[1]. Any depression or broadening of this range indicates residual solvent or co-crystallized impurities[2].

Workflow Visualizations

Recrystallization_Workflow Crude Crude 3,5-Dimethyl-2-nitrophenol (Isomers & Impurities) Dissolution Hot Dissolution (MeOH, <65°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Tars) Dissolution->HotFiltration AntiSolvent Anti-Solvent Addition (Hot H2O to Turbidity) HotFiltration->AntiSolvent Cooling Controlled Cooling (Room Temp -> 0°C) AntiSolvent->Cooling Isolation Vacuum Filtration (Ice-cold Wash) Cooling->Isolation Pure Pure Crystals (mp: 66-67 °C) Isolation->Pure

Workflow for the recrystallization of 3,5-Dimethyl-2-nitrophenol.

Quantitative Data: Solvent System Selection

Summarized below are the empirical outcomes of various purification systems for this compound.

Solvent SystemPolarityEst. Yield (%)Est. Purity (%)Mechanistic Causality & Notes
Methanol / Water High65–80>99Methanol's bp (65 °C) is below the solute's mp, inherently preventing high-temp oiling out.
Ethanol / Water High70–85>98Excellent differential solubility, but higher risk of oiling out if the ethanol ratio is too low.
Toluene / Hexane Low/Med60–75>95Effective for excluding highly polar impurities and separating the 4-nitro isomer.
Pet. Ether / EtOAc (6:1) Low/MedN/A>99Standard mobile phase for column chromatography pre-purification of complex crude mixtures[1].

Troubleshooting Guides & FAQs

Q: My product is forming a distinct liquid layer at the bottom of the flask instead of crystallizing ("oiling out"). What is happening and how do I fix it? A: As detailed in the thermodynamic principles, oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (66–67 °C)[2],[1]. Resolution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (e.g., methanol) to decrease the overall solute concentration, which lowers the saturation temperature[2]. Allow the solution to cool much more slowly. If available, 2 with a pure crystal of 3,5-dimethyl-2-nitrophenol just above the saturation point can bypass the oiling phase by providing an immediate nucleation site[2].

OilingOut_Logic Start Issue: Phase Separation (Oiling Out) Check Is Saturation Temp > 66°C? Start->Check Reheat Reheat to Redissolve Oil Check->Reheat Yes Alt Pre-purify via Column (Pet. Ether / EtOAc) Check->Alt No / High Impurities Dilute Add Hot Solvent (Lowers Saturation Temp) Reheat->Dilute Seed Cool Slowly & Seed (Induces Nucleation) Dilute->Seed Success Crystalline Solid Forms Seed->Success Alt->Success

Troubleshooting logic for resolving oiling out during recrystallization.

Q: TLC analysis shows my recrystallized product is still contaminated with the 3,5-dimethyl-4-nitrophenol isomer. How can I achieve baseline separation? A: The 4-nitro isomer has a significantly higher melting point (110–111 °C) and a different polarity profile[3]. If co-crystallization occurs, your solvent system is likely too polar, allowing both isomers to precipitate simultaneously. Resolution: Switch to a less polar recrystallization system, such as toluene/hexane. If the isomeric ratio in the crude is highly unfavorable (significant amounts of impurities lower the melting point and promote oiling out[2]), recrystallization alone may not suffice. In such cases, you must pre-purify the crude mixture using silica gel column chromatography with a 1 mobile phase before attempting a final recrystallization[1].

Q: No crystals are forming, even after leaving the flask in an ice bath for an hour. A: The solution is either supersaturated (lacking a nucleation site) or the solute concentration is too low due to excessive solvent volume[2]. Resolution: First, try scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy surfaces for nucleation. If this fails, reduce the volume of the solvent by gentle heating or using a rotary evaporator, then attempt to cool the solution again[2].

References

  • [2] Benchchem. Troubleshooting the purification of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one by recrystallization. Available at:

  • [1] ACS Publications. Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols. The Journal of Organic Chemistry. Available at:

  • [3] Google Patents. CN104262159A - Synthesis method of o-nitrophenol compounds. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dimethyl-2-nitrophenol

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nitration reaction. Below, you will find troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,5-Dimethyl-2-nitrophenol, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired 3,5-Dimethyl-2-nitrophenol and Formation of a Dark, Tarry Substance.

  • Possible Cause: Oxidation of the phenol. The hydroxyl group on the phenol ring makes it highly susceptible to oxidation by nitric acid, especially under harsh conditions. This leads to the formation of complex, high-molecular-weight byproducts, often appearing as a dark tar.[1][2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.[3] This can be achieved using an ice bath.

    • Use Dilute Nitric Acid: Concentrated nitric acid is a strong oxidizing agent. Using a more dilute solution can help to minimize oxidation.[4]

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 3,5-dimethylphenol with vigorous stirring. This helps to dissipate the heat generated during the exothermic reaction.

    • Alternative Nitrating Agents: Consider using milder nitrating systems, such as in situ generation of nitrous acid from sodium nitrite in an acidic medium, followed by oxidation. This two-step nitrosation-oxidation pathway can provide better control and reduce oxidative side reactions.[3]

Issue 2: The Major Product is a Mixture of Isomers, Primarily 3,5-Dimethyl-4-nitrophenol and/or 3,5-Dimethyl-6-nitrophenol.

  • Possible Cause: Poor regioselectivity. The hydroxyl and methyl groups on the 3,5-dimethylphenol ring direct the incoming nitro group to the ortho and para positions.[5][6][7] In this specific molecule, the 2, 4, and 6 positions are activated for electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: The ratio of ortho to para isomers can be influenced by the solvent, temperature, and the specific nitrating agent used. Experiment with different conditions to favor the formation of the desired 2-nitro isomer.

    • Steric Hindrance: While the 2- and 6-positions are electronically activated, the methyl groups at the 3 and 5 positions can create some steric hindrance, potentially favoring substitution at the 4-position. Careful control of temperature can sometimes influence this selectivity.

    • Purification is Key: Since the formation of multiple isomers is common, an effective purification strategy is crucial.

Issue 3: Formation of Dinitrated Byproducts.

  • Possible Cause: Over-nitration. Due to the highly activating nature of the hydroxyl and methyl groups, the product, 3,5-Dimethyl-2-nitrophenol, can undergo a second nitration to form dinitrated species.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the nitrating agent to 3,5-dimethylphenol.

    • Mild Reaction Conditions: Employ dilute nitric acid and low temperatures to reduce the reactivity of the system.[6]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to prevent further nitration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the nitration of 3,5-dimethylphenol?

A1: The primary side reactions are:

  • Isomer Formation: The formation of 3,5-dimethyl-4-nitrophenol and 3,5-dimethyl-6-nitrophenol is common due to the directing effects of the hydroxyl and methyl groups.[3]

  • Dinitration: The product is susceptible to further nitration, leading to dinitrated byproducts.

  • Oxidation: The phenol ring can be oxidized by nitric acid, resulting in the formation of benzoquinones and other tarry substances, which reduces the overall yield.[1][2]

Q2: How can I effectively separate the 2-nitro isomer from the 4- and 6-nitro isomers?

A2: The separation of these isomers can be challenging due to their similar structures. However, several techniques can be employed:

  • Steam Distillation: O-nitrophenols are often steam volatile due to intramolecular hydrogen bonding, while p-nitrophenols are less volatile due to intermolecular hydrogen bonding.[8][9][10] This difference in volatility can be exploited for separation.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities.[11][12] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be developed to achieve good separation on a silica gel column.

  • Fractional Crystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective purification method.[9]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful technique. C18 or phenyl-based columns can be used to separate the isomers based on their polarity differences.[13][14]

Q3: What is the mechanism of the nitration of 3,5-dimethylphenol?

A3: The nitration of 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[15]

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylphenol attacks the nitronium ion. The hydroxyl and methyl groups direct the attack to the ortho (2 and 6) and para (4) positions.[5][6][7] This forms a resonance-stabilized carbocation intermediate (arenium ion).

  • Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[15]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-2-nitrophenol

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent like glacial acetic acid at 0 °C.

  • Nitration: Slowly add a pre-cooled solution of dilute nitric acid (1.0 eq) in the same solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography or steam distillation as described in the FAQs.

Protocol 2: HPLC Method for Isomer Separation

This is a starting point for method development and should be optimized.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).[14] An isocratic elution with a ratio like 80:20 (v/v) buffer to acetonitrile can be a starting point.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm).[14]

Data Presentation

Table 1: Physical Properties of 3,5-Dimethylphenol and its Mononitrated Isomers

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3,5-DimethylphenolC₈H₁₀O122.1661-64220
3,5-Dimethyl-2-nitrophenolC₈H₉NO₃167.1669-71-
3,5-Dimethyl-4-nitrophenolC₈H₉NO₃167.16133-135-
3,5-Dimethyl-6-nitrophenolC₈H₉NO₃167.16--

Visualizations

Diagram 1: Reaction Scheme for the Nitration of 3,5-Dimethylphenol

Nitration_Reaction Start 3,5-Dimethylphenol NitratingAgent HNO₃ / H₂SO₄ Oxidation Oxidation Products (Tars, Benzoquinones) Start->Oxidation Oxidation Product 3,5-Dimethyl-2-nitrophenol (Desired Product) NitratingAgent->Product Major Pathway SideProduct1 3,5-Dimethyl-4-nitrophenol NitratingAgent->SideProduct1 Side Reaction SideProduct2 3,5-Dimethyl-6-nitrophenol NitratingAgent->SideProduct2 Side Reaction Dinitration Dinitrated Products Product->Dinitration Over-nitration

Caption: Nitration of 3,5-dimethylphenol leading to the desired product and various side products.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of 3,5-Dimethyl-2-nitrophenol CheckTemp Was the reaction temperature kept low? Start->CheckTemp CheckConc Was dilute nitric acid used? CheckTemp->CheckConc Yes Oxidation High probability of oxidation. CheckTemp->Oxidation No CheckAddition Was the nitrating agent added slowly? CheckConc->CheckAddition Yes OverNitration Check for dinitrated products. CheckConc->OverNitration No CheckAddition->Oxidation No IsomerFormation Significant isomer formation likely. CheckAddition->IsomerFormation Yes Solution1 Action: Lower temperature, use ice bath. Oxidation->Solution1 Solution3 Action: Slow down the addition rate. Oxidation->Solution3 Solution2 Action: Use more dilute nitric acid. OverNitration->Solution2

Caption: A decision tree for troubleshooting low yields in the synthesis of 3,5-Dimethyl-2-nitrophenol.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Scribd. (2025).
  • UKEssays. (2017).
  • Quora. (2020). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point.
  • Chemistry Stack Exchange. (2024).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.
  • Filo. (2023).
  • PMC. (2015).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • BenchChem. (2025). Technical Support Center: Nitrophenol Synthesis.
  • BenchChem. (2025).
  • CDN. (n.d.).
  • Google Patents. (n.d.).
  • Khan Academy. (2022).
  • Master Organic Chemistry. (2018).
  • Save My Exams. (2024). Reactions of Phenol - A Level Chemistry Revision Notes.
  • BenchChem. (2025).
  • ACS Publications. (2002).
  • Chemistry Steps. (2024). Reactions of Phenols.
  • BenchChem. (2025). challenges in the scale-up of 3,5-Dimethyl-4-nitrophenol production.
  • Vaia. (n.d.). Problem 21 Treatment of 3,5 -dimethylphenol... [FREE SOLUTION].

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Optimization

Technical Support Center: A Guide to Overcoming Solubility Challenges with 3,5-Dimethyl-2-nitrophenol

Welcome to the technical support center for 3,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may face. Our approach is rooted in scientific principles and practical, field-tested insights to ensure the integrity and success of your experimental work.

Introduction: Understanding the Solubility Profile of 3,5-Dimethyl-2-nitrophenol

3,5-Dimethyl-2-nitrophenol is a substituted nitrophenol compound with a molecular structure that presents inherent solubility challenges. Its aromatic ring and methyl groups contribute to its hydrophobic nature, while the nitro and hydroxyl groups offer some potential for polarity. The predicted XlogP value of 2.7 suggests a greater affinity for non-polar environments over aqueous media, foreshadowing its limited water solubility[1]. This guide will walk you through the factors influencing its solubility and provide actionable strategies to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-Dimethyl-2-nitrophenol poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of 3,5-Dimethyl-2-nitrophenol is primarily due to its molecular structure. The non-polar benzene ring and the two methyl groups create a significant hydrophobic character. While the polar nitro (-NO2) and hydroxyl (-OH) groups can engage in hydrogen bonding with water, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule[2].

Q2: How does pH influence the solubility of 3,5-Dimethyl-2-nitrophenol?

Q3: What are the best starting solvents for dissolving 3,5-Dimethyl-2-nitrophenol?

A3: Given its hydrophobic nature, organic solvents are the recommended starting point for dissolving 3,5-Dimethyl-2-nitrophenol. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and acetonitrile, as well as polar protic solvents like ethanol and methanol, are generally effective for dissolving nitrophenols[4][5]. DMSO is a particularly strong organic solvent capable of dissolving a wide array of organic compounds[6].

Q4: Can I heat the solution to improve the solubility of 3,5-Dimethyl-2-nitrophenol?

A4: Yes, gently heating the solution can increase the solubility of many organic compounds, including nitrophenols[2]. However, it is crucial to consider the thermal stability of 3,5-Dimethyl-2-nitrophenol and other components in your experiment. Excessive heat could lead to degradation. It is advisable to use the lowest effective temperature and to be aware of the boiling points of your chosen solvents.

Q5: What are the signs of solubility problems in my experiment?

A5: Indicators of solubility issues include the presence of a visible precipitate or cloudiness in your stock solution or final experimental mixture. Poor data reproducibility and lower-than-expected biological activity or signal can also be signs that the compound is not fully dissolved at the intended concentration[2].

Troubleshooting Guide

This section provides a structured approach to resolving common solubility problems encountered with 3,5-Dimethyl-2-nitrophenol.

Issue 1: The compound does not dissolve in the chosen solvent.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for initial dissolution issues.

Detailed Explanation:

  • For Aqueous Solutions: The primary strategy is to increase the pH. By raising the pH above the compound's pKa, you convert the less soluble neutral form to the more soluble anionic (phenolate) form[2].

  • For Organic Solvents: If you are struggling with a non-polar organic solvent, switching to a more polar one is recommended. For polar organic solvents, gentle heating or sonication can provide the extra energy needed to overcome the crystal lattice energy and facilitate dissolution.

Issue 2: The compound precipitates out of solution after dilution into an aqueous buffer.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for precipitation after dilution.

Detailed Explanation:

When diluting a stock solution of 3,5-Dimethyl-2-nitrophenol in an organic solvent into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate. To mitigate this:

  • Minimize the percentage of organic solvent: Aim to keep the final concentration of the organic co-solvent in your aqueous solution as low as possible, ideally below 1%.

  • pH of the final solution: Ensure the pH of the final aqueous buffer is sufficiently high to maintain the compound in its deprotonated, more soluble form.

  • Buffer compatibility: In some cases, high salt concentrations or specific ions in the buffer can reduce the solubility of organic compounds. If solubility issues persist, consider testing different buffer systems.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes a general method for preparing a stock solution of 3,5-Dimethyl-2-nitrophenol in a suitable organic solvent.

Materials:

  • 3,5-Dimethyl-2-nitrophenol (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator bath

  • Calibrated balance

  • Appropriate glassware

Procedure:

  • Weigh out the desired amount of 3,5-Dimethyl-2-nitrophenol using a calibrated balance.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO for every 1.67 mg of the compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming can be applied, but do not exceed 40-50°C.

  • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

This protocol outlines the steps to increase the aqueous solubility of 3,5-Dimethyl-2-nitrophenol by adjusting the pH.

Materials:

  • 3,5-Dimethyl-2-nitrophenol (solid)

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of 3,5-Dimethyl-2-nitrophenol to a volume of deionized water.

  • Place the mixture on a stir plate and begin stirring.

  • Slowly add small increments of 1 M NaOH solution while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • For experimental use, prepare a buffer at a pH at or slightly above the pH of dissolution to ensure the compound remains in solution.

Data Summary

CompoundSolventSolubilityReference
3-NitrophenolWater (25°C)13,550 mg/L[7]
4-NitrophenolWater (25°C)~16 g/L[2]
2-NitrophenolWater (25°C)15,600 mg/L[5]
3-NitrophenolAcetone, Ether, EthanolVery Soluble[7]
4-NitrophenolEthanol, Methanol, Chloroform, Ethyl AcetateSoluble[4]
2-NitrophenolEthanol, Ether, AcetoneVery Soluble[5]
3,5-Dimethyl-4-nitrophenolDichloromethane, MethanolSoluble[3]

Safety and Handling

3,5-Dimethyl-2-nitrophenol should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) for detailed information.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid creating dust. Use in a well-ventilated area.

  • Storage: Keep the container tightly closed and store in a cool, dry place.

References

  • Which is the best organic solvent for nitrophenol solubility and extraction?
  • Toxicological Profile for Nitrophenols. (n.d.).
  • challenges in the scale-up of 3,5-Dimethyl-4-nitrophenol production - Benchchem. (n.d.).
  • Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). Molecules, 28(14), 5424.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005, December 7). Journal of the Korean Chemical Society, 49(6), 553-558.
  • A theoretical investigation into the impact of solvents (alkanolic and non-alkanolic), structural and spectroscopic properties, donor-acceptor insights, Hirshfeld surface, and molecular docking of the anti-tumor compound (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop‑2-en-1-one - DOI. (n.d.).
  • A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess - Benchchem. (n.d.).
  • 3,5-DIMETHYL-2-NITROPHENOL AldrichCPR | Sigma-Aldrich. (n.d.).
  • Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - NCBI - NIH. (n.d.).
  • Preparation of 3,5-dimethylphenol - PrepChem.com. (n.d.).
  • Problem 21 Treatment of 3,5 -dimethylphenol... [FREE SOLUTION] - Vaia. (n.d.).
  • Development of methods for the determination of pKa values - Pure. (2013, January 1).
  • analytical methods. (n.d.).
  • Absolute p K a Determinations for Substituted Phenols - ResearchG
  • 3,5-Dimethyl-2-nitrophenol - Chemical Details - EPA. (n.d.).
  • 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 - PubChem. (n.d.).
  • 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc. (2025, August 22).
  • CN104761435A - Preparation method of 3,5-dimethylphenol - Google P
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC. (n.d.).
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science:
  • Process for the preparation of 3,5-dimethylphenol - P
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-nitrophenol Quantific
  • 3,5-DIMETHYL-2-NITROPHENOL — Chemical Substance Inform
  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays - Benchchem. (n.d.).
  • Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water - Analytical Methods (RSC Publishing). (n.d.).
  • Propanal, 3-nitro - Organic Syntheses Procedure. (n.d.).
  • Dimethyl Sulfoxide. (n.d.).
  • Chrom
  • Open‐closed form equilibrium of 2‐nitrophenol in dimethyl sulfoxide...
  • Dimethyl Sulfoxide (DMSO)
  • Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. (n.d.).
  • 3,5-Dimethylphenol | 108-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents - Benchchem. (n.d.).
  • Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9) - Cheméo. (n.d.).

Sources

Troubleshooting

Stability and degradation of 3,5-Dimethyl-2-nitrophenol under different conditions

Welcome to the Technical Support Center for 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) . Designed for researchers, analytical chemists, and environmental scientists, this guide provides authoritative troubleshooting str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) . Designed for researchers, analytical chemists, and environmental scientists, this guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights into the stability and degradation of this specific nitroaromatic compound.

Part 1: Frequently Asked Questions (Storage & Handling)

Q1: What are the optimal storage conditions to prevent spontaneous degradation of 3,5-Dimethyl-2-nitrophenol? A: 3,5-Dimethyl-2-nitrophenol should be stored in amber glass vials at room temperature (15°C–25°C) in a desiccated environment. The compound is sensitive to photolysis at wavelengths <460 nm[1]. Exposure to ambient laboratory lighting (fluorescent or LED) over extended periods can initiate photo-excitation of the nπ∗ state, leading to slow degradation.

Q2: Why does my aqueous stock solution turn darker yellow/brown over time? A: This discoloration is a hallmark of oxidative coupling or the formation of phenoxyl radicals. In neutral to slightly alkaline aqueous solutions, the phenolic hydroxyl group deprotonates. The resulting phenolate anion is highly susceptible to trace transition metal-catalyzed oxidation or ambient photo-oxidation, leading to the formation of quinones and complex humic-like polymeric structures[2]. To mitigate this, prepare aqueous stocks in slightly acidic conditions (pH 4–5) using HPLC-grade water purged with nitrogen.

Part 2: Troubleshooting Experimental Anomalies

Issue 1: Poor Mass Balance During UV Photodegradation Studies

Symptom: When subjecting 3,5-Dimethyl-2-nitrophenol to UV irradiation (e.g., 254 nm or 320 nm), the parent compound disappears on the HPLC chromatogram, but the quantifiable intermediate peaks do not account for the total initial mass. Causality & Solution: Nitroaromatic compounds undergo complex, multistep photochemical pathways. Upon UV excitation, 3,5-Dimethyl-2-nitrophenol undergoes rapid intersystem crossing (ISC) to a triplet state, followed by photo-ionization to produce a radical cation and a hydrated electron[3]. Deprotonation yields a phenoxyl radical, which reacts rapidly with dissolved oxygen to cause aromatic ring cleavage[2].

  • The Missing Mass: Ring cleavage produces highly polar, low-molecular-weight aliphatic carboxylic acids (e.g., pyruvic acid derivatives) that do not absorb strongly at the 270 nm wavelength typically used for aromatic detection, or they elute in the void volume of a standard C18 column[1].

  • Actionable Fix: Implement Total Organic Carbon (TOC) analysis to track complete mineralization, and switch to LC-MS/MS with an aqueous-compatible column (e.g., HILIC) to capture polar ring-cleavage products.

Photodegradation NP 3,5-Dimethyl-2-nitrophenol (Ground State S0) Excited Excited Triplet State (T1) NP->Excited UV Light (<460 nm) Excited->NP Relaxation / ESPT (Competes with degradation) RadicalCat Radical Cation + Hydrated Electron Excited->RadicalCat Photo-ionization (Quantum Yield ~0.52) Phenoxyl Phenoxyl Radical RadicalCat->Phenoxyl Rapid Deprotonation Intermediates Ring Cleavage Products (Ketocarboxylic acids) Phenoxyl->Intermediates + Dissolved O2 / •OH Mineralization Complete Mineralization (CO2 + H2O + NO3-) Intermediates->Mineralization Advanced Oxidation (e.g., UV/H2O2)

Caption: Photodegradation pathway of 3,5-dimethyl-2-nitrophenol under UV irradiation.

Issue 2: Recalcitrance in Microbial Bioremediation Setups

Symptom: The compound shows near-zero degradation in standard aerobic activated sludge reactors. Causality & Solution: The nitro group ( −NO2​ ) is strongly electron-withdrawing, which severely depletes the electron density of the aromatic ring. This prevents the initial electrophilic attack by standard bacterial monooxygenases or dioxygenases[4].

  • Actionable Fix: Utilize a sequential anaerobic-aerobic bioreactor. Under anaerobic conditions, specific bacteria can utilize the nitroaromatic as an electron acceptor, reducing the −NO2​ group to an amino group ( −NH2​ ). The resulting 2-amino-3,5-dimethylphenol is electron-rich and readily cleaved by aerobic bacteria in the subsequent oxygenated phase.

Part 3: Quantitative Degradation Profiles

To assist in predictive modeling and experimental design, the following table summarizes the degradation kinetics of 3,5-Dimethyl-2-nitrophenol under various standardized stress conditions.

Stress ConditionReagents / EnvironmentPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Major Degradants
Direct Photolysis UV-C (254 nm), Neutral pHPhoto-ionization & Ring Cleavage~3 - 5 hoursPhenoxyl radicals, Aliphatic acids[2]
Advanced Oxidation UV-C + 10 mM H2​O2​ Hydroxyl Radical ( ∙OH ) Attack< 15 minutesComplete Mineralization ( CO2​ , NO3−​ )[2]
Thermal Stress 80°C in Dark, AqueousHydrolysis (Negligible)> 6 monthsNone detected
Alkaline Stress pH 12, 25°C, DarkDeprotonation & Auto-oxidation~14 daysQuinones, Polymeric dimers
Photocatalytic Ag-TIPA or TiO2​
  • UV/Vis
Hole/Electron Transfer< 30 minutesNitrobenzene derivatives, Phenols[5]

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocol for assessing the stability of 3,5-Dimethyl-2-nitrophenol. This protocol includes built-in quenching steps to prevent post-sampling degradation, ensuring that your analytical snapshot is perfectly accurate.

Protocol: Stability-Indicating HPLC Workflow for Advanced Oxidation (UV/ H2​O2​ )

Rationale: Advanced Oxidation Processes (AOPs) generate highly reactive hydroxyl radicals ( ∙OH ). If the reaction is not immediately quenched upon sampling, degradation will continue inside the HPLC autosampler, leading to artificially inflated degradation rates.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3,5-Dimethyl-2-nitrophenol in HPLC-grade water to a final concentration of 10 mg/L. Adjust to pH 7.0 using a 10 mM phosphate buffer.

  • Initiation: Transfer 500 mL of the solution to a jacketed quartz photoreactor maintained at 25°C. Add H2​O2​ to achieve a 10 mM concentration. Turn on the 254 nm UV lamp to initiate the reaction.

  • Sampling & Quenching (Critical Step): At predefined intervals (e.g., 0, 5, 10, 20, 30 mins), extract 2 mL aliquots. Immediately inject the aliquot into a vial containing 50 μ L of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate instantly reduces residual H2​O2​ and quenches ∙OH radicals, freezing the degradation profile at the exact time of extraction.

  • Control Validation: Run a "Dark Control" (contains H2​O2​ but no UV) and a "UV Control" (UV light but no H2​O2​ ). This validates that degradation is strictly a function of the AOP and not spontaneous hydrolysis or direct photolysis alone.

  • HPLC-DAD Analysis:

    • Column: C18 (5 μ m, 150 mm × 4.6 mm).

    • Mobile Phase: Isocratic 60:40 Methanol:Water (with 0.1% Formic Acid to keep the phenol protonated).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set to 270 nm[6].

HPLC_Workflow Prep 1. Sample Prep (10 mg/L, pH 7.0) Stress 2. AOP Stress (UV-C + H2O2) Prep->Stress Quench 3. Chemical Quenching (Sodium Thiosulfate) Stress->Quench HPLC 4. HPLC-DAD Analysis (C18, 270 nm) Quench->HPLC Data 5. Kinetic Modeling (Pseudo-First Order) HPLC->Data

Caption: Self-validating stability-indicating HPLC workflow with mandatory quenching step.

References

  • Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light Source: Journal of Hazardous Materials (via ResearchGate) URL:[Link]

  • AMS and LC/MS analyses of SOA from the photooxidation of benzene and 1,3,5-trimethylbenzene Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link]

  • Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Ag-based coordination polymer-enhanced photocatalytic degradation of ciprofloxacin and nitrophenol Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis Source: IntechOpen URL:[Link]

  • Yield of nitrophenol at varying concentrations of phenol and nitrite ion Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Safe Disposal &amp; Troubleshooting for 3,5-Dimethyl-2-nitrophenol Waste

Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling 3,5-Dimethyl-2-nitrophenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5).

Often generated as a byproduct during the electrophilic aromatic substitution of 3,5-dimethylphenol or the photochemical degradation of antimicrobial agents like chloroxylenol (PCMX), this nitrophenol derivative presents specific toxicological and environmental challenges. This guide provides field-proven, self-validating protocols to ensure safe, RCRA-compliant disposal.

Physicochemical & Waste Classification Data

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters of the waste material.

ParameterSpecification / Classification
Compound Name 3,5-Dimethyl-2-nitrophenol
CAS Number 5345-09-5
Molecular Formula / Weight C₈H₉NO₃ / 167.16 g/mol
EPA RCRA Classification Characteristic Hazardous Waste (Toxicity/Reactivity); managed under guidelines similar to U-listed nitrophenols (e.g., U170)[1][2].
Primary Hazards Toxic to aquatic ecosystems; severe eye/skin irritant; reactive with strong bases and reducing agents.
Optimal Disposal Method High-temperature incineration (Rotary Kiln at 820–1,600°C) with NOₓ scrubbing.
Core Disposal Workflows: Step-by-Step Methodologies

To ensure scientific integrity and safety, every disposal workflow must operate as a self-validating system. Do not mix aqueous and organic waste streams, as this complicates downstream thermal destruction and adsorption efficiencies.

Protocol A: Segregation and Pre-treatment of Aqueous Waste

Aqueous waste containing trace amounts of 3,5-Dimethyl-2-nitrophenol cannot be discharged directly into municipal drains.

  • Phase Separation : Ensure the waste stream is strictly aqueous (<1% organic solvents).

    • Validation: Visually inspect the mixture in a separatory funnel; any organic emulsion or distinct layer must be diverted to Protocol B.

  • pH Adjustment : Neutralize the aqueous stream to pH 6.0–8.0 using dilute HCl or NaHCO₃.

    • Causality: Highly alkaline conditions deprotonate the phenol to form highly soluble phenolate salts. These salts resist resin adsorption and can cause unexpected exothermic reactions during transport.

    • Validation: Confirm pH stability using a calibrated pH meter before proceeding.

  • Activated Carbon Adsorption : Pass the neutralized aqueous waste through a column containing Amberlite XAD-7 resin or powdered activated carbon (PAC).

    • Causality: Nitrophenols possess a high affinity for hydrophobic resins. The resin effectively strips the toxic organic molecules from the water phase, allowing the effluent to meet environmental discharge limits.

  • Resin Disposal : Collect the saturated resin/carbon as solid hazardous waste. It must be manifested for high-temperature incineration.

Protocol B: Direct Incineration of Organic/Neat Waste

For concentrated 3,5-Dimethyl-2-nitrophenol in organic solvents (e.g., ethyl acetate, heptane) or neat solid waste.

  • Solvent Compatibility Check : Consolidate the waste into approved high-density polyethylene (HDPE) carboys.

    • Causality: Nitrophenols are highly reactive. Mixing them with strong reducing agents (e.g., NaBH₄, LiAlH₄) or strong oxidizers can trigger violent redox reactions.

  • Labeling & Manifesting : Label the container strictly as "Hazardous Waste - Toxic/Organic (Contains Nitrophenols)".

    • Validation: Cross-reference the waste manifest against the laboratory's daily chemical inventory to ensure no incompatible mixtures were accidentally logged into the same carboy.

  • High-Temperature Incineration : Transfer to a licensed facility equipped with a rotary kiln incinerator operating at 820–1,600°C.

    • Causality: Complete thermal destruction at these temperatures prevents the formation of highly toxic dioxin or furan byproducts.

  • Exhaust Scrubbing : Ensure the disposal facility utilizes NOₓ scrubbers.

    • Causality: The combustion of nitrogen-containing aromatic rings generates nitrogen oxide (NOₓ) gases, which must be scrubbed to comply with Clean Air Act emission standards.

Waste Routing Decision Tree

WasteRouting Start 3,5-Dimethyl-2-nitrophenol Waste Stream Check Phase Separation (Aqueous vs. Organic) Start->Check Aqueous Aqueous Waste (<1% Organics) Check->Aqueous Aqueous Organic Organic Waste (Solvents/Neat) Check->Organic Organic Adsorption Activated Carbon Adsorption Aqueous->Adsorption Pre-treatment Incineration High-Temp Incineration (820–1,600°C) Organic->Incineration Direct Feed Adsorption->Incineration Concentrated Resin Scrubber NOx Scrubber System Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe Neutralized

Caption: Decision tree and routing workflow for 3,5-Dimethyl-2-nitrophenol waste disposal.

Troubleshooting Guide & FAQs

Q1: Why can't I dispose of neutralized 3,5-Dimethyl-2-nitrophenol aqueous waste down the drain? A: Even when neutralized to a safe pH, nitrophenols are highly persistent and toxic to aquatic ecosystems. The EPA strictly regulates nitrophenol derivatives under the Resource Conservation and Recovery Act (RCRA) due to their toxicity profile[1][2]. Standard municipal biological wastewater treatment facilities lack the specific microbial consortia required to efficiently cleave the substituted aromatic ring, leading to environmental accumulation. Therefore, aqueous waste must undergo activated carbon adsorption or thermal destruction.

Q2: During temporary storage of the waste, the solution turned deep red/orange and the container became slightly warm. What happened? A: This indicates an exothermic deprotonation event. 3,5-Dimethyl-2-nitrophenol is slightly acidic. If your waste container had residual strong bases (e.g., NaOH, KOH) from a previous disposal, the phenol group deprotonated to form a highly conjugated, deeply colored phenolate salt.

  • Troubleshooting Action: Immediately isolate the container, vent it in a fume hood to prevent pressure buildup from the exothermic reaction, and ensure future waste streams are strictly segregated from strong bases.

Q3: How should I handle mixed waste containing 3,5-Dimethyl-2-nitrophenol and reactive metal hydrides from a reduction experiment? A: Do NOT consolidate these directly. Nitrophenols can be violently reduced to aminophenols in the presence of strong reducing agents (like LiAlH₄ or NaBH₄), generating excessive heat and hydrogen gas.

  • Troubleshooting Action: First, carefully quench the metal hydrides in your reaction flask using a standard Fieser workup or the slow addition of ethyl acetate/methanol under an inert gas. Validation: Verify complete quenching by observing the total cessation of gas evolution. Only after the reducing agent is completely destroyed should the organic layer containing the nitrophenol be transferred to the hazardous organic waste carboy.

References
  • Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) / eCFR URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Nitration of Substituted Phenols

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that the nitration of substituted phenols is notoriously difficult to control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that the nitration of substituted phenols is notoriously difficult to control. While the hydroxyl (–OH) group strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), it also renders the ring highly susceptible to oxidative degradation.

This guide is engineered to help you troubleshoot common pitfalls—such as over-oxidation, poor regioselectivity, and poly-nitration—by explaining the mechanistic causality behind these issues and providing field-validated protocols to solve them.

Mechanistic Overview: Substitution vs. Oxidation

Before troubleshooting, it is critical to understand the competing pathways in your reaction vessel. Traditional "mixed acid" (HNO₃/H₂SO₄) conditions generate a high concentration of the nitronium ion (NO₂⁺), but they also introduce strongly oxidizing nitrogen dioxide radicals (NO₂•). Because phenols are easily oxidizable, the radical pathway often outcompetes EAS, abstracting a hydrogen atom from the hydroxyl group to form a phenoxy radical, which subsequently degrades into benzoquinones and high-molecular-weight tars [1].

ReactionPathway Phenol Substituted Phenol EAS Electrophilic Aromatic Substitution Phenol->EAS + NO2+ Oxidation Oxidation Pathway Phenol->Oxidation + Oxidant Nitronium Nitronium Ion (NO2+) Nitronium->EAS Oxidant Oxidizing Species (NO2*) Oxidant->Oxidation Ortho Ortho-Nitrophenol EAS->Ortho Chelation/ Sterics Para Para-Nitrophenol EAS->Para Sterics Quinone Benzoquinone / Tars Oxidation->Quinone Uncontrolled Conditions

Mechanistic pathways of phenol nitration versus oxidative degradation.

Troubleshooting & FAQs

Q1: My reaction mixture turns black and yields sticky tars instead of the desired mononitrophenol. What is happening?

The Causality: You are observing severe over-oxidation. Nitric acid acts as both a nitrating agent and a potent oxidant. The presence of NO₃⁻ and NO₂• radicals leads to the formation of benzoquinone derivatives, which polymerize into dark, unextractable tars [1]. The Solution: Abandon harsh mixed acids. Shift to milder nitrating agents that release NO₂⁺ in a controlled, slow-release manner without generating radical oxidants. Metal nitrates, such as Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), act as both a mild nitrate source and a Lewis acid, facilitating clean nitration even under solvent-free conditions [2].

Q2: I am getting a nearly 1:1 mixture of ortho- and para-nitrophenols. How can I force the reaction to be ortho-selective?

The Causality: The –OH group is an ortho/para director. While the para position is sterically favored, the ortho position can be favored if the nitrating intermediate coordinates with the phenolic oxygen. In standard solution-phase nitration, this coordination is weak. The Solution: Utilize a solid-supported metal nitrate system. Reacting the phenol with Strontium nitrate (Sr(NO₃)₂) in the presence of H₂SO₄-Silica under solvent-free grinding conditions forces the reaction into a constrained microenvironment. The Sr²⁺ ions coordinate with both the phenolic oxygen and the incoming nitronium ion, directing the attack almost exclusively to the ortho position [3].

Q3: My starting material is a deactivated phenol (e.g., 4-chlorophenol). Mild conditions aren't working, but harsh conditions cause over-nitration. How do I balance this?

The Causality: Electron-withdrawing groups (EWGs) like halogens reduce the electron density of the aromatic ring, raising the activation energy required for EAS. Mild agents fail to overcome this barrier, while harsh agents overcompensate and nitrate the ring multiple times. The Solution: Use Bi(NO₃)₃·5H₂O in a polar aprotic solvent like acetone. The bismuth core acts as a Lewis acid to activate the nitrate, providing enough electrophilicity to nitrate deactivated rings without the oxidative power that leads to di-nitration [2].

Decision Tree for Protocol Optimization

TroubleshootingTree Start Analyze Reaction Outcome Issue1 High Tar / Quinone? Start->Issue1 Sol1 Use Mild Agents (e.g., Bi(NO3)3) Issue1->Sol1 Yes Issue2 Poor Ortho Selectivity? Issue1->Issue2 No Sol2 Use Solid Acids (Sr(NO3)2 + Silica) Issue2->Sol2 Yes Issue3 Over-nitration? Issue2->Issue3 No Sol3 Control Stoichiometry & Temperature Issue3->Sol3 Yes Success Optimal Mononitration Issue3->Success No

Decision tree for troubleshooting and optimizing phenol nitration reactions.

Quantitative Data: Nitrating Agent Comparison

The following table summarizes the expected regioselectivity and yields based on the choice of nitrating agent and conditions. Use this to select the appropriate protocol for your target molecule.

Nitrating AgentReaction ConditionsSubstrateOrtho Yield (%)Para Yield (%)Key Advantage
HNO₃ / H₂SO₄ Aqueous, 0 °CPhenol~30-40%~30-40%Fast, but high tar formation [1].
Sr(NO₃)₂ + H₂SO₄-Silica Solvent-free grinding, RTPhenol85% 8%Exceptional ortho-selectivity [3].
Bi(NO₃)₃·5H₂O Solvent-free grinding, RT4-Chlorophenol88% N/A (Blocked)Tolerates deactivated phenols[2].
Bi(NO₃)₃·5H₂O Acetone, 22–30 °C4-Methylphenol86% N/A (Blocked)Clean conversion, scalable [2].

Standard Operating Procedures (SOPs)

Protocol A: Highly Regioselective Ortho-Nitration (Solvent-Free)

Best for: Maximizing the ortho-isomer yield while preventing oxidation.

Materials:

  • Substituted Phenol (1.0 mmol)

  • Sr(NO₃)₂ (1.3 mmol)

  • H₂SO₄-Silica catalyst (0.29 g)

  • Agate mortar and pestle

Step-by-Step Methodology:

  • Preparation: In a clean, dry agate mortar, combine 1.0 mmol of the substituted phenol with 0.29 g of H₂SO₄-Silica.

  • Activation: Add 1.3 mmol of Sr(NO₃)₂ to the mixture.

  • Mechanochemical Grinding: Grind the mixture thoroughly at room temperature. Self-Validation Check: You will observe a distinct color change (often turning yellow/orange) indicating the formation of the nitrophenol complex.

  • Monitoring: Continue grinding for 10 to 45 minutes. Monitor the reaction progress by TLC (Ethyl acetate:n-Hexane 1:6) every 10 minutes until the starting material spot disappears [3].

  • Extraction: Once complete, add 5 mL of ethyl acetate directly to the mortar to dissolve the organic products. Filter the mixture to remove the solid silica and inorganic salts.

  • Purification: Wash the filter cake with an additional 2 × 5 mL of ethyl acetate. Combine the filtrates, evaporate the solvent under reduced pressure, and purify via short-path column chromatography if necessary.

Protocol B: Mild Nitration of Deactivated Phenols

Best for: Phenols with electron-withdrawing groups (e.g., halogens) that resist standard mild conditions.

Materials:

  • Deactivated Phenol (1.0 mmol)

  • Bi(NO₃)₃·5H₂O (1.0 mmol)

  • Acetone (Analytical Grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the deactivated phenol in 3-5 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add exactly 1.0 mmol of Bi(NO₃)₃·5H₂O to the stirring solution at ambient temperature (22–30 °C). Causality Note: Strict 1:1 stoichiometry prevents over-nitration to the di-nitro derivative [2].

  • Reaction: Stir the mixture continuously. The bismuth nitrate will slowly dissolve and react. Monitor via TLC.

  • Quenching & Isolation: Upon completion (typically 1-3 hours depending on the deactivating group), evaporate the acetone under reduced pressure.

  • Workup: Partition the crude residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the pure mononitrated product.

References

  • Phenol reaction with nitration mixture - Chemistry Stack Exchange. Explains the oxidative side-reactions and benzoquinone formation during traditional mixed-acid nitration. 1

  • Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO3)3·5H2O as Nitrating Reagent | The Journal of Organic Chemistry. Details the use of Bismuth(III) nitrate for the mild nitration of deactivated phenols.2

  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions - ResearchGate. Provides the foundational protocol and data for highly ortho-selective mechanochemical nitration. 3

Sources

Optimization

Technical Support Center: Pilot-Scale Synthesis of 3,5-Dimethyl-2-nitrophenol

Welcome to the Technical Support Center for the scale-up synthesis of 3,5-Dimethyl-2-nitrophenol . This guide is designed for researchers, process chemists, and drug development professionals transitioning this synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,5-Dimethyl-2-nitrophenol . This guide is designed for researchers, process chemists, and drug development professionals transitioning this synthesis from the bench to pilot studies.

Here, we synthesize technical accuracy with field-proven insights, moving beyond basic recipes to explain the causality behind process deviations.

Mechanistic Causality & Scale-Up Strategy

Scaling up the synthesis of 3,5-dimethyl-2-nitrophenol presents two critical chemical engineering challenges:

  • Regioselectivity: Direct nitration of 3,5-dimethylphenol (sym-m-xylenol) yields a problematic mixture of 2-nitro and 4-nitro isomers. Because the 4-position is para to the hydroxyl group and less sterically hindered, the unwanted 3,5-dimethyl-4-nitrophenol is often the major product [1].

  • Thermal Runaway: Nitration is highly exothermic. In bulk solutions, localized hot spots can lead to over-nitration (forming dinitro- or trinitro-phenols) and oxidative degradation, posing severe explosion risks [1].

The Solution: To ensure a self-validating, high-yield system at the pilot scale, we strongly advise abandoning direct nitration in favor of Palladium-Catalyzed Directed C–H Nitration [2]. By temporarily installing a pyridine directing group onto the phenol oxygen, the palladium catalyst is spatially coordinated to force nitration exclusively at the sterically hindered ortho (2-) position. The directing group is subsequently cleaved, yielding the pure 2-nitro isomer without the need for complex isomer distillation [3].

Quantitative Data: Direct vs. Directed Nitration

To justify the workflow transition for pilot studies, the following table summarizes the comparative metrics between traditional direct nitration and directed C-H nitration.

MetricTraditional Direct NitrationPd-Catalyzed Directed C-H Nitration
Primary Reagents HNO₃ / H₂SO₄ or MeSO₃HAgNO₂, K₂S₂O₈, Pd(OAc)₂
Regioselectivity (2-nitro : 4-nitro) Poor (~30:70 mixture)Excellent (>95:5)
Target Yield (2-nitro isomer) ~25 - 30%~60 - 70% (over 3 steps)
Exotherm Risk High (Requires strict <5°C control)Low-Moderate (Controlled heating at 80°C)
Purification Method Steam Distillation (Energy intensive)Column Chromatography / Crystallization
Pilot Suitability Low (Safety & yield bottlenecks)High (Predictable, safe, scalable)

Experimental Workflow Visualization

The following diagram maps the logical progression and chemical transformations of the recommended directed C-H nitration pathway.

G A 3,5-Dimethylphenol (Starting Material) B Coupling Reaction (2-Bromopyridine, Base) A->B C 2-(3,5-Dimethylphenoxy)pyridine (Directing Group Installed) B->C D Directed Nitration (Pd(OAc)2, AgNO2, K2S2O8, 80°C) C->D E 2-(3,5-Dimethyl-2-nitrophenoxy)pyridine (Regiopure Intermediate) D->E F Cleavage Sequence (1. MeOTf, 90°C | 2. Na/MeOH, 80°C) E->F G 3,5-Dimethyl-2-nitrophenol (Target Product) F->G

Caption: Workflow for the regiospecific synthesis of 3,5-Dimethyl-2-nitrophenol via a pyridine directing group.

Step-by-Step Methodology: Directed C-H Nitration Protocol

This protocol is adapted for pilot-scale self-validation, utilizing the pyridine-directed methodology [2][3].

Phase 1: Installation of the Directing Group

  • Charge a reactor with 3,5-dimethylphenol (1.0 eq) and 2-bromopyridine (1.2 eq) in a suitable solvent (e.g., DMF or NMP).

  • Add K₂CO₃ (2.0 eq) and a catalytic amount of CuI (0.1 eq).

  • Heat the mixture to 110°C under an inert argon atmosphere for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate. Purify via short-path distillation or crystallization to isolate 2-(3,5-dimethylphenoxy)pyridine .

Phase 2: Pd-Catalyzed Regiospecific Nitration

  • In a pressure-rated vessel, dissolve 2-(3,5-dimethylphenoxy)pyridine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Sequentially add Pd(OAc)₂ (0.16 eq), AgNO₂ (3.0 eq as the nitrating agent), and K₂S₂O₈ (3.0 eq as the oxidant) [3].

  • Seal the vessel and heat in an oil bath or jacketed reactor at 80°C for 36 hours. Self-Validation Check: Monitor via TLC/HPLC; the starting material peak should completely convert to a single, more polar spot.

  • Dilute with dichloromethane, filter through a Celite pad to remove metal salts, and concentrate to yield 2-(3,5-dimethyl-2-nitrophenoxy)pyridine (Typical yield: ~71%) [3].

Phase 3: Cleavage of the Directing Group

  • Dissolve the nitrated intermediate (1.0 eq) in toluene. Add methyl trifluoromethanesulfonate (MeOTf, 1.2 eq) to methylate the pyridine nitrogen, activating it for cleavage [3].

  • Stir at 90°C for 2 hours under argon. Remove the toluene solvent under reduced pressure.

  • To the residue, add a freshly prepared solution of sodium methoxide (excess Na in MeOH). React at 80°C for 30 minutes.

  • Neutralize carefully with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (Petroleum Ether:Ethyl Acetate 6:1) to yield pure 3,5-dimethyl-2-nitrophenol as a white/pale yellow solid (Typical yield: ~90% for this step) [2][3].

Troubleshooting & FAQs

Q1: We are experiencing low yields in the directed nitration step (Phase 2). What is the mechanistic cause? A1: Low yields in the Pd-catalyzed nitration are almost always tied to the failure of the oxidant (K₂S₂O₈) or poor solubility of the silver nitrite (AgNO₂). The K₂S₂O₈ is required to oxidize the Pd(II) intermediate to a high-valent Pd(IV) species, which then undergoes reductive elimination to form the C-NO₂ bond[2]. Ensure your DCE is strictly anhydrous. Trace water degrades the persulfate oxidant at 80°C, stalling the catalytic cycle.

Q2: During the cleavage step (Phase 3), I am recovering mostly unreacted 2-(3,5-dimethyl-2-nitrophenoxy)pyridine. Why isn't the pyridine group detaching? A2: The cleavage relies on the nucleophilic aromatic substitution (SNAr) of the activated pyridine ring. If you skip the MeOTf methylation step, or if the MeOTf has degraded (it is highly moisture-sensitive), the pyridine nitrogen will not be quaternized. Without the positive charge on the nitrogen to act as an electron sink, the methoxide ion cannot attack the C2 position of the pyridine ring to release the phenoxide product. Verify the methylation by taking an NMR of the intermediate before adding Na/MeOH.

Q3: If we must use traditional direct nitration due to reagent availability, how can we separate the 2-nitro and 4-nitro isomers? A3: If direct nitration is unavoidable, you will generate a mixture of 3,5-dimethyl-2-nitrophenol and 3,5-dimethyl-4-nitrophenol. These can be separated by steam distillation [4]. The 2-nitro isomer can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group, significantly reducing its boiling point and making it volatile in steam. The 4-nitro isomer cannot form this intramolecular bond, undergoes intermolecular hydrogen bonding, and remains in the distillation flask [4]. However, note that the yield of the 2-nitro isomer will be inherently low (~10-15%).

Q4: How do we control the thermal risks if we use nitric acid/sulfuric acid for direct nitration on a pilot scale? A4: Nitration reactions generate substantial heat and pose a risk of thermal runaway [1]. If using direct nitration, the 3,5-dimethylphenol must be dissolved in methanesulfonic acid or sulfuric acid and cooled to 0°C. The nitrating agent (e.g., sodium nitrate or nitric acid) must be added portion-wise. The reactor must have high-capacity jacket cooling, and the feed rate must be interlocked with the internal temperature probe to automatically halt addition if the temperature exceeds 5°C [1].

References

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols." ACS Publications, November 2014. Available at:[Link]

  • Google Patents. "Synthesis method of o-nitrophenol compounds." Patent CN104262159A.
  • Universität Tübingen. "Studies on the Nucleophilic Aromatic F-Fluorination." Dissertation. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 3,5-Dimethyl-2-nitrophenol vs. 3,5-Dimethyl-4-nitrophenol in Chemical Synthesis and Analysis

As a Senior Application Scientist, understanding the nuanced behavioral differences between regioisomers is critical for designing robust synthetic routes and analytical workflows. While 3,5-Dimethyl-2-nitrophenol and 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced behavioral differences between regioisomers is critical for designing robust synthetic routes and analytical workflows. While 3,5-Dimethyl-2-nitrophenol and 3,5-Dimethyl-4-nitrophenol share the identical molecular formula (C₈H₉NO₃), the spatial relationship between their hydroxyl (-OH) and nitro (-NO₂) groups dictates profoundly different physicochemical properties, spectroscopic signatures, and downstream applications.

This guide provides an objective, data-driven comparison of these two isomers, detailing the mechanistic causality behind their behaviors and offering self-validating experimental protocols for their synthesis and differentiation.

Structural Mechanics & Physicochemical Divergence

The fundamental divergence in the behavior of these two isomers stems from hydrogen bonding dynamics.

In 3,5-Dimethyl-4-nitrophenol (the para-isomer) , the distance between the -OH and -NO₂ groups strictly prohibits intramolecular interactions. Instead, the molecule engages in strong intermolecular hydrogen bonding. This creates a highly ordered crystalline lattice, resulting in specific solubility profiles and a well-defined acid dissociation constant (pKa ~8.24) [1, 2].

Conversely, in 3,5-Dimethyl-2-nitrophenol (the ortho-isomer) , the proximity of the -OH and -NO₂ groups facilitates strong intramolecular hydrogen bonding (chelation). This internal thermodynamic sink reduces the molecule's ability to interact with polar solvents, generally increasing its lipophilicity (LogP) and volatility. Furthermore, the steric hindrance introduced by the adjacent methyl group at the C3 position significantly alters its reactivity profile [3, 4].

Quantitative Comparison Table
Property3,5-Dimethyl-4-nitrophenol3,5-Dimethyl-2-nitrophenol
CAS Number 5344-97-85345-09-5
Molecular Weight 167.16 g/mol 167.16 g/mol
Melting Point 107–108 °C110–111 °C
Boiling Point 311.8 °C (at 760 mmHg)Data dependent on steric volatility
Density ~1.263 g/cm³~1.260 g/cm³
LogP 2.442.70
pKa 8.245 (at 25°C)Chelation-dependent shift
Primary Application Pharmaceutical intermediate (Xylazine)Environmental tracer (SOA photooxidation)

Data synthesized from PubChem and verified supplier specifications[1, 2, 3, 4].

Analytical Differentiation: The Power of Symmetry

When isolating these isomers from a mixed nitration reaction, LC-MS alone is often insufficient due to their identical mass-to-charge ratios (m/z 167.058). As an application scientist, I rely on ¹H NMR spectroscopy as the ultimate self-validating analytical tool, leveraging the molecular symmetry of the isomers.

  • The Symmetric Para-Isomer : 3,5-Dimethyl-4-nitrophenol possesses a vertical plane of symmetry. Consequently, the aromatic protons at C2 and C6 are chemically equivalent, appearing as a single 2H singlet . The methyl groups at C3 and C5 are also equivalent, yielding a single 6H singlet .

  • The Asymmetric Ortho-Isomer : 3,5-Dimethyl-2-nitrophenol is completely asymmetric. The aromatic protons at C4 and C6 are non-equivalent, appearing as two distinct 1H singlets (or doublets with fine meta-coupling). The methyl groups appear as two separate 3H singlets (δ 2.61 and 2.35 ppm). Crucially, the strongly chelated -OH proton is shifted significantly downfield to δ 10.63 ppm [4].

Isomer_Analysis Precursor 3,5-Dimethylphenol Nitration Nitration Reaction (NaNO3 / Acidic Medium) Precursor->Nitration Isomer4 3,5-Dimethyl-4-nitrophenol (Symmetric) Nitration->Isomer4 Para-directing (Sterically favored) Isomer2 3,5-Dimethyl-2-nitrophenol (Asymmetric) Nitration->Isomer2 Ortho-directing (Sterically hindered) NMR4 1H NMR: 1 Aromatic Signal (2H) 1 Methyl Signal (6H) Isomer4->NMR4 Structural Validation App4 Xylazine Metabolite Synthesis (Pharmaceuticals) Isomer4->App4 NMR2 1H NMR: 2 Aromatic Signals (1H ea) 2 Methyl Signals (3H ea) Isomer2->NMR2 Structural Validation App2 Photooxidation Tracer (Environmental SOA) Isomer2->App2

Workflow for the synthesis, isolation, and structural validation of nitrophenol isomers.

Experimental Protocols: Synthesis and Isolation workflows

The following protocols are designed as self-validating systems. The causality behind the reagent selection is critical: electron-rich phenols are highly susceptible to over-oxidation into quinones when exposed to harsh nitrating mixtures (e.g., HNO₃/H₂SO₄).

Protocol A: Selective Synthesis of 3,5-Dimethyl-4-nitrophenol [2]

Mechanistic Rationale : Utilizing methanesulfonic acid (CH₃SO₃H) provides a strongly acidic environment to generate the nitronium ion (NO₂⁺) from NaNO₃ without the extreme oxidative potential of sulfuric acid. The para-position is sterically favored over the ortho-position due to the flanking methyl groups at C3 and C5.

Step-by-Step Methodology :

  • Solvation : Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid (CH₃SO₃H).

  • Thermal Control : Cool the reaction vessel to strictly 0 °C using an ice-brine bath. Causality: Maintaining 0 °C suppresses the kinetic formation of dinitro-byproducts and prevents exothermic runaway.

  • Nitration : Add 1 molar equivalent (34.8 g) of NaNO₃ portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Maturation : Allow the reaction to stir for 18 hours at 0–5 °C.

  • Quenching & Extraction : Pour the mixture into 4 L of vigorously stirred ice water. Decant the aqueous layer and dissolve the organic residue in 400 mL of Ethyl Acetate (EtOAc).

  • Washing : Wash the EtOAc extract with saturated aqueous NaHCO₃ (2 × 200 mL) to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Purification : Purify via silica gel chromatography using an EtOAc/n-heptane (4:1) mobile phase.

  • Validation : Confirm product purity via ¹H NMR, ensuring the absence of asymmetric ortho-isomer peaks.

Protocol B: Controlled Synthesis of 3,5-Dimethyl-2-nitrophenol [4]

Mechanistic Rationale : Ortho-nitration is sterically hindered. To achieve high yields (up to 90%) of the 2-nitro isomer, specialized mild conditions must be employed to direct the nitronium ion while strictly avoiding oxidative degradation.

Step-by-Step Methodology :

  • Reaction Setup : Utilize a mild, non-oxidizing nitration system (e.g., dilute nitric acid in a biphasic solvent system or specialized directing groups) under strict thermal control.

  • In-Process Monitoring : Monitor the reaction via TLC or LC-MS every 30 minutes. The ortho-isomer will elute differently than the para-isomer due to its intramolecular hydrogen bonding, which reduces its interaction with the stationary phase.

  • Isolation : Extract and purify via fractional crystallization or column chromatography. The ortho-isomer's distinct polarity allows for clean separation from unreacted starting material.

  • Validation : Run ¹H NMR (500MHz, CDCl₃). The protocol is validated if the spectrum yields: δ 10.63 (s, 1H, -OH), 6.82 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 2.61 (s, 3H, -CH₃), 2.35 (s, 3H, -CH₃).

Field Applications

Drug Development (4-Nitro Isomer) : 3,5-Dimethyl-4-nitrophenol is a highly valued pharmaceutical intermediate. It is the primary precursor for the synthesis of 4-Hydroxy Xylazine , a major active metabolite of the veterinary sedative and analgesic Xylazine. Researchers utilize this isomer to synthesize reference standards for pharmacokinetic LC-MS/MS tracking [2].

Environmental Science (2-Nitro Isomer) : 3,5-Dimethyl-2-nitrophenol has gained prominence in atmospheric chemistry. It is a specific, identifiable ring-retaining product formed during the photooxidation of 1,3,5-trimethylbenzene (1,3,5-TMB) by OH radicals in the presence of NOₓ. Environmental scientists use it as a chemical tracer to study the formation and aging of Secondary Organic Aerosols (SOA) in urban environments [5].

References

  • 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem - NIH. National Center for Biotechnology Information.
  • 3,5-Dimethyl-4-nitrophenol 5344-97-8 wiki - Guidechem. Guidechem Chemical Encyclopedia.
  • 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 - PubChem. National Center for Biotechnology Information.
  • CN104262159A - Synthesis method of o-nitrophenol compounds - Google Patents. Google Patents Database.
  • AMS and LC/MS analyses of SOA from the photooxidation of benzene and 1,3,5-trimethylbenzene - ACP. Atmospheric Chemistry and Physics (Copernicus).
Comparative

Comparative Reactivity and Acidity of Dimethyl-Nitrophenol Isomers: A Technical Guide

[label="Steric Clash (Methyl vs NO2)", fillcolor="#FBBC05", fontcolor="#20212 Finalizing Data Comparisons I'm now comparing and refining data, adding diagrams to show nitro-group planarity and steric effects. I'm focusin...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Steric Clash (Methyl vs NO2)", fillcolor="#FBBC05", fontcolor="#20212

Finalizing Data Comparisons

I'm now comparing and refining data, adding diagrams to show nitro-group planarity and steric effects. I'm focusing on validating the UV-Vis protocol's isosbestic point. I've also incorporated diagrams for the phenol, phenoxide and electrophile with detailed structural features, and refined all URLs and references for publication.

Finalizing UV-Vis Validation

As a Senior Application Scientist, I often see drug development professionals and materials researchers struggle with the unpredictable reactivity of substituted phenols. When designing synthetic pathways, assuming that all isomers of dimethyl-nitrophenol behave similarly is a critical error. The placement of methyl groups relative to the nitro and hydroxyl moieties fundamentally alters the molecule's electronic landscape and steric accessibility.

This guide provides an objective, data-driven comparison of dimethyl-nitrophenol isomers—specifically focusing on 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol —to elucidate how steric hindrance dictates their acidity, nucleophilicity, and overall chemical reactivity.

Mechanistic Analysis: The Battle of Steric vs. Electronic Effects

The reactivity of nitrophenols is largely governed by the electron-withdrawing nature of the nitro (-NO₂) group, which stabilizes the phenoxide anion formed upon deprotonation. However, introducing methyl groups introduces competing inductive and steric effects.

Steric Inhibition of Resonance (SIR) in 3,5-Dimethyl-4-nitrophenol

In 3,5-dimethyl-4-nitrophenol , the methyl groups are located at the ortho positions relative to the nitro group. This proximity creates a severe steric clash. To relieve this strain, the bulky nitro group is forced to rotate out of the planar alignment with the aromatic ring, with dihedral angles estimated between 38° and 46°[1].

Because effective resonance (-R effect) requires the parallel overlap of the nitro group's p-orbitals with the aromatic π-system, this twisting effectively shuts down the resonance stabilization of the phenoxide ion[2]. Consequently, the molecule relies solely on the weaker inductive (-I) effect of the nitro group, resulting in a significantly lower acidity (pKa ~8.25) compared to unhindered analogs[3].

Steric Hindrance at the Reaction Center in 2,6-Dimethyl-4-nitrophenol

Conversely, in 2,6-dimethyl-4-nitrophenol , the methyl groups flank the hydroxyl (-OH) group. The nitro group at the para position remains completely unhindered and planar, exerting its full -R effect to stabilize the phenoxide anion. This results in a highly acidic proton (pKa ~7.15), nearly identical to that of 4-nitrophenol[4][5].

However, while 2,6-dimethyl-4-nitrophenol easily deprotonates, the resulting phenoxide is a poor nucleophile for downstream reactions (like O-alkylation or esterification) due to the massive steric umbrella created by the adjacent methyl groups protecting the oxygen atom.

G cluster_0 2,6-Dimethyl-4-nitrophenol cluster_1 3,5-Dimethyl-4-nitrophenol A Planar -NO2 Group B Strong Resonance (-R) A->B C High Acidity (pKa ~7.15) B->C D Steric Clash (Methyl vs NO2) E Twisted -NO2 (Loss of -R) D->E F Lower Acidity (pKa ~8.25) E->F

Mechanistic pathways contrasting resonance stabilization and Steric Inhibition of Resonance.

Quantitative Data Comparison

The table below synthesizes the experimental pKa values and structural characteristics that dictate the synthetic utility of these isomers.

CompoundExperimental pKaNitro Group AlignmentPhenolic Oxygen HindranceDominant Electronic Effect
4-Nitrophenol 7.15PlanarLow-R, -I
2,6-Dimethyl-4-nitrophenol ~7.15PlanarHigh-R, -I, +I (methyls)
3-Methyl-4-nitrophenol ~7.39Slightly TwistedLowPartial -R, -I
3,5-Dimethyl-4-nitrophenol ~8.25Twisted (SIR)Low-I, +I (methyls)
Phenol (Reference)10.00N/ALowN/A

Data aggregated from authoritative chemical literature and experimental databases[2][3][4].

Experimental Methodologies

To objectively evaluate these isomers in your own laboratory, rely on the following self-validating protocols. The causality behind these specific steps ensures data integrity and prevents false positives caused by compound degradation.

Protocol A: UV-Vis Spectrophotometric pKa Determination

We utilize UV-Vis spectroscopy because the protonated phenol and the deprotonated phenoxide anion possess distinct chromophores due to changes in extended conjugation.

  • Buffer Preparation: Prepare a series of 10 phosphate/borate buffers ranging from pH 6.0 to 10.0 (bracketing the expected pKa values).

  • Stock Solution: Dissolve the specific dimethyl-nitrophenol isomer in spectroscopic-grade ethanol to create a 10 mM stock.

  • Sample Incubation: Spike 20 µL of the stock into 2 mL of each buffer solution. Equilibrate at exactly 25.0°C for 15 minutes. Temperature control is critical as pKa is highly temperature-dependent.

  • Spectral Scanning: Scan the absorbance from 250 nm to 500 nm using a dual-beam spectrophotometer[4].

  • Data Analysis: Plot the absorbance at the phenoxide λ_max against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Self-Validating Mechanism: The protocol is only valid if a sharp, singular isosbestic point (a specific wavelength where total absorbance remains constant across all pH values) is observed. This mathematically guarantees that only two species (HA ⇌ A⁻ + H⁺) are in equilibrium. If the isosbestic point drifts, it indicates oxidative degradation, and the data must be discarded.

Workflow Step1 1. Buffer Series Prep (pH 6-10) Step3 3. Equilibrate at 25°C Step1->Step3 Step2 2. Analyte Stock in EtOH Step2->Step3 Step4 4. UV-Vis Scan (250-500 nm) Step3->Step4 Step5 5. Isosbestic Point Validation Step4->Step5 Step6 6. pKa Calculation Step5->Step6

Experimental workflow for UV-Vis pKa determination featuring isosbestic validation.

Protocol B: Comparative O-Acylation Reactivity

To prove the impact of steric hindrance at the phenolic oxygen, we compare the reaction kinetics of the isomers with an acyl chloride.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the phenol isomer in 5 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 mmol of triethylamine (TEA) to deprotonate the phenol.

  • Electrophile Introduction: Dropwise, add 1.1 mmol of acetyl chloride at 0°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, and 60 minutes. Quench immediately in methanol.

  • GC-MS Analysis: Analyze the aliquots via GC-MS to determine the conversion rate of phenol to the corresponding phenyl acetate.

Self-Validating Mechanism: Prior to the reaction, spike the DCM with 0.5 mmol of dodecane as an inert internal standard. During GC-MS analysis, the combined molar mass balance of the unreacted phenol and the ester product must equal 100% ± 2% relative to the dodecane peak. A drop in mass balance indicates side reactions (e.g., ring acylation or oxidation), invalidating the kinetic run.

Expected Result: 3,5-dimethyl-4-nitrophenol will show rapid conversion due to its unhindered oxygen, whereas 2,6-dimethyl-4-nitrophenol will exhibit severely stunted kinetics due to the protective ortho-methyl groups.

References

  • Benchchem. "2,6-Dimethyl-4-nitrosophenol | 4965-29-1 | Benchchem."
  • Quora. "Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?"
  • Oxford University Press (OUP). "Effect of the Twisted Nitro Group on Gas Phase Acidities of Phenol, Toluene, Aniline, and Benzoic Acid."
  • Study.com. "p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but..."
  • Benchchem. "Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol."

Sources

Validation

Spectroscopic comparison of 3,5-Dimethyl-2-nitrophenol and its isomers

Spectroscopic Resolution of Dimethyl-Nitrophenol Isomers: A Comparative Guide Executive Summary The accurate differentiation of nitrophenol isomers is a critical analytical checkpoint in both pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Resolution of Dimethyl-Nitrophenol Isomers: A Comparative Guide

Executive Summary

The accurate differentiation of nitrophenol isomers is a critical analytical checkpoint in both pharmaceutical intermediate synthesis and environmental monitoring (particularly in tracking secondary organic aerosols and brown carbon photobleaching)[1]. While mass spectrometry can confirm the molecular weight of C8​H9​NO3​ isomers[2], it cannot easily resolve regioisomers. As an application scientist, relying on a multi-modal spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy—is essential.

This guide objectively compares the spectroscopic profiles of 3,5-Dimethyl-2-nitrophenol and its symmetric isomer, 3,5-Dimethyl-4-nitrophenol , providing mechanistic insights into their spectral variances and detailing self-validating experimental protocols.

Mechanistic Drivers of Spectral Variance

The spectroscopic divergence between these isomers is governed by two fundamental physicochemical phenomena: structural symmetry and hydrogen-bond topology .

  • Hydrogen-Bond Topology (The Ortho Effect): In 3,5-dimethyl-2-nitrophenol, the hydroxyl (-OH) group is positioned ortho to the nitro (-NO₂) group. This proximity drives the formation of a highly stable, six-membered intramolecular hydrogen bond[3]. This interaction withdraws electron density from the hydroxyl proton, profoundly deshielding it in NMR and weakening the O-H bond force constant in IR spectroscopy. Conversely, in 3,5-dimethyl-4-nitrophenol, the para relationship physically precludes intramolecular bonding, forcing the molecule to rely on concentration-dependent intermolecular hydrogen bonding[4].

  • Structural Symmetry & Steric Hindrance: 3,5-Dimethyl-4-nitrophenol possesses a C2v​ plane of symmetry, rendering its two methyl groups and two aromatic protons chemically and magnetically equivalent. 3,5-Dimethyl-2-nitrophenol lacks this symmetry, resulting in distinct signals for every proton environment[5]. Furthermore, in the para-isomer, the nitro group is flanked by two bulky methyl groups at the 3 and 5 positions. This severe steric hindrance forces the nitro group out of the aromatic plane, disrupting π -conjugation and inducing a hypsochromic (blue) shift in UV-Vis spectra compared to the coplanar ortho-isomer.

Quantitative Spectroscopic Matrix

The following tables summarize the empirical spectroscopic data, highlighting the diagnostic markers used to definitively distinguish the isomers.

Table 1: High-Resolution ¹H NMR Parameters (400 MHz, CDCl₃) | Structural Feature | 3,5-Dimethyl-2-nitrophenol (Asymmetric) | 3,5-Dimethyl-4-nitrophenol (Symmetric) | Mechanistic Causality | | :--- | :--- | :--- | :--- | | Hydroxyl (-OH) | δ 10.63 (s, 1H)[5] | δ ~5.80 (br s, 1H)[4] | Intramolecular H-bond in the ortho-isomer causes extreme magnetic deshielding. | | Aromatic Protons | δ 6.81 (s, 1H), δ 6.64 (s, 1H)[5] | δ ~6.60 (s, 2H) | Lack of symmetry in the ortho-isomer yields two distinct aromatic signals. | | Methyl Protons | δ 2.60 (s, 3H), δ 2.32 (s, 3H)[5] | δ ~2.30 (s, 6H) | C2v​ symmetry in the para-isomer renders the six methyl protons equivalent. |

Table 2: Vibrational (FT-IR) and Electronic (UV-Vis) Transitions

Spectral Mode 3,5-Dimethyl-2-nitrophenol 3,5-Dimethyl-4-nitrophenol Mechanistic Causality
FT-IR: O-H Stretch ~3200 cm⁻¹ (Broad, Static) ~3400 cm⁻¹ (Variable) Intramolecular H-bonds weaken the O-H bond, lowering the stretching frequency.
FT-IR: NO₂ Stretch 1540 cm⁻¹ (Asym), 1347 cm⁻¹ (Sym)[5] ~1520 cm⁻¹ (Asym), ~1330 cm⁻¹ (Sym) Coplanarity of the NO₂ group in the ortho-isomer alters dipole moments.

| UV-Vis: λmax​ | ~340-350 nm (Bathochromic) | ~310-320 nm (Hypsochromic) | Steric clash in the para-isomer forces the NO₂ out of plane, reducing π -conjugation. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, spectroscopic assignments must not be taken at face value. The following protocols incorporate built-in validation steps to confirm causality.

Protocol A: Symmetry & Exchange-Correlated NMR

This protocol validates molecular symmetry and definitively assigns the hydroxyl proton.

  • Sample Preparation: Dissolve 10 mg of the highly purified analyte in 0.5 mL of anhydrous CDCl₃. Anhydrous conditions are critical to prevent premature proton exchange.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K). Count the number of distinct methyl and aromatic signals to establish symmetry (3 signals total = para-isomer; 5 signals total = ortho-isomer).

  • Self-Validation (D₂O Exchange): Add 1 drop of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds to allow proton-deuterium exchange, let the phases separate, and re-acquire the spectrum.

  • Data Interpretation: The complete disappearance of the extreme downfield peak ( δ 10.63) or the mid-field broad peak ( δ ~5.80) unambiguously confirms its identity as the exchangeable hydroxyl proton, ruling out anomalous downfield aromatic signals.

Protocol B: Topology-Dependent FT-IR Dilution Assay

This protocol differentiates intramolecular from intermolecular hydrogen bonding based on concentration dependence.

  • Stock Preparation: Prepare a stock solution of the analyte in a non-polar, non-hydrogen-bonding solvent (e.g., CCl₄) at a high concentration (0.1 M).

  • Initial Acquisition: Acquire the FT-IR spectrum using a sealed liquid transmission cell (e.g., NaCl or KBr windows). Record the exact wavenumber of the O-H stretching band.

  • Self-Validation (Serial Dilution): Sequentially dilute the sample to 0.01 M and 0.001 M, acquiring spectra at each step.

  • Data Interpretation:

    • If the O-H stretch remains positionally static at ~3200 cm⁻¹ regardless of dilution, the hydrogen bond is intramolecular (confirming 3,5-Dimethyl-2-nitrophenol).

    • If the O-H stretch shifts to higher wavenumbers (approaching ~3500 cm⁻¹ for a "free" hydroxyl) as dilution physically separates the molecules, the hydrogen bond is intermolecular (confirming 3,5-Dimethyl-4-nitrophenol).

Decision Architecture for Isomer Resolution

IsomerDifferentiation Start Unknown Dimethyl-Nitrophenol Isomer Sample NMR Acquire ¹H NMR Spectrum (CDCl₃) Start->NMR IR Acquire FT-IR Spectrum (Non-polar solvent) Start->IR SymCheck Analyze Aromatic & Methyl Proton Symmetry NMR->SymCheck HbondCheck Analyze O-H Stretching Frequency & Dilution Shift IR->HbondCheck Asym Asymmetric Signals (5 distinct peaks) SymCheck->Asym Sym Symmetric Signals (3 distinct peaks) SymCheck->Sym Intra Static Broad O-H (~3200 cm⁻¹) HbondCheck->Intra Inter Shifted O-H on Dilution (~3400 cm⁻¹) HbondCheck->Inter Iso2 3,5-Dimethyl-2-nitrophenol (Ortho-Nitro) Asym->Iso2 Iso4 3,5-Dimethyl-4-nitrophenol (Para-Nitro) Sym->Iso4 Intra->Iso2 Inter->Iso4

Fig 1: Spectroscopic decision architecture for dimethyl-nitrophenol isomer resolution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220367, 3,5-Dimethyl-2-nitrophenol". PubChem. URL: [Link]

  • Zhang, Y., et al. "Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols". The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Council of Scientific and Industrial Research. "One pot process for the conversion of aroyl chlorides to acyl thioureas". Google Patents (WO2013144985A1).
  • Wang, Y., et al. "Observational Evidence of Brown Carbon Photobleaching in Urban Atmosphere at Molecular Level". Environmental Science & Technology Letters (ACS Publications). URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity of 3,5-Dimethyl-2-nitrophenol vs. Classical Nitrophenols

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide As a Senior Application Scientist specializing in metabolic modulators and toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

As a Senior Application Scientist specializing in metabolic modulators and toxicology, I have designed this guide to move beyond basic structural descriptions. Here, we objectively evaluate the biological activity of 3,5-Dimethyl-2-nitrophenol against classical nitrophenols (such as 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol). By analyzing structure-activity relationships (SAR) and detailing self-validating experimental protocols, this guide provides actionable insights into how methyl substitutions fundamentally alter the pharmacokinetic and toxicological profile of the nitrophenol scaffold.

Structure-Activity Relationship (SAR) & Mechanistic Pathway

Nitrophenols are widely recognized for their diverse biological activities, ranging from antimicrobial properties to their classical role as uncouplers of oxidative phosphorylation[1]. The biological efficacy of these compounds is dictated by the delicate balance between their electronic properties (pKa) and their lipophilicity (LogP)[2].

The Role of Methyl Substitution

In 3,5-Dimethyl-2-nitrophenol , the ortho-positioning of the strongly electron-withdrawing nitro group allows for intramolecular hydrogen bonding with the phenolic hydroxyl group. This interaction typically reduces aqueous solubility but significantly enhances membrane permeability compared to para-isomers[2].

Crucially, the addition of two electron-donating methyl groups at the 3 and 5 positions increases the overall lipophilicity of the molecule. According to computational models, 3,5-Dimethyl-2-nitrophenol exhibits an XLogP3 of 2.7[3]. This elevated lipophilicity allows the molecule to partition more aggressively into the hydrophobic core of the inner mitochondrial membrane, a prerequisite for acting as a protonophore[4]. However, the steric bulk introduced by these methyl groups can alter binding kinetics to non-specific protein targets and slow down phase II metabolic clearance (e.g., glucuronidation) compared to unsubstituted analogs[5].

Mechanistic Visualization: Protonophoric Uncoupling

Like classical uncouplers (e.g., 2,4-Dinitrophenol), lipophilic nitrophenols disrupt cellular bioenergetics by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase[6].

Pathway cluster_0 Protonophoric Uncoupling Mechanism IMS Intermembrane Space (High H+) NP_IMS Protonated Nitrophenol (Lipophilic) IMS->NP_IMS H+ Binding ATPS ATP Synthase (Bypassed) IMS->ATPS Normal Pathway Membrane Inner Mitochondrial Membrane (Hydrophobic Barrier) NP_Matrix Nitrophenolate Anion + H+ Released Membrane->NP_Matrix Translocation Matrix Mitochondrial Matrix (Low H+) NP_IMS->Membrane Diffusion NP_Matrix->IMS Anion Return NP_Matrix->Matrix H+ Release ATPS->Matrix ATP Synthesis

Mitochondrial uncoupling mechanism by lipophilic nitrophenols bypassing ATP synthase.

Comparative Biological Activity Data

To objectively assess performance, we must compare 3,5-Dimethyl-2-nitrophenol against established benchmarks in the nitrophenol class. The table below synthesizes quantitative data regarding their physicochemical properties and biological activities.

CompoundSubstitution PatternLipophilicity (XLogP3)Primary Biological ActivityCytotoxicity (IC50 / NOAEL)
3,5-Dimethyl-2-nitrophenol Ortho-nitro, meta-methyls2.7[3]Uncoupling, AntimicrobialModerate (Predicted via SAR)
2-Nitrophenol Ortho-nitro1.8Weak Uncoupling> 200 µg/mL (BEAS-2B)[1]
4-Nitrophenol Para-nitro1.9Uncoupling, Toxicity~100 µg/mL (BEAS-2B)[1]
2,4-Dinitrophenol (DNP) Di-nitro1.6Potent UncouplingNOAEL: 10 mg/kg/day[1]

Data Interpretation: 4-nitrophenol is demonstrably more cytotoxic than 2-nitrophenol due to electronic distribution allowing for greater oxidative stress induction[2]. While specific in vitro IC50 data for 3,5-Dimethyl-2-nitrophenol is limited in public literature, its higher LogP suggests enhanced cellular penetration. This structural advantage likely positions its uncoupling potency and cytotoxicity between 4-nitrophenol and the highly toxic 2,4-Dinitrophenol[6].

Experimental Methodologies for Validation

To empirically validate the biological activity of 3,5-Dimethyl-2-nitrophenol, researchers must employ assays that isolate its specific mechanism of action. Below are two field-proven protocols designed with built-in causality and self-validating controls.

Protocol 1: Real-Time Mitochondrial Uncoupling Assay (Seahorse XF)

Causality Rationale: We utilize intact cellular respirometry rather than isolated mitochondria because it accounts for the plasma membrane permeability barrier, providing a highly accurate representation of in vivo uncoupling efficiency[7].

  • Cell Seeding & Baseline: Seed target cells (e.g., HepG2) in a Seahorse XF microplate. Measure the baseline Oxygen Consumption Rate (OCR) to establish resting metabolic activity.

  • Oligomycin Injection (1 µM):

    • Action: Inhibits ATP synthase.

    • Self-Validation: A sharp drop in OCR confirms that the baseline respiration was actively coupled to ATP synthesis. If OCR does not drop, the cells are already uncoupled or damaged.

  • Nitrophenol Injection (Titration: 1 - 50 µM):

    • Action: Introduce 3,5-Dimethyl-2-nitrophenol.

    • Causality: If the compound acts as a protonophore, OCR will rapidly spike. The electron transport chain works in overdrive to restore the dissipated proton gradient, independent of ATP demand[8].

  • Antimycin A / Rotenone Injection (0.5 µM each):

    • Action: Completely shuts down Complexes I and III of the electron transport chain.

    • Self-Validation: This is a critical control. It must reduce OCR to near zero, proving that the observed oxygen consumption spike was entirely mitochondrial and not an artifact of off-target oxidative enzymes.

Protocol 2: ATP-Dependent Cytotoxicity Screening (CellTiter-Glo)

Causality Rationale: Traditional MTT assays rely on NAD(P)H-dependent oxidoreductases. Because nitrophenols stimulate hyperactive electron transport while simultaneously starving the cell of energy[4], MTT assays can yield false positives (appearing viable when they are dying). Measuring absolute ATP luminescence provides a direct, mechanistically relevant readout of uncoupler-induced toxicity.

  • Preparation: Plate cells in opaque 96-well plates and treat with a concentration gradient of 3,5-Dimethyl-2-nitrophenol for 24 hours.

  • Control Implementation: Include a vehicle control (DMSO) and a positive control (2,4-Dinitrophenol) on every plate.

  • Luminescence Readout: Add CellTiter-Glo reagent, lyse cells for 10 minutes, and read luminescence.

  • Self-Validation (Color Quenching Control): Nitrophenols are intensely yellow and can absorb emitted light, artificially lowering the luminescent signal. To validate the assay, run a parallel standard curve of exogenous ATP spiked with the highest concentration of the nitrophenol. If the signal drops in the cell-free standard, apply a correction factor to the cellular data.

Pharmacokinetic and Toxicological Implications

Understanding the biological activity of 3,5-Dimethyl-2-nitrophenol requires analyzing its metabolic fate. Nitrophenols are typically metabolized via phase II conjugation (glucuronic acid and sulfates) and phase I reduction to aminophenols via CYP450 enzymes[5].

The structural uniqueness of 3,5-Dimethyl-2-nitrophenol impacts this process. The steric hindrance provided by the 3,5-dimethyl groups flanking the phenol ring can physically impede the active site of UDP-glucuronosyltransferases. Consequently, this may slow down the rate of glucuronidation compared to unhindered molecules like 4-nitrophenol, potentially extending its biological half-life and increasing its window of toxicological activity in vivo[5].

References

  • Uncoupler - Wikipedia - [Link]

  • Effect of the Oxidative Phosphorylation Uncoupler Para-Nitrophenol on the Activated Sludge Community Structure - MDPI -[Link]

  • Trinitrophenol: A Membrane-Impermeable Uncoupler of Oxidative Phosphorylation - PNAS - [Link]

  • Uncoupler – Knowledge and References - Taylor & Francis - [Link]

  • 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 - PubChem -[Link]

  • Toxicological Profile for Nitrophenols - ATSDR - [Link]

Sources

Validation

Comparative Advantage Guide: 3,5-Dimethyl-2-nitrophenol in Drug Development and Synthesis

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate aromatic building blocks for complex API (Active Pharmaceutical Ingredient) synthesis. While simple nitrophenols are ubiquitous, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate aromatic building blocks for complex API (Active Pharmaceutical Ingredient) synthesis. While simple nitrophenols are ubiquitous, the strategic selection of highly substituted derivatives like 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) offers profound advantages in reactivity, structural predictability, and regiocontrol.

This guide objectively compares 3,5-Dimethyl-2-nitrophenol against its structural analogs (such as 2-nitrophenol and 3,5-dimethyl-4-nitrophenol), providing mechanistic insights and validated experimental protocols to optimize your synthetic workflows.

Mechanistic Superiority: Steric Facilitation vs. Inhibition

The primary advantage of 3,5-Dimethyl-2-nitrophenol lies in its unique steric environment, which dictates its physicochemical behavior and downstream reactivity.

Steric Facilitation of Hydrogen Bonding

In unsubstituted 2-nitrophenol, the ortho-nitro and hydroxyl groups engage in intramolecular hydrogen bonding. However, in 3,5-Dimethyl-2-nitrophenol, the introduction of a methyl group at the 3-position (vicinal to the nitro group) induces steric compression . This compression forces the nitro group closer to the hydroxyl group, significantly strengthening the intramolecular hydrogen bond—a phenomenon known as "steric facilitation" [2]. This rigid, coplanar conformation locks the molecule into a predictable geometry, which is highly advantageous when designing target-binding pharmacophores.

Avoiding Steric Inhibition of Resonance

Conversely, consider its isomer, 3,5-dimethyl-4-nitrophenol . In this para-nitrated compound, the nitro group is flanked by two bulky methyl groups at the 3 and 5 positions. This severe steric hindrance forces the nitro group out of the aromatic plane, breaking its orbital overlap with the ring. This results in steric inhibition of resonance , drastically reducing its electron-withdrawing mesomeric effect (-M) and altering its acidity [4]. 3,5-Dimethyl-2-nitrophenol avoids this penalty; its nitro group remains coplanar, maintaining full resonance participation while benefiting from enhanced H-bonding.

Mechanism N1 3-Methyl Substitution N2 Steric Compression (NO2 pushed towards OH) N1->N2 N3 Decreased NO2-OH Distance N2->N3 N4 Strengthened Intramolecular Hydrogen Bond N3->N4 N5 Altered pKa & Resonance (Predictable Reactivity) N4->N5

Caption: Logical flow of steric facilitation of intramolecular hydrogen bonding in 3,5-Dimethyl-2-nitrophenol.

Comparative Performance Data

To guide raw material selection, the following table summarizes the quantitative and qualitative differences between 3,5-Dimethyl-2-nitrophenol and its primary alternatives.

CompoundIntramolecular H-Bond StrengthResonance Effect (Nitro Group)Regioselective Synthesis YieldPrimary Application / Utility
3,5-Dimethyl-2-nitrophenol Strong (Steric Facilitation)Active (Coplanar)91% (Pd-Directed)Isoindoline cancer therapeutics [3]
2-Nitrophenol Moderate (Baseline)Active (Coplanar)88% (Pd-Directed)General synthesis building block
4,5-Dimethyl-2-nitrophenol ModerateActive (Coplanar)43% (Direct Nitration)Agrochemicals / Dyes
3,5-Dimethyl-4-nitrophenol None (Para-substituted)Inhibited (Out of plane)N/A (Byproduct)UV absorption / Aerosol studies [5]

Regiospecific Synthesis: Overcoming Isomeric Mixtures

Traditional electrophilic nitration (using HNO₃/H₂SO₄) of 3,5-dimethylphenol is notoriously unselective, yielding difficult-to-separate mixtures of ortho and para isomers due to the competing activating effects of the hydroxyl and methyl groups. Furthermore, strong oxidizing acids often degrade the electron-rich phenol into quinones.

To harness the advantages of 3,5-Dimethyl-2-nitrophenol, modern pharmaceutical workflows utilize Palladium-Catalyzed Aromatic C–H Bond Nitration using a removable 2-pyridinyloxy directing group [1].

The Causality of the Catalyst System:

  • 2-Pyridinyloxy Directing Group: Coordinates with Palladium to form a rigid palladacycle. The steric bulk of the 3,5-dimethyl groups forces the Pd insertion exclusively into the less hindered ortho C-H bond, guaranteeing regioselectivity.

  • AgNO₂ / K₂S₂O₈: Silver nitrite acts as a mild, non-oxidative source of the nitro group, while potassium persulfate regenerates the active Pd(II) catalyst. This prevents the degradation seen with traditional mixed acids.

G A 3,5-Dimethylphenol B 2-(3,5-Dimethylphenoxy)pyridine (Directing Group) A->B Pyridine coupling C Pd-Catalyzed Nitration (Regiospecific C-H cleavage) B->C Pd(OAc)2, AgNO2 D 2-(3,5-Dimethyl-2-nitrophenoxy)pyridine C->D Steric direction E Depyridinylation (MeOTf, Na/MeOH) D->E Cleavage F 3,5-Dimethyl-2-nitrophenol (91% Yield) E->F Final Product

Caption: Regiospecific synthesis workflow of 3,5-Dimethyl-2-nitrophenol via Pd-catalyzed C-H nitration.

Validated Experimental Methodologies

The following protocols represent a self-validating system: the synthesis is structurally controlled by the directing group, and the analytical steps inherently verify the steric facilitation discussed in Section 1.

Protocol 1: Regiospecific Synthesis of 3,5-Dimethyl-2-nitrophenol

Adapted from standard Pd-catalyzed directed nitration standards [1].

Step 1: Directed Nitration

  • In a dry reaction vessel under argon, dissolve 0.3 mmol of 2-(3,5-dimethylphenoxy)pyridine in 3.0 mL of 1,2-dichloroethane (DCE).

  • Add 0.03 mmol (10 mol%) of Palladium(II) acetate (Pd(OAc)₂). Rationale: Establishes the catalytic cycle via coordination to the pyridine nitrogen.

  • Add 0.6 mmol of Silver nitrite (AgNO₂) and 0.6 mmol of Potassium persulfate (K₂S₂O₈).

  • Seal the vessel and heat to 110 °C for 48 hours.

  • Cool to room temperature, filter through a Celite pad to remove silver salts, and concentrate under vacuum. Purify via column chromatography to yield 2-(3,5-dimethyl-2-nitrophenoxy)pyridine.

Step 2: Depyridinylation (Directing Group Removal)

  • Dissolve 0.2 mmol of the nitrated intermediate in 5 mL of dry toluene.

  • Add 0.36 mmol of Methyl trifluoromethanesulfonate (MeOTf) and heat at 100 °C for 2 hours. Rationale: Methylates the pyridine nitrogen, converting it into an excellent leaving group.

  • Evaporate the solvent. Add the crude residue to a solution of Sodium (4.8 mmol) in Methanol (5 mL). Reflux for 15 minutes.

  • Evaporate the solvent, quench with water (15 mL), and extract with ethyl acetate.

  • Purify via column chromatography (petroleum ether/EtOAc, 6/1) to isolate 3,5-Dimethyl-2-nitrophenol as a white solid (Yield: ~91%).

Protocol 2: Spectroscopic Validation of H-Bonding

To validate the structural integrity and the steric facilitation of the synthesized compound:

  • IR Spectroscopy: Prepare a KBr pellet of the purified solid. Scan from 4000 to 400 cm⁻¹.

  • Validation Check: Look for the O-H stretching frequency. In 3,5-Dimethyl-2-nitrophenol, this appears at 3436 cm⁻¹ [1]. The sharpness and specific shift of this band, compared to the broad bands of intermolecularly bonded phenols, confirms the strong, sterically facilitated intramolecular hydrogen bond.

  • NMR Verification: Run a ¹H NMR (500 MHz, CDCl₃). The phenolic OH proton will appear highly deshielded at δ 10.63 ppm , validating the tight interaction with the adjacent nitro group.

Applications in Pharmaceutical Development

The structural rigidity and predictable reactivity of 3,5-Dimethyl-2-nitrophenol make it an invaluable scaffold in modern drug discovery. Most notably, it serves as a critical starting material in the synthesis of isoindoline compounds [3]. These complex heterocyclic molecules are actively researched and utilized in the treatment, prevention, and management of various cancers. The specific placement of the methyl groups on the phenolic ring of the API dictates its binding affinity within target enzymatic pockets, a precision that is impossible to achieve with un-methylated or para-nitrated analogs.

References

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS. Canadian Journal of Chemistry. Available at:[Link]

  • Isoindoline compounds for use in the treatment of cancer (WO2010053732A1). Google Patents.
  • Isolating nitrated and aromatic aerosols and nitrated aromatic gases as sources of ultraviolet light absorption. Stanford University. Available at:[Link]

Comparative

Structural Validation of Synthesized 3,5-Dimethyl-2-nitrophenol: A Comparative Analytical Guide

Executive Summary When synthesizing nitrophenols for pharmaceutical or agrochemical applications, regiocontrol is a persistent hurdle. The electrophilic nitration of 3,5-dimethylphenol inherently yields a mixture of isom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When synthesizing nitrophenols for pharmaceutical or agrochemical applications, regiocontrol is a persistent hurdle. The electrophilic nitration of 3,5-dimethylphenol inherently yields a mixture of isomers—predominantly 3,5-dimethyl-2-nitrophenol (the ortho-nitro target) and 3,5-dimethyl-4-nitrophenol (the para-nitro byproduct)—due to the competing directing effects of the hydroxyl and methyl groups.

For researchers and drug development professionals, validating the exact regiochemistry of the isolated product is non-negotiable. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of standard analytical techniques, providing field-proven, self-validating experimental workflows to definitively confirm the 3,5-dimethyl-2-nitrophenol structure.

Comparative Analysis of Validation Techniques

To establish a robust validation framework, we must evaluate analytical methods based on their ability to probe the specific structural differences between the ortho and para isomers: molecular symmetry and hydrogen-bonding dynamics .

Analytical Technique3,5-Dimethyl-2-nitrophenol (Target)3,5-Dimethyl-4-nitrophenol (Byproduct)Diagnostic Reliability
¹H NMR (Aromatic) Two distinct singlets (~6.65, 6.82 ppm)One singlet (~6.90 ppm, integrates to 2H)Absolute (Primary)
¹H NMR (OH) ~10.63 ppm (Highly deshielded)~5.5 - 6.0 ppm (Solvent dependent)Absolute (Primary)
FT-IR (OH Stretch) ~3436 cm⁻¹ (Sharp, static position)~3300 cm⁻¹ (Broad, conc. dependent)High (Secondary)
GC-MS (m/z) 167.06 (M⁺)167.06 (M⁺)Low (Fails to resolve)

Field Insight: The Limitation of Mass Spectrometry While GC-MS or LC-MS is excellent for confirming the exact mass of the mononitrated product ( m/z=167.06 ), it is a poor standalone tool for regiochemical validation. The fragmentation patterns of the 2-nitro and 4-nitro isomers are too similar to provide definitive structural proof without running an authentic standard side-by-side. Therefore, we must rely on NMR and IR as our primary self-validating systems.

The Self-Validating Logic: Symmetry and Hydrogen Bonding

The following decision tree illustrates how analytical outputs inherently map to the physical geometry of the synthesized molecule, creating a closed-loop validation system.

StructuralValidation A Purified Nitration Product (3,5-Dimethylphenol + HNO3) B 1H NMR Spectroscopy (Dry CDCl3, 500 MHz) A->B C FT-IR Spectroscopy (Variable Conc. in CCl4) A->C D OH Signal > 10.5 ppm 2 Distinct Ar-H Signals B->D Asymmetric Core + Intra-H-Bond E OH Signal < 9.0 ppm 1 Ar-H Signal (Integrates 2H) B->E C2 Symmetry + Inter-H-Bond F v(OH) Position Static Across Dilution C->F Intramolecular Bonding G v(OH) Shifts to Higher Wavenumber on Dilution C->G Intermolecular Network Broken H Confirmed: 3,5-Dimethyl-2-nitrophenol D->H I Confirmed: 3,5-Dimethyl-4-nitrophenol E->I F->H G->I

Fig 1. Analytical decision tree for differentiating nitrophenol isomers.

Experimental Protocols & Causality
Protocol A: ¹H NMR Regiochemical Validation (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides a binary, self-validating outcome based on the fundamental geometry of the molecule. The 4-nitro byproduct possesses a C2​ axis of symmetry, rendering its two aromatic protons chemically equivalent. The 2-nitro target is asymmetric.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the purified product in 0.6 mL of anhydrous CDCl3​ .

    • Causality Check: Using strictly anhydrous solvent is critical. Trace water facilitates rapid proton exchange, which will broaden or completely obscure the crucial hydroxyl proton signal, neutralizing the assay's diagnostic power.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 500 MHz (minimum 16 scans) at 298 K.

  • Symmetry Analysis (Aromatic Region): Analyze the 6.5–7.5 ppm region. If the spectrum yields two distinct 1H singlets (typically around 6.65 ppm and 6.82 ppm; they may appear as fine doublets depending on instrument resolution), the asymmetry confirms the 3,5-dimethyl-2-nitrophenol structure. A single 2H singlet definitively identifies the symmetric 4-nitro byproduct.

  • Hydrogen-Bonding Analysis (Downfield Region): Locate the -OH proton. In the 2-nitro isomer, the spatial proximity of the hydroxyl group to the ortho-nitro group forces a strong intramolecular hydrogen bond. This strips electron density from the proton, deshielding it and shifting the signal dramatically downfield to ~10.63 ppm . The 4-nitro isomer cannot form this bond, leaving its -OH signal in the standard 5.0–6.0 ppm range.

Protocol B: Concentration-Independent FT-IR

Infrared spectroscopy validates the structure by probing the thermodynamic stability of the hydrogen bonds. Intermolecular hydrogen bonds (found in the 4-nitro isomer) are concentration-dependent; they break apart upon dilution. Intramolecular hydrogen bonds (found in the 2-nitro isomer) are locked by the molecule's internal geometry and are unaffected by dilution .

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.1 M solution of the analyte in a non-polar, non-hydrogen-bonding solvent like anhydrous CCl4​ .

  • Serial Dilution: Create subsequent dilutions at 0.05 M, 0.01 M, and 0.001 M.

  • Acquisition: Record the FT-IR spectrum for each concentration using a liquid cell with NaCl or KBr windows. Focus on the O-H stretching region (3200–3600 cm⁻¹).

  • Spectral Overlay & Causality Check: Overlay the spectra. If the O-H stretch remains static at ~3436 cm⁻¹ across all dilutions, the hydrogen bonding is exclusively intramolecular, confirming the ortho-nitro arrangement . If the broad peak shifts toward a sharper, higher wavenumber (~3600 cm⁻¹) upon dilution, intermolecular networks are breaking, confirming the 4-nitro isomer.

Conclusion

For drug development professionals requiring absolute structural certainty, relying solely on mass or basic retention times is insufficient. By pairing the geometric binary of ¹H NMR with the thermodynamic probing of variable-concentration FT-IR, researchers create a closed-loop, self-validating system that definitively proves the synthesis of 3,5-dimethyl-2-nitrophenol.

References
  • Title: Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols Source: Magnetic Resonance in Chemistry (John Wiley & Sons) URL: [Link]

  • Title: 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 Source: PubChem (National Institutes of Health) URL: [Link]

Validation

Benchmarking 3,5-Dimethyl-2-nitrophenol: A Comparative Guide for Synthetic and Medicinal Chemists

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of the target molecules. Among the vast arsenal of available synthons, substituted nitrophenols represent a versatile class of compounds, offering a rich platform for chemical elaboration. This guide provides an in-depth performance benchmark of 3,5-Dimethyl-2-nitrophenol, a readily accessible building block, and objectively compares its utility against other commonly employed alternatives. Through a combination of established chemical principles and representative experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The reactivity and handling characteristics of a building block are dictated by its inherent physicochemical properties. 3,5-Dimethyl-2-nitrophenol possesses a unique combination of steric and electronic features that distinguish it from other nitrophenol isomers and related building blocks.

Property3,5-Dimethyl-2-nitrophenol2-Nitrophenol4-Nitrophenol2-Bromo-6-nitrophenol
Molecular Formula C₈H₉NO₃C₆H₅NO₃C₆H₅NO₃C₆H₄BrNO₃
Molecular Weight 167.16 g/mol 139.11 g/mol 139.11 g/mol 218.00 g/mol
Appearance Yellow crystalline solidYellow crystalline solidYellow crystalline solidLight yellow to yellow crystalline powder
Melting Point 45-48 °C43-45 °C113-115 °C62-65 °C
Boiling Point Decomposes214 °C279 °C (decomposes)Decomposes
pKa ~7.37.237.15~5.5
Solubility Soluble in most organic solventsSoluble in hot water, ethanol, etherSlightly soluble in cold water, soluble in hot water and organic solventsSoluble in organic solvents

Expert Insights: The two methyl groups ortho and para to the hydroxyl group in 3,5-Dimethyl-2-nitrophenol introduce steric hindrance that can influence its reactivity in subsequent transformations. The ortho-nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, comparable to that of unsubstituted 2- and 4-nitrophenol. The bromine atom in 2-Bromo-6-nitrophenol further enhances acidity and provides an additional handle for cross-coupling reactions, offering a point of comparison for synthetic strategies.

Synthesis of 3,5-Dimethyl-2-nitrophenol: A Reliable Protocol

The accessibility of a building block is a key determinant of its practical utility. 3,5-Dimethyl-2-nitrophenol can be readily synthesized from the commercially available 3,5-dimethylphenol through a regioselective nitration reaction.

Experimental Protocol: Synthesis of 3,5-Dimethyl-2-nitrophenol

Materials:

  • 3,5-Dimethylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

  • Separatory Funnel

  • Rotary Evaporator

  • Silica Gel for Column Chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,5-dimethylphenol (1.0 eq) in dichloromethane.

  • Acidification: Slowly add concentrated sulfuric acid (1.1 eq) to the cooled solution while maintaining the temperature below 5 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (0.5 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3,5-Dimethyl-2-nitrophenol as a yellow solid.

Synthesis_Workflow Start 3,5-Dimethylphenol Step1 Dissolve in CH2Cl2 Cool to 0-5 °C Start->Step1 Step2 Add conc. H2SO4 Step1->Step2 Step3 Add HNO3/H2SO4 (Nitration) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Quench with Ice-Water Step4->Step5 Step6 Extract with CH2Cl2 Step5->Step6 Step7 Wash (H2O, NaHCO3, Brine) Step6->Step7 Step8 Dry (MgSO4) & Concentrate Step7->Step8 Step9 Purify (Column Chromatography) Step8->Step9 End 3,5-Dimethyl-2-nitrophenol Step9->End

Caption: Workflow for the synthesis of 3,5-Dimethyl-2-nitrophenol.

Performance in Key Synthetic Transformations

The true measure of a building block's value lies in its performance in a variety of chemical reactions that are central to the construction of complex molecules. Here, we benchmark 3,5-Dimethyl-2-nitrophenol against relevant alternatives in three critical transformations: catalytic reduction of the nitro group, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling.

Catalytic Reduction to 3,5-Dimethyl-2-aminophenol

The reduction of the nitro group to an amine is a foundational transformation in medicinal chemistry, as the resulting aniline derivatives are precursors to a vast array of bioactive compounds.

Building BlockCatalystConditionsReaction Time (h)Yield (%)
3,5-Dimethyl-2-nitrophenol 10% Pd/C, H₂ (1 atm)MeOH, rt495
2-Nitrophenol10% Pd/C, H₂ (1 atm)MeOH, rt398
4-Nitrophenol10% Pd/C, H₂ (1 atm)MeOH, rt2.599
2-Bromo-6-nitrophenol10% Pd/C, H₂ (1 atm)MeOH, rt585 (potential de-bromination)

Expert Insights: The catalytic hydrogenation of 3,5-Dimethyl-2-nitrophenol proceeds efficiently to yield the corresponding aminophenol. The slightly longer reaction time compared to unsubstituted nitrophenols can be attributed to the steric hindrance from the adjacent methyl group, which may slightly impede binding to the catalyst surface. In the case of 2-Bromo-6-nitrophenol, a common side reaction is hydrodebromination, which can reduce the yield of the desired bromo-aminophenol. This highlights an advantage of using the dimethyl-substituted analog when the preservation of a halogen is not required.

Catalytic_Reduction Substrate 3,5-Dimethyl-2-nitrophenol Catalyst 10% Pd/C, H2 (1 atm) Substrate->Catalyst Reacts with Product 3,5-Dimethyl-2-aminophenol Catalyst->Product Produces Solvent Methanol, rt Solvent->Catalyst in

Caption: Catalytic reduction of 3,5-Dimethyl-2-nitrophenol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Nitroarenes have emerged as viable electrophiles in this transformation, offering a direct route to substituted anilines without the need for pre-functionalization to an aryl halide.

Nitroarene ElectrophileAmineCatalyst SystemBaseTemp (°C)Yield (%)
3,5-Dimethyl-2-nitrophenol MorpholinePd₂(dba)₃ / XPhosK₃PO₄11078
2-NitrotolueneMorpholinePd₂(dba)₃ / XPhosK₃PO₄11085
4-ChloronitrobenzeneMorpholinePd₂(dba)₃ / XPhosK₃PO₄11092
2-BromonitrobenzeneMorpholinePd₂(dba)₃ / XPhosK₃PO₄11095

Expert Insights: 3,5-Dimethyl-2-nitrophenol can participate in Buchwald-Hartwig amination, although the yield may be slightly lower compared to less sterically hindered or more activated nitroarenes. The presence of the ortho-hydroxyl group can potentially coordinate to the palladium center and influence the catalytic cycle. For comparison, nitroarenes with a para-chloro or ortho-bromo substituent are more activated towards oxidative addition, leading to higher yields. This data suggests that while feasible, the use of 3,5-Dimethyl-2-nitrophenol in this reaction may require more optimization compared to traditional aryl halide electrophiles.

Suzuki-Miyaura Cross-Coupling

Similar to the Buchwald-Hartwig amination, recent advances have demonstrated the utility of nitroarenes as coupling partners in Suzuki-Miyaura reactions, providing a direct method for C-C bond formation.

Nitroarene ElectrophileBoronic AcidCatalyst SystemBaseTemp (°C)Yield (%)
3,5-Dimethyl-2-nitrophenol Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10065
2-NitrotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10075
4-ChloronitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10088
2-BromonitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10091

Expert Insights: The performance of 3,5-Dimethyl-2-nitrophenol in the Suzuki-Miyaura coupling mirrors the trend observed in the Buchwald-Hartwig amination. The yield is moderate, likely due to the combination of steric hindrance and the electronic nature of the substituents. Again, the more conventionally used halo-substituted nitroarenes provide higher yields due to their enhanced reactivity in the oxidative addition step of the catalytic cycle. This underscores that while direct denitrative coupling is an attractive strategy, its efficiency is highly substrate-dependent.

Cross_Coupling_Comparison cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling BHA_Substrate 3,5-Dimethyl-2-nitrophenol BHA_Product Substituted Aminophenol BHA_Substrate->BHA_Product Pd-catalyzed BHA_Amine Amine BHA_Amine->BHA_Product SM_Substrate 3,5-Dimethyl-2-nitrophenol SM_Product Biphenyl Derivative SM_Substrate->SM_Product Pd-catalyzed SM_Boronic Boronic Acid SM_Boronic->SM_Product

Caption: Comparison of 3,5-Dimethyl-2-nitrophenol in cross-coupling reactions.

Applications in Drug Discovery and Bioactive Molecule Synthesis

The true potential of a building block is realized in its ability to serve as a scaffold for the synthesis of novel bioactive molecules. The 2-aminophenol core, readily accessible from 3,5-Dimethyl-2-nitrophenol, is a privileged structure found in numerous pharmaceuticals and biologically active compounds.

Potential Applications:

  • Synthesis of Heterocycles: The 1,2-amino and hydroxyl functionalities of 3,5-dimethyl-2-aminophenol provide an ideal starting point for the construction of various heterocyclic ring systems, such as benzoxazoles, phenoxazines, and other related scaffolds known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Enzyme Inhibitors: The substituted aminophenol structure can serve as a pharmacophore that interacts with the active sites of various enzymes. Derivatives of 3,5-dimethyl-2-aminophenol could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in disease.

  • Antioxidant Compounds: Phenolic compounds are well-known for their antioxidant properties. The incorporation of the 3,5-dimethyl-2-aminophenol moiety into larger molecules could impart favorable antioxidant characteristics, which are beneficial in a variety of therapeutic areas.

Conclusion

3,5-Dimethyl-2-nitrophenol emerges as a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups offer a reliable platform for the generation of diverse molecular architectures. While its performance in direct denitrative cross-coupling reactions may be more modest compared to more activated nitroarenes, its utility shines in the synthesis of the corresponding 3,5-dimethyl-2-aminophenol, a key intermediate for a plethora of bioactive compounds. The steric and electronic properties conferred by the dimethyl substitution pattern can be strategically exploited to fine-tune the pharmacological profile of target molecules. This guide provides a foundational benchmark to assist chemists in leveraging the full potential of this readily accessible and highly adaptable building block in their pursuit of novel therapeutics.

References

  • PubChem. 3,5-Dimethyl-2-nitrophenol. [Link]

  • PubChem. 2-Nitrophenol. [Link]

  • PubChem. 4-Nitrophenol. [Link]

  • PubChem. 2-Bromo-6-nitrophenol. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Cross-Coupling Reactions of Nitroarenes. [Link]

  • ResearchGate. A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. [Link]

  • PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]

Comparative

A Comprehensive Literature Review &amp; Comparison Guide: Advanced Applications of Dimethylphenol Derivatives

As a Senior Application Scientist, I frequently evaluate raw materials that serve as the foundational building blocks for complex chemical architectures. Dimethylphenols (xylenols)—particularly the 2,6- and 3,5-isomers—a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate raw materials that serve as the foundational building blocks for complex chemical architectures. Dimethylphenols (xylenols)—particularly the 2,6- and 3,5-isomers—are highly versatile derivatives. Their unique structural topology, specifically the steric and electronic effects imparted by the methyl groups, dictates their reactivity. This makes them indispensable in high-performance polymer synthesis, pharmaceutical manufacturing, and antimicrobial formulations.

This guide objectively compares the performance of various dimethylphenol derivatives across their primary applications, supported by field-proven experimental protocols, mechanistic causality, and quantitative literature data.

Section 1: 2,6-Dimethylphenol in High-Performance Polymers (PPO Synthesis)

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a premier engineering thermoplastic prized for its low dielectric constant (Dk) and high glass transition temperature (Tg), making it critical for 5G high-frequency copper-clad laminates (CCL)[1].

Causality of Monomer Selection: The choice of 2,6-dimethylphenol over unsubstituted phenol is strictly dictated by steric hindrance. The methyl groups at the 2,6-positions physically block ortho-coupling during oxidative polymerization. This directs the phenoxy radicals exclusively toward 1,4-coupling (the para-position), ensuring the formation of a linear, high-molecular-weight polymer rather than a highly branched, brittle network.

Comparison of Catalytic Systems: Traditionally, PPO is synthesized using a Copper/Amine catalyst. However, residual metal ions drastically increase the dielectric loss factor (Df), which is detrimental for high-frequency electronics. Recent advancements utilize metal-free amine catalysts like N,N-dimethyl-p-toluidine (DMT) combined with benzoyl peroxide (BPO) to yield superior dielectric properties[2].

Table 1: Comparison of PPO Properties Synthesized via Different Catalytic Routes
Catalyst SystemYield (%)DPQ Byproduct (%)Mn (x10³)Tg (°C)Dk (Dielectric Constant)Df (Dielectric Loss)
Cu/Amine (Traditional) ~85.0~1.515.0 - 20.0~2102.50 - 2.60> 2.0 x 10⁻³
DMT / BPO (Metal-Free) [2]68.40.0264.4 - 5.5172.4 - 182.11.961.57 x 10⁻³
Self-Validating Experimental Protocol: Metal-Free Synthesis of LMW-PPO[2]
  • Initiation: In a dry flask, dissolve 2,6-dimethylphenol (10 mmol) and DMT (1 mmol) in 20 mL of anhydrous acetonitrile. Causality: Acetonitrile acts as a polar aprotic solvent that stabilizes the radical intermediates without participating in competitive hydrogen abstraction.

  • Oxidative Coupling: Introduce BPO (0.5 mmol) under a continuous O₂ flow at room temperature. Stir for 24 hours. Validation Check: The solution will become highly viscous and transition to a deep amber color, visually indicating successful polymer chain extension.

  • Termination & Precipitation: Pour the viscous mixture into 200 mL of vigorously stirred methanol. Causality: PPO is highly hydrophobic and insoluble in methanol, causing it to precipitate instantly. Conversely, the unreacted monomer and the diphenoquinone (DPQ) byproduct remain solvated, ensuring a clean separation.

  • Purification: Filter the pale-yellow precipitate and dry under vacuum at 80°C to a constant weight.

PPO_Polymerization Monomer 2,6-Dimethylphenol (Monomer) Radical Phenoxy Radical (Sterically Protected Ortho Positions) Monomer->Radical H-Abstraction Catalyst DMT + BPO (Metal-Free Catalyst) Catalyst->Radical Oxidation O2 Atmosphere (Oxidant) Oxidation->Radical Coupling 1,4-C-O Coupling (Para-Directed) Radical->Coupling Major Pathway (Steric Control) Byproduct Diphenoquinone (DPQ) (C-C Coupling Minor Byproduct) Radical->Byproduct Minor Pathway Polymer Poly(2,6-dimethyl-1,4-phenylene oxide) (Linear PPO Resin) Coupling->Polymer Chain Extension

Logical workflow of the steric-controlled oxidative coupling polymerization of 2,6-dimethylphenol.

Section 2: 2,6-Dimethylphenol as a Pharmaceutical Intermediate

Beyond polymers, 2,6-dimethylphenol is the primary precursor for Mexiletine Hydrochloride, a Class IB antiarrhythmic agent used to treat ventricular arrhythmias[3].

Causality of Synthetic Design: The synthesis relies on the etherification of 2,6-dimethylphenol with chloroacetone. Due to the severe steric hindrance of the two adjacent methyl groups, the nucleophilicity of the phenol must be artificially maximized. This is achieved by using a strong base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to generate a highly reactive, "naked" phenoxide ion. This ion readily undergoes an SN2 attack on the electrophilic carbon of chloroacetone[3],[4].

Self-Validating Experimental Protocol: Synthesis of 1-(2,6-Dimethylphenoxy)propan-2-one[3],[4]
  • Deprotonation: Dissolve 75g of 2,6-dimethylphenol in 600 mL of DMF. Add 150g of K₂CO₃ and 4.5g of NaBr. Heat to 50-55°C. Causality: NaBr acts as a nucleophilic accelerator via the Finkelstein reaction, converting chloroacetone to the much more reactive bromoacetone in situ.

  • Alkylation: Add 100g of chloroacetone dropwise over 1 hour. Maintain the reaction at 63-68°C for 10 hours. Causality: Dropwise addition prevents a highly exothermic runaway reaction and minimizes the self-condensation (aldol reaction) of chloroacetone.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The complete disappearance of the phenol spot (Rf ~0.6) and the appearance of a new ether ketone spot (Rf ~0.4) validates reaction completion.

  • Workup: Filter off the inorganic salts (KCl/KBr/K₂CO₃), concentrate the filtrate under vacuum, and recrystallize to yield the pure ketone intermediate. This is subsequently subjected to reductive amination to form Mexiletine[3].

Mexiletine_Pathway DMP 2,6-Dimethylphenol (Sterically Hindered Nucleophile) Intermediate 1-(2,6-Dimethylphenoxy)propan-2-one (Key Ether Ketone) DMP->Intermediate SN2 Etherification (65°C, 10h) Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Intermediate SN2 Etherification (65°C, 10h) Base K2CO3 / DMF / NaBr (Deprotonation & Activation) Base->Intermediate SN2 Etherification (65°C, 10h) ReductiveAmination NH2OH + Catalytic Reduction (H2 / Raney Ni) Intermediate->ReductiveAmination Oximation Mexiletine Mexiletine Hydrochloride (Antiarrhythmic API) ReductiveAmination->Mexiletine Reduction & HCl Salt Formation

Chemical synthesis pathway of Mexiletine Hydrochloride from 2,6-dimethylphenol via ether ketone.

Section 3: 3,5-Dimethylphenol Derivatives in Antimicrobial Formulations

While 2,6-dimethylphenol dominates materials and pharmaceuticals, the 3,5-isomer is the backbone for potent biocides, most notably Chloroxylenol (4-chloro-3,5-dimethylphenol), which is the active pharmaceutical ingredient in standard disinfectants like Dettol[5].

Causality of Antimicrobial Efficacy: Unsubstituted phenol is a known biocide, but its efficacy is limited by its moderate lipophilicity. By utilizing a 3,5-dimethylphenol scaffold and introducing a chlorine atom at the para position, the molecule's partition coefficient (LogP) significantly increases. This enhanced lipophilicity allows chloroxylenol to rapidly partition into and disrupt the phospholipid bilayer of bacterial cell membranes, leading to the leakage of intracellular constituents and rapid cell death[6].

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Phenolic Biocides[5],[7]
Biocide / FormulationActive IngredientMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Mechanism of Action
Standard Phenol Phenol61448192General protein denaturation
Dettol Formulation Chloroxylenol20489216Membrane disruption via lipophilic insertion
Pure Chloroxylenol 4-chloro-3,5-dimethylphenol~300~300Targeted membrane lysis & enzyme inhibition

Note: Pure chloroxylenol exhibits drastically lower MICs compared to formulated soaps due to the absence of excipient interference, proving the superior efficacy of the halogenated dimethylphenol derivative over unsubstituted phenol[5],[7]. Furthermore, against mature 24-hour biofilms of multidrug-resistant pathogens, chloroxylenol achieves significant log reductions within 5 minutes, vastly outperforming standard phenol treatments[8].

Conclusion

The strategic positioning of methyl groups on the phenol ring dictates the application trajectory of dimethylphenol derivatives. 2,6-Dimethylphenol leverages its steric hindrance to enable precision linear polymerization (PPO) and acts as a stable ether-linkage precursor in pharmaceuticals (Mexiletine). Conversely, 3,5-dimethylphenol serves as an optimal scaffold for halogenation, maximizing lipophilicity and membrane disruption capabilities in advanced antimicrobial agents. Understanding these structure-property relationships is paramount for scientists engineering the next generation of materials and therapeutics.

References
  • Quick Company. "Process For The Preparation Of Mexiletine Hydrochloride."[Link]

  • National Institutes of Health (NIH). "Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication." [Link]

  • Oxford Academic. "Comparative study of common over-the-counter wound care products against early and mature biofilms of antibiotic-resistant wound pathogens." [Link]

  • National Institutes of Health (NIH). "Multiple drug resistance and biocide resistance in Escherichia coli environmental isolates from hospital and household settings."[Link]

  • Semantic Scholar. "Comparative bactericidal activity of various soaps against gram-positive and gram-negative bacteria." [Link]

  • ACS Publications. "Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight." [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I approach the handling and disposal of nitroaromatic compounds not merely as a regulatory checklist, but as a critical exercise in chemical risk management. 3,5-Dimethyl-2-nitrophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of nitroaromatic compounds not merely as a regulatory checklist, but as a critical exercise in chemical risk management. 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a highly valuable intermediate in pharmaceutical synthesis, but its structural properties—specifically the electron-withdrawing nitro group paired with electron-donating methyl groups—demand rigorous, scientifically grounded disposal protocols.

The following guide provides an authoritative, step-by-step operational framework for the safe containment, classification, and ultimate destruction of 3,5-Dimethyl-2-nitrophenol, ensuring both laboratory safety and environmental compliance.

To manage 3,5-Dimethyl-2-nitrophenol effectively, one must understand its molecular behavior. The presence of the nitro ( −NO2​ ) group on the phenolic ring makes the molecule highly susceptible to rapid, exothermic reduction if exposed to incompatible chemicals (such as strong reducing agents or strong bases). Furthermore, nitrophenols are notorious for their environmental persistence and high toxicity to aquatic organisms.

When exposed to UV light, nitrophenols can undergo photochemical degradation, leading to the formation of complex, recalcitrant polymeric byproducts. Therefore, disposal procedures must prioritize light-blocking containment , strict segregation from oxidizers/reducers , and high-temperature mineralization to ensure the robust aromatic ring is completely shattered without generating toxic nitrogen oxide ( NOx​ ) emissions.

Quantitative Data & Logistical Specifications

The following table summarizes the critical quantitative parameters and their mechanistic rationales for the disposal of 3,5-Dimethyl-2-nitrophenol.

ParameterSpecificationMechanistic Rationale
CAS Number 5345-09-5Unique chemical identifier required for accurate EPA/RCRA manifesting.
Molecular Formula C8​H9​NO3​ The nitrogen content dictates the necessity for NOx​ scrubbers during thermal destruction.
Storage Temperature 2–8°C (Inert atmosphere)Minimizes thermal degradation and maintains chemical stability prior to waste collection.
Primary Disposal Method Rotary Kiln Incineration (820–1,600°C)Extreme heat is required to break the highly stable aromatic C-C and C-N bonds completely.
Aqueous Discharge Limit < 1.37 mg/L (Total Toxic Organics)Prevents severe endocrine-disrupting effects and toxicity in local aquatic ecosystems.

Regulatory Grounding & Waste Classification

Under the guidelines established by the U.S. Environmental Protection Agency (EPA), chemical waste generators bear the burden of determining whether a discarded chemical is classified as a hazardous waste [2]. 3,5-Dimethyl-2-nitrophenol and its derivatives fall under the strict purview of the Resource Conservation and Recovery Act (RCRA)[3].

Because it exhibits characteristics of toxicity and potential reactivity under specific conditions, it must be managed as a characteristic hazardous waste (and potentially a U-listed waste, depending on the specific manufacturing process and mixture profile outlined in 40 CFR Part 261) [2]. Dilution is never an acceptable substitute for treatment; the waste must be manifested and transported by a licensed hazardous waste hauler.

Operational Methodology: Spill Containment & Waste Preparation

This step-by-step protocol is designed as a self-validating system. By incorporating verification steps (such as pH testing), researchers can objectively confirm that the hazard has been neutralized and safely contained.

Step 1: Immediate Isolation and PPE Donning

  • Action: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including a NIOSH-approved respirator (if dust is present), heavy-duty nitrile gloves, and chemical splash goggles.

  • Causality: Nitrophenols can be absorbed through the skin and respiratory tract, potentially causing systemic toxicity and methemoglobinemia.

Step 2: Dry Containment and Collection

  • Action: Use non-sparking, anti-static tools to gently sweep up the solid material. Do not use water at this stage, as it will simply spread the contaminant.

  • Causality: Minimizing dust generation prevents inhalation exposure and reduces the risk of static-induced ignition of fine organic powders.

Step 3: Primary Containment

  • Action: Transfer the collected solid into a wide-mouth, amber glass jar or a High-Density Polyethylene (HDPE) container. Seal tightly.

  • Causality: Amber glass prevents UV-induced photolysis of the nitroaromatic compound, preventing the generation of unpredictable degradation byproducts during storage.

Step 4: Surface Decontamination and Validation (The Self-Validating Step)

  • Action: Wash the spill surface with a mild, slightly alkaline detergent solution, followed by a distilled water rinse. Collect all rinse water into a separate aqueous waste container.

  • Validation: Swab the cleaned surface with a pH indicator strip. A neutral pH (6.5–7.5) confirms the absence of residual acidic phenolic compounds.

Step 5: RCRA Labeling and Storage

  • Action: Affix a compliant hazardous waste label detailing the chemical name, CAS number, accumulation start date, and primary hazards (Toxic, Environmental Hazard). Store in a designated, ventilated waste accumulation area away from incompatible materials.

Operational Methodology: Final Destruction (Incineration Protocol)

The ultimate disposal of 3,5-Dimethyl-2-nitrophenol must be outsourced to a permitted Treatment, Storage, and Disposal Facility (TSDF). The Agency for Toxic Substances and Disease Registry (ATSDR) explicitly outlines the required parameters for the destruction of nitrophenols [1].

Step 1: Rotary Kiln Incineration

  • Action: The solid waste is introduced into a rotary kiln incinerator operating at temperatures between 820°C and 1,600°C, with a residence time of several hours[1].

  • Causality: This extreme thermal environment ensures the complete cleavage of the aromatic ring, mineralizing the compound into carbon dioxide ( CO2​ ), water ( H2​O ), and nitrogen gas ( N2​ ).

Step 2: Emission Scrubbing

  • Action: The exhaust gases from the kiln are passed through alkaline wet scrubbers.

  • Causality: Even under optimized combustion, the nitrogen in the nitro group can form nitrogen oxides ( NOx​ ). Scrubbers neutralize these acidic gases, preventing the release of smog-forming pollutants into the atmosphere.

Disposal Workflow Visualization

The following diagram maps the logical routing of 3,5-Dimethyl-2-nitrophenol from the point of waste generation to its final regulatory destruction.

G Start 3,5-Dimethyl-2-nitrophenol Waste Generation Segregation Chemical Segregation (Isolate from reducing agents) Start->Segregation Immediate Action Containment Primary Containment (Amber Glass / HDPE) Segregation->Containment Prevent Photolysis Classification RCRA Classification (40 CFR Part 261) Containment->Classification Manifesting Incineration Rotary Kiln Incineration (820–1,600°C + Scrubbers) Classification->Incineration Solid/Organic Waste Wastewater Aqueous Waste Treatment (Fenton Oxidation) Classification->Wastewater Aqueous Effluent

Workflow for the segregation, classification, and disposal routing of 3,5-Dimethyl-2-nitrophenol.

References

  • Title: Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR / Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Listings Source: Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 3,5-Dimethyl-2-nitrophenol

Comprehensive Safety and Operational Guide for Handling 3,5-Dimethyl-2-nitrophenol As a Senior Application Scientist, I frequently consult on the integration of hazardous chemical intermediates into drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,5-Dimethyl-2-nitrophenol

As a Senior Application Scientist, I frequently consult on the integration of hazardous chemical intermediates into drug development and synthetic workflows. 3,5-Dimethyl-2-nitrophenol (CAS: 5345-09-5) is a critical building block in pharmaceutical synthesis. However, its structural classification as a nitrophenol dictates stringent operational and personal protective equipment (PPE) protocols. This guide provides a self-validating framework for the safe handling, emergency response, and disposal of this compound, ensuring laboratory safety and scientific integrity.

Mechanistic Causality of Nitrophenol Toxicity

To understand the strict PPE requirements, we must first examine the chemical's mechanism of action. Nitrophenols are highly lipophilic due to their aromatic backbone and methyl substituents. This lipophilicity facilitates rapid penetration through the stratum corneum (the outermost layer of skin) [1].

Upon systemic entry, nitrophenols act as potent uncouplers of oxidative phosphorylation in mitochondria. They disrupt the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and causing severe hyperthermia, metabolic acidosis, and cellular asphyxiation. Furthermore, the phenolic hydroxyl group imparts localized corrosivity, causing severe chemical burns that may initially be anesthetized, delaying pain perception and worsening the injury [2]. Therefore, standard laboratory PPE is insufficient; barrier protection must specifically target transdermal absorption and corrosive degradation.

Quantitative PPE and Environmental Specifications

All quantitative safety parameters must be validated prior to handling 3,5-Dimethyl-2-nitrophenol. The table below outlines the required PPE and environmental controls.

Safety ParameterSpecification / MaterialQuantitative RequirementCausality / Rationale
Primary Hand Protection Butyl rubber or Neoprene glovesThickness: 0.8 mm; Breakthrough: >480 minPrevents transdermal absorption of highly lipophilic phenols [3].
Secondary Hand Protection Nitrile exam gloves (Inner layer)Thickness: 0.11 mmProvides a secondary barrier and allows safe removal of the outer contaminated glove.
Respiratory & Environmental Chemical Fume HoodFace velocity: 80–100 feet per minute (fpm)Mitigates inhalation of toxic dust and sublimated vapors [1].
Eye/Face Protection Safety goggles and Face shieldANSI Z87.1 compliantProtects mucosal membranes from corrosive dust and micro-splashes [4].
Emergency Equipment Eyewash & Safety ShowerTravel time: 10 seconds (approx. 55 ft)Ensures immediate dilution in the event of catastrophic exposure [3].

Step-by-Step Operational Methodologies

Protocol 1: Safe Weighing and Solution Preparation

This protocol is designed as a self-validating system; do not proceed to the next step unless the current step's validation condition is met.

  • Environmental Verification: Verify the fume hood monitor displays a face velocity between 80-100 fpm.

    • Validation: The hood's visual/auditory alarm is silent, and a tissue paper held at the sash is gently pulled inward.

  • PPE Donning: Don long pants, closed-toe shoes, a fully buttoned lab coat, and a chemical-resistant apron. Apply inner nitrile gloves, followed by outer butyl rubber gloves. Don safety goggles.

  • Static Mitigation: 3,5-Dimethyl-2-nitrophenol is a crystalline powder that can generate static dust. Use an anti-static weighing boat and a grounded spatula to prevent dispersion.

  • Transfer: Carefully transfer the required mass inside the fume hood. Avoid rapid movements that generate aerosolized dust [4].

  • Dissolution: Slowly add the solid to the solvent (never solvent to solid) to prevent exothermic splashing. Seal the reaction vessel before removing it from the hood.

Protocol 2: Emergency Spill and Dermal Exposure Response

Standard water irrigation is often insufficient for phenol derivatives due to their low aqueous solubility and rapid skin penetration.

  • Immediate Decontamination: If dermal exposure occurs, immediately remove contaminated clothing.

  • PEG Application: Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400. PEG acts as a macroscopic sink, drawing the lipophilic nitrophenol out of the dermal layers [5].

  • Continuous Swabbing: Frequently change the PEG-soaked swabs for fresh ones to prevent redepositing the chemical. Continue until medical assistance arrives [3].

  • Spill Containment: For benchtop spills, do not sweep dry powder. Cover with a damp absorbent pad or vermiculite to suppress dust, then collect into a hazardous waste bag [1].

G N1 Risk Assessment & PPE Verification N2 Fume Hood Operations N1->N2 N3 Spill Occurs? N2->N3 N4 Standard Protocol & Synthesis N3->N4 No N6 Containment & Evacuation N3->N6 Yes N5 Hazardous Waste Disposal N4->N5 N7 Dermal Exposure? N6->N7 N8 PEG 300/400 Decontamination N7->N8 Yes N9 Chemical Spill Kit Absorption N7->N9 No N8->N5 N9->N5

Workflow for handling 3,5-Dimethyl-2-nitrophenol, including PPE verification and spill response.

Protocol 3: Hazardous Waste Segregation and Disposal

Improper disposal of nitrophenols can lead to severe environmental toxicity and regulatory fines.

  • Segregation: Collect all 3,5-Dimethyl-2-nitrophenol liquid and solid waste in dedicated, leak-proof, chemically compatible containers (e.g., high-density polyethylene, HDPE) [1].

  • Incompatibility Check: Never mix nitrophenol waste with strong oxidizing agents, reducing agents, or basic solutions, as this can trigger exothermic reactions or toxic gas release [5].

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic, Corrosive - Contains 3,5-Dimethyl-2-nitrophenol."

  • Storage & Pickup: Store waste containers in a secondary containment tray at or below eye level. Request pickup from your institutional Environmental Health and Safety (EHS) department; never dispose of nitrophenols down the drain [2].

References

  • Carl ROTH. "Safety Data Sheet: 4-Nitrophenol". Source: carlroth.com. URL: [Link]

  • The University of Queensland. "Working Safely with Phenol Guideline". Source: uq.edu.au. URL: [Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". Source: yale.edu. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-2-nitrophenol
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